6"-O-Acetyldaidzin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOZJTDOTOZVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6''-O-Acetyldaidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71385-83-6 | |
| Record name | 6''-O-Acetyldaidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 189 °C | |
| Record name | 6''-O-Acetyldaidzin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of 6"-O-Acetyldaidzin for Researchers and Drug Development Professionals
An In-depth Overview of the Natural Occurrence, Extraction, and Purification of a Bioactive Isoflavone
This technical guide provides a comprehensive overview of 6"-O-acetyldaidzin, a naturally occurring isoflavone glycoside, with a focus on its natural sources, isolation methodologies, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Natural Sources of this compound
This compound is predominantly found in soybeans (Glycine max) and various soy-based food products.[1][2] It is one of the several glycosidic forms of the isoflavone daidzein present in these sources, alongside daidzin, 6"-O-malonyldaidzin, and the aglycone daidzein itself. The concentration of this compound can vary depending on the soybean cultivar, processing methods, and the specific type of soy food product.[1]
Quantitative Data on this compound Content
The following table summarizes the reported concentrations of this compound in various soy-based materials. This data is crucial for selecting appropriate starting materials for isolation and for understanding the dietary intake of this compound.
| Natural Source | Concentration (mg/100g) | Analytical Method | Reference |
| Toasted Defatted Soyflakes | 5.2 | HPLC | Farmakalidis & Murphy, 1985 |
| Soy Yogurt | 9.38 | Not Specified | Phenol-Explorer |
| Soy Milk Powder | 1.46 (average) | HPLC | Phenol-Explorer |
| Unprocessed Soybeans | Varies | HPLC | Wang & Murphy, 1994[1] |
| Fermented Soy Foods | Generally lower levels of glucosides | HPLC | Wang & Murphy, 1994[1] |
| Second-Generation Soy Foods | 6% to 20% of whole soybean content | HPLC | Wang & Murphy, 1994[1] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, purification, and characterization. The following protocols are based on established methodologies and provide a detailed guide for obtaining this compound in a pure form.
Extraction from Toasted Defatted Soyflakes
This protocol is adapted from the method described by Farmakalidis and Murphy (1985).
Objective: To extract a crude mixture of isoflavones, including this compound, from toasted defatted soyflakes.
Materials:
-
Toasted defatted soyflakes
-
Acetone
-
Hydrochloric acid (HCl), 0.1 N
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Maceration: Suspend the toasted defatted soyflakes in acetone containing 0.1 N HCl.
-
Extraction: Stir the mixture for a sufficient period to allow for the extraction of isoflavones.
-
Filtration and Centrifugation: Separate the solid material from the liquid extract by filtration and/or centrifugation.
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification by Column Chromatography
Objective: To separate this compound from other co-extracted compounds.
Materials:
-
Crude isoflavone extract
-
Silica gel for column chromatography
-
Solvents for elution (e.g., chloroform, methanol)
-
Glass column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a silica gel column equilibrated with a non-polar solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in chloroform.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Monitoring: Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Analysis and Purification
HPLC is a powerful technique for both the analytical quantification and preparative purification of this compound.
Objective: To quantify the purity of isolated this compound and/or to perform final purification.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid), is commonly employed.
-
Detection: Monitoring at the UV absorbance maximum of this compound (typically around 262 nm).
-
Quantification: For quantitative analysis, a calibration curve is generated using a purified standard of this compound.
Example HPLC Gradient: A rapid HPLC method can resolve twelve isoflavones, including this compound, within 15 minutes. The mobile phase consists of acetonitrile (A) and water (B) with a gradient elution at a flow rate of 2 mL/min.
Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To confirm the molecular weight (458.4 g/mol ).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
Signaling Pathway and Biological Activity
While the biological activities of major isoflavones like daidzein and genistein have been extensively studied, research on the specific signaling pathways modulated by this compound is still emerging. In silico studies have suggested a potential role for this compound in cancer prevention through the inhibition of the enzyme serine hydroxymethyltransferase 2 (SHMT2).[4][5] SHMT2 is a key enzyme in one-carbon metabolism, which is crucial for the proliferation of cancer cells.
The proposed mechanism involves the binding of this compound to the active site of SHMT2, thereby inhibiting its function and disrupting the metabolic processes that support rapid cell division in cancer cells.[4]
Below is a diagram illustrating the proposed inhibitory action of this compound on a key metabolic pathway in cancer cells.
References
The Biosynthesis of 6”-O-Acetyldaidzin in Soybeans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of polyphenolic compounds predominantly found in legumes, are of significant interest to the scientific community due to their potential health benefits, including roles in preventing hormone-related cancers, osteoporosis, and cardiovascular diseases. Soybeans (Glycine max) are a primary dietary source of isoflavones, which exist in various glycosylated and acylated forms. Among these, 6”-O-acetyldaidzin is a key acetylated derivative of daidzin. This technical guide provides a comprehensive overview of the biosynthetic pathway of 6”-O-acetyldaidzin in soybeans, detailing the enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.
Core Biosynthesis Pathway
The biosynthesis of 6”-O-acetyldaidzin is an extension of the general phenylpropanoid pathway, leading to the formation of the isoflavone skeleton, followed by glycosylation and subsequent acetylation. The pathway can be broadly divided into three key stages:
-
Formation of the Daidzein Aglycone: This stage involves the synthesis of the core isoflavone structure from the amino acid phenylalanine.
-
Glucosylation of Daidzein: The daidzein aglycone is then glycosylated to form daidzin.
-
Acetylation of Daidzin: Finally, an acetyl group is transferred to the 6”-position of the glucose moiety of daidzin to produce 6”-O-acetyldaidzin.
The key enzymes involved in this pathway are localized in the cytoplasm.[1]
Stage 1: Formation of Daidzein
The synthesis of daidzein begins with phenylalanine and involves a series of enzymatic reactions catalyzed by enzymes anchored to the endoplasmic reticulum.[2] The key enzymes in this stage are:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]
-
Chalcone reductase (CHR): Acts in concert with CHS to produce isoliquiritigenin.[3]
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone and isoliquiritigenin to their respective flavanones, naringenin and liquiritigenin.[3]
-
Isoflavone synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanones.[3][4]
-
2-hydroxyisoflavanone dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediate to yield the final isoflavone aglycone, daidzein.[3][4]
Stage 2: Glucosylation of Daidzein to Daidzin
The daidzein aglycone is then glycosylated at the 7-hydroxyl position to form the glucoside daidzin. This reaction is catalyzed by:
-
UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT or UGT): This enzyme transfers a glucose moiety from UDP-glucose to the 7-OH group of daidzein.[4][5] Several UGTs with varying specificities and tissue expression have been identified in soybean.[6][7]
Stage 3: Acetylation of Daidzin to 6”-O-Acetyldaidzin
The final step in the biosynthesis of 6”-O-acetyldaidzin is the acetylation of the glucose moiety of daidzin. This reaction is catalyzed by an acetyltransferase:
-
Daidzin 6”-O-acetyltransferase (DAT): This putative enzyme transfers an acetyl group from acetyl-CoA to the 6”-hydroxyl group of the glucose molecule attached to daidzin. While the existence of 6”-O-acetylated isoflavones in soybeans is well-established, the specific enzyme responsible for this final acetylation step has not yet been definitively identified and characterized in the scientific literature.[8] The presence of malonyl-CoA:isoflavone 7-O-glucoside 6″-O-malonyltransferase (IF7MaT) for the malonylation of isoflavone glucosides suggests a similar enzymatic mechanism for acetylation.[4][9]
Quantitative Data
The following tables summarize the available quantitative data for key enzymes and compounds in the 6”-O-acetyldaidzin biosynthesis pathway.
Table 1: Kinetic Parameters of a Soybean Isoflavone 7-O-Glucosyltransferase (GmUGT4) [6]
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |
| Daidzein | 5.89 ± 0.65 | - | 2.91 x 10⁵ |
Table 2: Degradation Rate Constants of Daidzein and its Glucosides in Rhizosphere Soil [2]
| Compound | Degradation Rate Constant (d⁻¹) |
| Daidzein | 9.15 x 10⁻² |
| Daidzin | 11.6 |
| Malonyldaidzin | 8.51 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the 6”-O-acetyldaidzin biosynthesis pathway.
Protocol 1: Extraction of Isoflavones from Soybean Seeds
This protocol is adapted from established methods for isoflavone extraction.[10][11]
Materials:
-
Soybean seeds
-
Grinder or mill
-
80% (v/v) Methanol
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Grind dry soybean seeds to a fine powder.
-
Weigh approximately 1 g of the soybean powder into a centrifuge tube.
-
Add 10 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture in a shaker at room temperature for 2 hours.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until HPLC analysis.
Protocol 2: HPLC Analysis of Daidzin and 6”-O-Acetyldaidzin
This protocol outlines a general method for the separation and quantification of isoflavones by High-Performance Liquid Chromatography (HPLC).[12]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 85 | 15 |
| 20 | 65 | 35 |
| 25 | 65 | 35 |
| 30 | 85 | 15 |
| 35 | 85 | 15 |
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
Quantification:
-
Prepare standard curves for daidzin and 6”-O-acetyldaidzin of known concentrations.
-
Quantify the amounts of daidzin and 6”-O-acetyldaidzin in the samples by comparing their peak areas to the standard curves.
Protocol 3: In Vitro Enzyme Assay for a Putative Daidzin 6”-O-Acetyltransferase
This is a generalized protocol that can be adapted to assay the activity of a putative daidzin 6”-O-acetyltransferase once the enzyme is isolated.
Reaction Mixture (Total Volume: 100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Daidzin (substrate)
-
200 µM Acetyl-CoA (acetyl group donor)
-
Enzyme extract (e.g., partially purified protein fraction from soybean)
Procedure:
-
Pre-incubate the reaction mixture without acetyl-CoA at 30°C for 5 minutes.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
Centrifuge the mixture at 12,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC (as described in Protocol 2) to detect the formation of 6”-O-acetyldaidzin.
-
A control reaction without the enzyme extract should be run in parallel to account for any non-enzymatic conversion.
Visualizations
The following diagrams illustrate the biosynthesis pathway and a general experimental workflow.
Caption: Biosynthesis pathway of 6"-O-acetyldaidzin in soybeans.
Caption: General experimental workflow for studying this compound biosynthesis.
References
- 1. CN1069903C - Method for extracting isoflavone from soybean - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Current perspectives on the beneficial effects of soybean isoflavones and their metabolites on plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoflavone Profiles and Kinetic Changes during Ultra-High Temperature Processing of Soymilk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A UDP-Glucose:Isoflavone 7-O-Glucosyltransferase from the Roots of Soybean (Glycine max) Seedlings | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Identification of hub genes regulating isoflavone accumulation in soybean seeds via GWAS and WGCNA approaches [frontiersin.org]
An In-depth Technical Guide to 6"-O-Acetyldaidzin: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 6"-O-Acetyldaidzin, an isoflavone glycoside primarily isolated from soybeans. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of experimental workflows and biological pathways.
Physicochemical Properties
This compound is a derivative of daidzin, a well-known isoflavone. The addition of an acetyl group at the 6" position of the glucose moiety alters its physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value |
| CAS Number | 71385-83-6[1] |
| Molecular Formula | C₂₃H₂₂O₁₀[1][2][3][4] |
| Molecular Weight | 458.41 g/mol [1][2][3] |
| Melting Point | 186-189 °C[5] |
| Solubility | Soluble in DMSO.[1] Predicted water solubility is 0.35 g/L.[5] |
| logP (Octanol-Water) | 1.43 (ALOGPS), 0.9 (ChemAxon)[5] |
| pKa (Strongest Acidic) | 8.96 (predicted)[5] |
| Polar Surface Area | 151.98 Ų (predicted)[5] |
| Hydrogen Bond Donors | 4 (predicted)[5] |
| Hydrogen Bond Acceptors | 9 (predicted)[5] |
| Rotatable Bond Count | 6 (predicted)[5] |
| Appearance | Solid (specific color and form not detailed in provided results) |
| Storage Conditions | Store at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1][6] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
| Technique | Key Findings |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry is a common analytical method. The precursor ion in positive mode is typically observed as [M+H]⁺ at an m/z of approximately 459.1286.[3] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are standard techniques for determining the precise structure, including the position of the acetyl group. While specific shifts are not detailed in the search results, predicted spectra are available in some databases.[7] |
| Infrared (IR) Spectroscopy | An IR spectrum would be expected to show characteristic peaks for the hydroxyl groups, the aromatic rings, the ester carbonyl of the acetyl group, and the glycosidic bond. |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and analysis of this compound.
A common source of this compound is toasted defatted soyflakes.[8][9] The following protocol is based on established methods for its extraction and purification.
-
Extraction :
-
Combine toasted defatted soyflakes with a solvent mixture of acetone and 0.1 N hydrochloric acid (HCl) in a 5:1 ratio (mL of solvent to g of soyflakes).[8]
-
Stir the mixture overnight to ensure thorough extraction of isoflavones.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid soyflake residue.[8]
-
Concentrate the filtrate using a rotary evaporator to reduce the solvent volume.
-
-
Purification :
-
The concentrated extract can be further purified using column chromatography. A common stationary phase is Sephadex LH-20, with ethanol used as the mobile phase.[8]
-
Collect fractions and monitor them using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the relevant fractions and precipitate the compound by reducing the solvent polarity, for example, by adding water to a methanolic or ethanolic solution.[8]
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose : To quantify the concentration and assess the purity of this compound.
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection : UV detection at a wavelength where isoflavones exhibit strong absorbance, typically around 260 nm.
Mass Spectrometry (MS) for Structural Confirmation
-
Ionization : Electrospray Ionization (ESI) is suitable for polar molecules like this compound.
-
Analysis : High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the presence of the daidzein aglycone and the acetylated glucose moiety.
Biological Activity and Signaling Pathways
This compound exhibits several biological activities, including antioxidant and potential anticancer effects.
It has been shown to significantly inhibit lipid peroxidation in rat liver microsomes with an IC₅₀ of 8.2 μM.[1][6] This antioxidant activity is a key feature of many isoflavones and is attributed to their ability to scavenge free radicals.
In the context of cancer research, in silico studies have suggested that this compound may act as an inhibitor of the enzyme serine hydroxymethyltransferase 2 (SHMT2), which is involved in cancer cell metabolism.[10][11] By binding to SHMT2, it could potentially disrupt cancer cell proliferation.[10][11] The interaction is thought to be stabilized by multiple hydrogen bonds.[10] It is also suggested that isoflavones can interfere with signaling pathways like MAPK/ERK and PI3K/AKT/mTOR to limit cancer cell proliferation and induce apoptosis.[11]
Visualizations
The following diagrams illustrate the experimental workflow for isolating this compound and a potential signaling pathway for its anticancer activity.
References
- 1. glpbio.com [glpbio.com]
- 2. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]
- 3. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing dietary polyphenol 6''-O-Acetyldaidzin - Phenol-Explorer [phenol-explorer.eu]
- 5. Showing Compound 6''-Acetyldaidzin (FDB002609) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NP-MRD: Showing NP-Card for 6''-o-acetyldaidzin (NP0234098) [np-mrd.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.umt.edu.pk [journals.umt.edu.pk]
- 11. researchgate.net [researchgate.net]
6"-O-Acetyldaidzin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6"-O-Acetyldaidzin, an isoflavone glycoside with significant potential in various research and drug development applications. This document outlines its chemical properties, biological activities, and detailed experimental protocols for its study.
Core Compound Information
This compound is an isoflavone glycoside found in soybeans and other leguminous plants. It is a derivative of daidzin, formed by the acetylation of the daidzin molecule.
| Property | Value | Citation |
| CAS Number | 71385-83-6 | [1][2] |
| Molecular Formula | C23H22O10 | [1][2] |
| Molecular Weight | 458.41 g/mol | [1][2] |
Biological Activity and Therapeutic Potential
This compound is explored for its potential health benefits, particularly in cancer prevention, cardiovascular health, and bone density.[1] Its biological effects are largely attributed to its metabolic conversion to daidzein, which interacts with estrogen receptors and exhibits antioxidant properties.[1]
Anticancer Potential: Inhibition of SHMT2
Recent in silico studies have highlighted the potential of this compound as an inhibitor of Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism that is often overexpressed in cancer cells. This interaction suggests a promising avenue for cancer research and therapy development.
Antioxidant Activity: Inhibition of Lipid Peroxidation
This compound has been shown to significantly inhibit lipid peroxidation. One study reported an IC50 value of 8.2 μM for the inhibition of lipid peroxidation in rat liver microsomes, indicating its potent antioxidant capabilities.[3]
Cardiovascular and Estrogenic Effects
The metabolic product of this compound, daidzein, is a phytoestrogen that can interact with estrogen receptors. This interaction can influence various physiological processes, contributing to its potential roles in hormone regulation and cardiovascular protection.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Protocol 1: Determination of Antioxidant Activity via TBARS Assay
This protocol is adapted from the thiobarbituric acid reactive substances (TBARS) assay used to measure lipid peroxidation.
Objective: To quantify the inhibitory effect of this compound on lipid peroxidation.
Materials:
-
This compound
-
Tissue homogenate (e.g., liver)
-
8.1% Sodium dodecyl sulfate (SDS)
-
20% Acetic acid solution
-
0.8% Thiobarbituric acid (TBA)
-
n-butanol and pyridine mixture
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Prepare a 10% liver tissue homogenate in cold phosphate buffer.[4]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[4]
-
To a sample of the supernatant, add 8.1% SDS, 20% acetic acid solution, and 0.8% TBA.[4]
-
Incubate the mixture for 60 minutes at 95-100°C.[4]
-
After cooling, add a mixture of n-butanol and pyridine and centrifuge at 4,000 rpm for 10 minutes.[4]
-
Collect the upper organic layer and measure the absorbance at 532 nm using a spectrophotometer.[4]
-
Quantify the TBARS concentration by comparing the absorbance to a standard curve generated with MDA.[4]
Protocol 2: In Silico Molecular Docking of this compound with SHMT2
This protocol outlines the general steps for performing a molecular docking study to investigate the binding affinity of this compound to the SHMT2 protein.
Objective: To predict the binding mode and affinity of this compound to the active site of SHMT2.
Software:
Procedure:
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem and optimize its geometry using software like Avogadro.[6][8]
-
Retrieve the crystal structure of SHMT2 from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules and adding polar hydrogens using AutoDockTools.[7]
-
-
Grid Box Definition:
-
Define the grid box around the active site of SHMT2 to encompass the binding pocket.[5]
-
-
Molecular Docking:
-
Analysis of Results:
Visualizations
The following diagrams illustrate key pathways and workflows related to the biological activity of this compound.
References
- 1. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]
- 2. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Molecular Docking and ADMET Analysis for Drug Development of Phytoestrogens Compound with Its Evaluation of Neurodegenerative Diseases | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 7. japsonline.com [japsonline.com]
- 8. journals.umt.edu.pk [journals.umt.edu.pk]
- 9. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 6”-O-Acetyldaidzin
Audience: Researchers, scientists, and drug development professionals.
Introduction
6”-O-Acetyldaidzin is an isoflavone glycoside found predominantly in soybeans and soy-derived products. As an acetylated derivative of daidzin, it belongs to a class of phytoestrogens that have garnered significant interest for their potential therapeutic applications. Structurally, the presence of the acetyl group enhances its lipophilicity compared to its parent compound, daidzin, which may influence its bioavailability and metabolic fate. In the body, 6”-O-Acetyldaidzin is primarily metabolized to its aglycone form, daidzein, which is largely responsible for its biological activities. This guide provides a comprehensive overview of the current understanding of the mechanism of action of 6”-O-Acetyldaidzin, focusing on its molecular targets and the signaling pathways it modulates. The primary mechanisms discussed include antioxidant effects, interaction with estrogen receptors, and potential inhibition of serine hydroxymethyltransferase 2 (SHMT2).
Core Mechanisms of Action
The biological effects of 6”-O-Acetyldaidzin are multifaceted and are primarily attributed to its active metabolite, daidzein. These mechanisms include direct antioxidant activity, modulation of estrogen receptor signaling, and potential interaction with enzymes involved in cancer metabolism.
Antioxidant and Anti-inflammatory Effects
6”-O-Acetyldaidzin has demonstrated significant antioxidant properties. A key quantifiable measure of this activity is its ability to inhibit lipid peroxidation.
Data Presentation: Inhibition of Lipid Peroxidation
| Compound | Assay System | IC50 Value | Reference |
| 6”-O-Acetyldaidzin | Lipid peroxidation in rat liver microsomes | 8.2 μM | [1] |
The antioxidant mechanism of isoflavones like daidzein involves the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them and terminating the damaging chain reactions of lipid peroxidation.
Furthermore, the metabolite daidzein has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In adipocyte and macrophage co-cultures, daidzein regulates the expression of pro-inflammatory genes by activating peroxisome proliferator-activated receptors (PPAR-α and -γ) and inhibiting the c-Jun N-terminal kinase (JNK) pathway.
Signaling Pathway: Daidzein's Anti-inflammatory Action
Interaction with Estrogen Receptors
Daidzein, the active metabolite of 6”-O-Acetyldaidzin, is a well-characterized phytoestrogen that binds to estrogen receptors (ERs), with a preferential affinity for ERβ over ERα. This selective estrogen receptor modulator (SERM) activity is central to many of its physiological effects.
Data Presentation: Estrogen Receptor Binding Affinity of Daidzein
| Ligand | Receptor | Relative Binding Affinity (RBA%)a | Reference |
| Daidzein | ERα | 0.05 | [2] |
| Daidzein | ERβ | 0.6 | [2] |
| aRBA relative to 17β-estradiol (set at 100%). |
The preferential binding to ERβ is significant, as ERα and ERβ often have different, and sometimes opposing, effects on gene expression and cellular proliferation. In breast cancer cells, for example, the activation of ERβ is often associated with anti-proliferative effects.
Signaling Pathway: Estrogen Receptor-Mediated Gene Transcription
Anticancer Activity and Associated Signaling Pathways
The anticancer effects of daidzein have been observed in various cancer cell lines. These effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, involving the modulation of several key signaling pathways.
Data Presentation: Cytotoxic Activity of Daidzein on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| BEL-7402 | Human Hepatoma | 59.7 µM | [3] |
| MCF-7 | Human Breast Cancer | 50 µM | [4] |
| SKOV3 | Human Ovarian Cancer | 20 µM | |
| A-375 | Human Melanoma | 18 µM | [5] |
| 143B | Human Osteosarcoma | 63.59 µM (48h) | [6] |
| U2OS | Human Osteosarcoma | 125 µM (48h) | [6] |
Daidzein has been shown to influence the following signaling pathways in cancer cells:
-
Intrinsic Apoptosis Pathway: Daidzein can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by an increased Bax/Bcl-2 ratio and activation of caspases.[4]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Daidzein has been shown to inhibit this pathway, contributing to its anticancer effects.
-
TGF-β/Smad Pathway: Daidzein can modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.
Signaling Pathway: Daidzein-Induced Apoptosis
Potential Inhibition of Serine Hydroxymethyltransferase 2 (SHMT2)
In-silico studies have suggested that 6”-O-Acetyldaidzin may act as an inhibitor of serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme that plays a critical role in one-carbon metabolism.[7][8] SHMT2 is often overexpressed in cancer cells and is essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.
The docking studies indicate a high binding affinity of 6”-O-Acetyldaidzin to SHMT2, suggesting a potential mechanism for its anticancer activity by disrupting cancer cell metabolism.[7] However, it is important to note that this interaction has not yet been validated experimentally.
SHMT2 Enzymatic Assay
This assay measures the activity of the SHMT2 enzyme.
-
Principle: The assay typically measures the conversion of serine to glycine, which is coupled to the production of a detectable product (e.g., NADH).
-
Assay Procedure:
-
Recombinant SHMT2 is incubated with its substrates (serine and tetrahydrofolate) in a reaction buffer.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed is quantified. In a coupled assay, the production of 5,10-methylenetetrahydrofolate can be linked to the activity of methylenetetrahydrofolate dehydrogenase (MTHFD2), which generates NADH from NAD⁺. The increase in NADH is then measured spectrophotometrically at 340 nm.
-
-
Inhibition Studies: To determine the inhibitory effect of 6”-O-Acetyldaidzin, the assay is performed in the presence of varying concentrations of the compound, and the IC50 value is calculated.
Conclusion
6”-O-Acetyldaidzin is a bioactive isoflavone that exerts its effects primarily through its metabolite, daidzein. Its mechanism of action is pleiotropic, involving antioxidant and anti-inflammatory activities, modulation of estrogen receptor signaling with a preference for ERβ, and the induction of apoptosis and cell cycle arrest in cancer cells through the regulation of multiple signaling pathways. Furthermore, promising in-silico evidence suggests a novel mechanism involving the inhibition of the metabolic enzyme SHMT2, which warrants further experimental investigation. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of 6”-O-Acetyldaidzin.
References
- 1. Daidzin inhibits mitochondrial aldehyde dehydrogenase and suppresses ethanol intake of Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. pnas.org [pnas.org]
- 4. protocols.io [protocols.io]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacokinetics and Metabolism of 6"-O-Acetyldaidzin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6"-O-Acetyldaidzin is an acetylated isoflavone glycoside predominantly found in soy products. As a derivative of daidzin, it belongs to a class of phytoestrogens that have garnered significant interest for their potential pharmacological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its bioavailability and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, including detailed experimental protocols and metabolic pathways.
While direct pharmacokinetic studies on this compound are limited, its metabolic fate is intrinsically linked to its hydrolysis product, daidzein. Therefore, this guide will also leverage data on daidzein to provide a more complete picture of the bioactivity of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is largely dictated by its conversion to daidzin and subsequently to the aglycone daidzein, which is the primary form absorbed into systemic circulation. The acetyl group at the 6" position of the glucose moiety is believed to be rapidly cleaved by esterases in the intestine or liver.
Absorption
Following oral administration, this compound is likely hydrolyzed to daidzin in the gastrointestinal tract. Subsequently, daidzin is deglycosylated by bacterial β-glucosidases in the small and large intestines to release the aglycone, daidzein. Daidzein is then absorbed via passive diffusion across the intestinal epithelium. In vitro studies using Caco-2 cell monolayers, a model of human intestinal absorption, have been instrumental in studying the permeability of isoflavones.
Distribution, Metabolism, and Excretion
Once absorbed, daidzein undergoes extensive phase II metabolism, primarily in the liver and intestinal wall, to form glucuronide and sulfate conjugates. These conjugates are the main forms found in systemic circulation. Daidzein and its metabolites are distributed to various tissues. Elimination occurs primarily through urinary and biliary excretion of the conjugated metabolites. The gut microbiota also plays a significant role in the metabolism of daidzein, producing metabolites such as equol, which may have distinct biological activities.
Quantitative Pharmacokinetic Data
| Parameter | Value (Mean ± SD) | Animal Model | Dosage | Reference |
| Cmax (ng/mL) | 173.1 ± 25.4 | Wistar rats | 50 mg/kg (suspension) | [1] |
| Tmax (h) | 0.75 | Wistar rats | 50 mg/kg (suspension) | [1] |
| AUC (0-t) (ng·h/mL) | 1235.6 ± 189.2 | Wistar rats | 50 mg/kg (suspension) | [1] |
| t1/2 (h) | 3.83 ± 0.51 | Wistar rats | 20 mg/kg (i.v. suspension) | [1] |
Note: The presented data is for daidzein, the active metabolite of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Metabolism of this compound
The metabolism of this compound is a multi-step process involving enzymatic activities from both the host and the gut microbiota.
Caption: Metabolic pathway of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the pharmacokinetics of an isoflavone like this compound in a rat model.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Housing and Diet: Animals are housed in a controlled environment with a standard diet and water ad libitum. They are fasted overnight before dosing.
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound and its metabolites (daidzin, daidzein, and their conjugates) are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Caco-2 Cell Permeability Assay
This assay is a standard method to predict the intestinal absorption of compounds.
Caption: Experimental workflow for a Caco-2 cell permeability assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The transport experiment is initiated by adding a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) to the apical (donor) compartment.
-
Sampling: Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
-
Analysis: The concentration of this compound and its metabolites that have permeated the monolayer is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Analytical Method: LC-MS/MS for Quantification in Plasma
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program is used to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for isoflavones.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, daidzin, daidzein, and the internal standard are monitored.
Conclusion
The pharmacokinetic and metabolic profile of this compound is complex and involves rapid hydrolysis to its more bioactive aglycone, daidzein. While direct quantitative data for the parent compound is scarce, understanding the ADME of daidzein provides critical insights into the biological fate of this compound. The experimental protocols outlined in this guide provide a framework for researchers to conduct further studies to elucidate the specific pharmacokinetic parameters of this compound and to explore its full therapeutic potential. Future research should focus on comparative pharmacokinetic studies of this compound and daidzin to better understand the impact of the acetyl group on bioavailability.
References
The Oral Bioavailability of 6"-O-Acetyldaidzin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6"-O-acetyldaidzin, an acetylated glycoside of the isoflavone daidzein found in soy products, is a subject of growing interest within the scientific community due to its potential health benefits. Upon oral administration, it is presumed to undergo metabolic conversion to its aglycone form, daidzein, which is known to possess various biological activities, including antioxidant and phytoestrogenic effects. However, a comprehensive understanding of the oral bioavailability and pharmacokinetics of this compound itself remains a critical knowledge gap. This technical guide synthesizes the available, albeit limited, information on the metabolic fate of this compound and presents a detailed overview of the established bioavailability and pharmacokinetic parameters of its primary metabolite, daidzein. Furthermore, this document outlines key experimental protocols for in vivo and analytical studies and visualizes the pertinent metabolic and signaling pathways to facilitate further research in this area.
Introduction
Isoflavones, a class of polyphenolic compounds abundant in soybeans, have garnered significant attention for their potential roles in human health and disease prevention. Among these, daidzein and its glycosidic forms are prominent constituents. This compound is one such glycoside, characterized by an acetyl group attached to the 6-position of the glucose moiety of daidzin. While the biological activities of daidzein are well-documented, the influence of the acetylglycoside structure on absorption, distribution, metabolism, and excretion (ADME) is not fully elucidated. This whitepaper aims to provide a detailed technical overview of the current understanding of the oral bioavailability of this compound, with a focus on its metabolic conversion and the subsequent pharmacokinetics of its active metabolite, daidzein.
Metabolism of this compound
Upon oral ingestion, this compound is believed to undergo sequential hydrolysis in the gastrointestinal tract. The initial step likely involves the removal of the acetyl group by esterases, yielding daidzin. Subsequently, intestinal β-glucosidases hydrolyze the glycosidic bond of daidzin, releasing the aglycone, daidzein, which is then available for absorption.
Pharmacokinetics of Daidzein (as a Metabolite of this compound)
Direct pharmacokinetic data for this compound is currently unavailable in the public domain. However, numerous studies have characterized the pharmacokinetics of daidzein following the oral administration of soy products or pure daidzin. The data presented below for daidzein can be considered indicative of the systemic exposure following the metabolism of this compound. It is important to note that the rate and extent of absorption may differ based on the original glycoside form.
Table 1: Pharmacokinetic Parameters of Daidzein in Humans After Oral Administration
| Parameter | Value | Species | Dosage Form | Reference |
| Tmax (h) | 5.5 - 7.4 | Human | Soy foods | [1] |
| Cmax (µmol/L) | ~0.5 - 1.0 | Human | Soy milk | [2] |
| Half-life (h) | 7.75 | Human | 13C-labeled daidzein | [1] |
| Urinary Excretion (%) | ~21% | Human | Soy milk | [2] |
Table 2: Pharmacokinetic Parameters of Daidzein in Rats After Oral Administration
| Parameter | Value | Species | Dosage Form | Reference |
| Tmax (h) | 2 | Rat | Soy extract | [3] |
| Cmax (µmol/L) | 9.5 ± 0.71 | Rat | Soy extract | [3] |
| Urinary Excretion (%) | 17.4 ± 1.2 | Rat | Soy extract | [3] |
Experimental Protocols
In Vivo Oral Administration (Rodent Model)
A standard method for assessing the oral bioavailability of compounds in rodents is through oral gavage.
Objective: To determine the pharmacokinetic profile of this compound or its metabolites in plasma following a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (18-20 gauge)
-
Syringes
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. The volume is typically 5-10 mL/kg body weight[4].
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Analytical Method: HPLC for Isoflavone Quantification in Plasma
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of isoflavones in biological matrices.
Objective: To quantify the concentration of this compound, daidzin, and daidzein in plasma samples.
Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase column
-
Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
-
Formic acid or acetic acid
-
Plasma samples
-
Analytical standards of this compound, daidzin, and daidzein
-
β-glucuronidase/sulfatase enzyme (for total aglycone analysis)
Procedure:
-
Sample Pre-treatment (for total aglycone):
-
To an aliquot of plasma, add buffer and β-glucuronidase/sulfatase.
-
Incubate to hydrolyze conjugated forms to the aglycone.
-
-
Protein Precipitation: Add a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acidified water and an organic solvent (e.g., ACN or MeOH) is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm or MS detection for higher sensitivity and specificity.
-
Quantification: Create a standard curve using the analytical standards to quantify the concentrations in the samples.
-
Potential Signaling Pathways of Daidzein
As the primary metabolite, daidzein is responsible for the biological effects observed after the administration of its glycosides. Daidzein has been shown to modulate several key signaling pathways.
Conclusion and Future Directions
The oral bioavailability of this compound is a critical determinant of its potential physiological effects. While direct pharmacokinetic studies on this specific compound are lacking, it is understood that it serves as a prodrug, delivering daidzein to the systemic circulation. The provided pharmacokinetic data for daidzein offers a foundational understanding of the systemic exposure following this compound ingestion.
Future research should prioritize conducting dedicated pharmacokinetic studies on this compound to determine its unique absorption and metabolism profile and to directly compare its bioavailability to that of daidzin and daidzein. Such studies will be invaluable for establishing dose-response relationships and for the rational design of functional foods and nutraceuticals. Furthermore, elucidating the specific impact of the acetyl group on the activity of gut microbiota could provide deeper insights into the inter-individual variations in isoflavone metabolism and bioavailability.
References
- 1. Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
Unveiling the Antioxidant Potential of 6"-O-Acetyldaidzin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6"-O-Acetyldaidzin, an acetylated derivative of the soy isoflavone daidzin, is emerging as a compound of interest in the field of antioxidant research. Found naturally in soy products, this molecule is structurally similar to daidzein, a well-studied isoflavone known for its antioxidant properties. The addition of an acetyl group at the 6" position of the glucose moiety may influence its bioavailability and antioxidant efficacy. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antioxidant properties of this compound, focusing on quantitative data, experimental methodologies, and potential mechanisms of action involving key cellular signaling pathways.
In Vitro Antioxidant Activity
The antioxidant capacity of a compound can be assessed through various in vitro assays that measure its ability to neutralize free radicals or inhibit oxidative processes. While data specifically for this compound is limited, existing research provides a foundational understanding of its potential.
Inhibition of Lipid Peroxidation
One of the key indicators of oxidative stress is lipid peroxidation, the process by which free radicals damage lipids in cell membranes. A significant finding indicates that This compound inhibits lipid peroxidation in rat liver microsomes with a half-maximal inhibitory concentration (IC50) of 8.2 μM . This demonstrates its potent ability to protect biological membranes from oxidative damage.
Table 1: Quantitative Data on the Inhibition of Lipid Peroxidation
| Compound | Assay System | IC50 Value |
| This compound | Rat Liver Microsomes | 8.2 μM |
| Daidzein | Various | Data varies |
Free Radical Scavenging Activity (DPPH and ABTS Assays)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the free radical scavenging capacity of antioxidant compounds. To date, specific IC50 values for this compound in these assays have not been reported in the reviewed literature. However, data for its parent compound, daidzein, provide a relevant benchmark.
Table 2: Comparative DPPH and ABTS Radical Scavenging Activity of Daidzein
| Compound | Assay | IC50 Value |
| Daidzein | DPPH | Varies (e.g., 110.25 µg/mL) |
| Daidzein | ABTS | Varies |
Note: The IC50 values for daidzein can vary significantly depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key antioxidant assays mentioned.
Lipid Peroxidation Inhibition Assay in Rat Liver Microsomes
This assay measures the ability of a compound to inhibit the formation of malondialdehyde (MDA), a major product of lipid peroxidation.
-
Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.
-
Induction of Lipid Peroxidation: Peroxidation is typically induced by adding an oxidizing agent such as ferrous sulfate (FeSO₄) and ascorbate, or NADPH.
-
Incubation: The microsomal suspension is incubated with the test compound (this compound) at various concentrations.
-
Measurement of MDA: The amount of MDA produced is quantified using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and acidic pH to form a colored adduct, which is then measured spectrophotometrically (typically at 532 nm).
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups to the control group (without the test compound). The IC50 value is then determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: The test compound (dissolved in a suitable solvent) is added to the DPPH solution at various concentrations.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the decrease in absorbance in the presence of the test compound compared to the control (DPPH solution without the compound). The IC50 value is determined from the dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for a period (e.g., 12-16 hours) until the reaction is complete and the absorbance is stable.
-
Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum wavelength (around 734 nm). The test compound is then added to this solution at various concentrations.
-
Incubation: The reaction mixture is incubated for a specific time at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated from the decrease in absorbance. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
Potential Mechanisms of Action: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, the antioxidant effects of many flavonoids are attributed to their ability to modulate intracellular signaling pathways that regulate the expression of antioxidant and cytoprotective enzymes. While direct evidence for this compound is still emerging, the known activities of its parent compound, daidzein, and other isoflavones suggest potential involvement of the Nrf2 and MAPK pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
Several isoflavones have been shown to activate the Nrf2 pathway. It is hypothesized that this compound may also act as an Nrf2 activator, thereby upregulating the expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which can lead to pro-inflammatory and apoptotic responses.
Some flavonoids have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory pathways (JNK and p38) and in some cases activating the pro-survival ERK pathway. Daidzin has been shown to suppress the phosphorylation of p38 and ERK in certain cellular models. It is plausible that this compound could exert its antioxidant and anti-inflammatory effects in part by modulating these MAPK pathways, thereby protecting cells from oxidative stress-induced damage.
Conclusion and Future Directions
The available data, although limited, suggests that this compound is a promising antioxidant compound, with demonstrated potent activity in inhibiting lipid peroxidation. Its structural relationship to daidzein suggests that it may also possess free radical scavenging properties and the ability to modulate key cellular signaling pathways involved in the antioxidant defense system, such as the Nrf2 and MAPK pathways.
For drug development professionals and researchers, further investigation is warranted to fully elucidate the antioxidant profile of this compound. Future studies should focus on:
-
Quantitative analysis of its antioxidant activity using a broader range of assays, including DPPH, ABTS, and cellular antioxidant activity (CAA) assays, to establish a comprehensive profile and allow for direct comparison with other antioxidants.
-
Detailed mechanistic studies to confirm the direct interaction and activation of the Nrf2 pathway by this compound and to delineate its specific effects on the different MAPK signaling cascades in various cell types.
-
In vivo studies to evaluate its bioavailability, metabolism, and efficacy in animal models of oxidative stress-related diseases.
A deeper understanding of the antioxidant properties and mechanisms of action of this compound will be instrumental in harnessing its potential for the development of novel therapeutic strategies to combat diseases associated with oxidative stress.
6"-O-Acetyldaidzin: A Technical Guide to its Estrogenic and Anti-Estrogenic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6"-O-Acetyldaidzin is a naturally occurring isoflavone found in soy products, structurally related to the well-documented phytoestrogen daidzin. While direct experimental data on the estrogenic and anti-estrogenic activities of this compound are limited in publicly available literature, its biological effects are presumed to be mediated through its metabolic conversion to daidzin and subsequently to its aglycone form, daidzein. This technical guide provides a comprehensive overview of the anticipated estrogenic and anti-estrogenic properties of this compound by summarizing the activities of its metabolic products. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research into this compound.
Introduction
Isoflavones, a class of polyphenolic compounds found in plants, are recognized for their structural similarity to 17β-estradiol, enabling them to interact with estrogen receptors (ERs) and exert estrogen-like or anti-estrogenic effects.[1][2] this compound is an acetylated glycoside of daidzein, a primary isoflavone in soybeans.[3][4] The biological activity of such glycosides is largely dependent on their metabolism into the aglycone form, which can then interact with cellular targets.[2] Therefore, understanding the estrogenic and anti-estrogenic potential of this compound necessitates an examination of its metabolic derivatives, daidzin and daidzein. Isoflavones can act as both estrogen agonists and antagonists, with their effect being dependent on the specific hormonal environment and target tissue.[1][5]
Metabolism of this compound
The biological activity of this compound is contingent upon its metabolic conversion. It is hypothesized that upon ingestion, the acetyl group at the 6" position is cleaved, yielding daidzin. Subsequently, intestinal microflora hydrolyze the glycosidic bond of daidzin to release the biologically active aglycone, daidzein. Daidzein can then be absorbed and exert its effects on various tissues.
Quantitative Data on the Bioactivity of Daidzein
The following tables summarize quantitative data for daidzein, the active metabolite of this compound, from various in vitro assays.
Table 1: Estrogen Receptor Binding Affinity of Daidzein
| Compound | Receptor | Assay Type | IC50 | Relative Binding Affinity (RBA %) | Reference |
| Daidzein | ERα | Competitive Binding | 0.45 µM | Not Reported | [6] |
| Equol (Daidzein metabolite) | ER | Competitive Binding | Not Reported | More effective than daidzein | [7] |
IC50: The concentration of a substance that inhibits a biological process by 50%. RBA: The ratio of the IC50 of a reference compound (e.g., estradiol) to the IC50 of the test compound, multiplied by 100.
Table 2: Estrogenic and Anti-Estrogenic Activity of Daidzein in Cell-Based Assays
| Assay Type | Cell Line | Effect | Concentration | Observations | Reference |
| Cell Proliferation | MCF-7 | Stimulatory (Estrogenic) | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent increase in cell growth. | [7] |
| Cell Proliferation | MCF-7 | Antiproliferative (Anti-estrogenic) | > 20 µM | Inhibition of cell growth at higher concentrations. | [6] |
| Apoptosis Induction | MCF-7 | Pro-apoptotic | Concentration- and time-dependent | Induces apoptosis via the mitochondrial pathway. | [8] |
| DNA Replication | MCF-7 | Stimulatory | 1 µM | Increased number of cells in S-phase. | [9] |
| pS2 mRNA Expression | MCF-7 | Stimulatory (Estrogenic) | Not Specified | Less potent than its metabolite, equol. | [7] |
| pS2 mRNA Expression | MCF-7 | Antagonistic (Anti-estrogenic) | Not Specified | Did not reduce estradiol-induced pS2 expression, unlike equol. | [7] |
Signaling Pathways
Daidzein, upon binding to estrogen receptors, can modulate downstream signaling pathways, leading to either estrogenic or anti-estrogenic effects. In ER-positive breast cancer cells, for instance, daidzein can stimulate proliferation at low concentrations but induce apoptosis at higher concentrations through the mitochondrial pathway.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the estrogenic and anti-estrogenic effects of this compound.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the estrogen-dependent proliferation of MCF-7 human breast cancer cells.
Protocol:
-
Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Prior to the assay, switch to a steroid-free medium (phenol red-free DMEM with charcoal-stripped FBS) for at least 48 hours to deplete endogenous estrogens.
-
Seeding: Seed the cells in 96-well plates at a density of approximately 3,000 cells per well and allow them to attach for 24 hours.
-
Treatment: Replace the medium with fresh steroid-free medium containing various concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 days.
-
Staining: Fix the cells with 10% trichloroacetic acid and stain with 0.4% crystal violet in methanol.
-
Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at 595 nm.
-
Analysis: Compare the absorbance of treated wells to control wells to determine the proliferative effect.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of this compound to bind to estrogen receptors by competing with a radiolabeled estrogen.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterine tissue or ER-expressing cells.
-
Incubation: In assay tubes, combine the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) and varying concentrations of this compound or a reference compound (unlabeled 17β-estradiol).
-
Separation: After incubation, separate the receptor-bound from the free radiolabeled estrogen using a method like hydroxyapatite adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Plot the percentage of bound radiolabel against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled estrogen.
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of this compound to activate gene transcription through the estrogen receptor.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HeLa, HEK293) with a plasmid expressing either ERα or ERβ and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).
-
Treatment: After transfection, treat the cells with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control. For anti-estrogenic activity, co-treat with 17β-estradiol and the test compound.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Luciferase Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Plot the normalized activity against the concentration of the test compound to determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity).
Western Blot Analysis of Estrogen Receptor and Downstream Targets
This technique is used to detect changes in the protein levels of estrogen receptors or estrogen-regulated proteins (e.g., progesterone receptor, pS2) in response to treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with this compound for a specified time. Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., ERα, ERβ, pS2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
Conclusion
While direct experimental evidence for the estrogenic and anti-estrogenic effects of this compound is currently lacking, its structural relationship to daidzin suggests that it likely functions as a pro-drug, being metabolized to the active aglycone, daidzein. Daidzein is known to exhibit biphasic effects, acting as an estrogen agonist at low concentrations and an antagonist at higher concentrations. The provided experimental protocols offer a framework for the direct investigation of this compound's bioactivity. Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential applications in areas such as hormone replacement therapy and cancer chemoprevention. The in silico finding of its high affinity for the SHMT2 protein also suggests that its biological activities may extend beyond estrogen receptor modulation, warranting broader investigation.[3][4]
References
- 1. In vitro hormonal effects of soybean isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.umt.edu.pk [journals.umt.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 7-O Substitutions on Estrogenic and Antiestrogenic Activities of Daidzein Analogues in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of dietary phyto-oestrogens daidzein and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of daidzein and equol on DNA replication in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of 6"-O-Acetyldaidzin: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6"-O-Acetyldaidzin, an acetylated derivative of the soy isoflavone daidzin, is a naturally occurring compound found in soy products. While its direct in vitro biological activities are not extensively documented in publicly available literature, its structural relationship to daidzin and its primary metabolite, daidzein, suggests a range of potential pharmacological effects. This technical guide provides a comprehensive overview of the known in vitro activities related to its constituent parts, details the necessary experimental protocols to elucidate the specific bioactivities of this compound, and presents signaling pathways and experimental workflows in standardized visual formats. The primary focus is on its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Introduction
Isoflavones, particularly those derived from soy, have garnered significant interest for their potential health benefits, including roles in the prevention of cancer, cardiovascular disease, and osteoporosis. This compound is a glycoside isoflavone that, upon ingestion, is metabolized to daidzein, a well-studied phytoestrogen with a broad spectrum of biological activities.[1] Understanding the in vitro properties of this compound is crucial for assessing its potential as a therapeutic agent and for understanding the bioactivity of soy-based food products and supplements.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₂O₁₀ | [2] |
| Molecular Weight | 458.41 g/mol | [2] |
| CAS Number | 71385-83-6 | [2] |
| Synonyms | Daidzin 6"-O-acetate | [2] |
In Vitro Biological Activities: Current Knowledge and Postulated Effects
Direct experimental data on the in vitro activities of this compound is limited. However, based on the known properties of daidzin and daidzein, the following activities can be postulated and should be investigated.
Antioxidant Activity
The isoflavone backbone suggests that this compound possesses antioxidant properties. Its aglycone, daidzein, has demonstrated the ability to scavenge free radicals.
Quantitative Data Summary (Hypothetical)
| Assay | Test System | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| DPPH Radical Scavenging | Chemical Assay | Data not available | Ascorbic Acid (Data not available) |
| FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | Data not available | Trolox (Data not available) |
| ABTS Radical Cation Scavenging | Chemical Assay | Data not available | Trolox (Data not available) |
Anti-inflammatory Activity
Daidzin and daidzein have been shown to inhibit the production of pro-inflammatory mediators in vitro.[3][4] It is hypothesized that this compound may exhibit similar properties.
Quantitative Data Summary (Hypothetical)
| Assay | Cell Line | Test Compound | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | This compound | Data not available | Dexamethasone (Data not available) |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | This compound | Data not available | Dexamethasone (Data not available) |
| TNF-α Production | RAW 264.7 | This compound | Data not available | Dexamethasone (Data not available) |
| IL-6 Production | RAW 264.7 | This compound | Data not available | Dexamethasone (Data not available) |
Anticancer Activity
In silico studies suggest that this compound may act as an inhibitor of the serine hydroxymethyltransferase 2 (SHMT2) enzyme, which is implicated in breast cancer progression.[5][6] The anticancer effects of its metabolite, daidzein, have been demonstrated in various cancer cell lines, with a reported IC₅₀ of 18 µM in melanoma A-375 cells.[7]
Quantitative Data Summary (Hypothelial)
| Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| MCF-7 | Breast Cancer | Data not available | Doxorubicin (Data not available) |
| PC-3 | Prostate Cancer | Data not available | Doxorubicin (Data not available) |
| HCT-116 | Colon Cancer | Data not available | 5-Fluorouracil (Data not available) |
Neuroprotective Activity
The neuroprotective effects of daidzein have been documented in vitro, suggesting that this compound may also offer protection against neuronal damage.
Quantitative Data Summary (Hypothetical)
| Assay | Cell Line | Neurotoxin | % Cell Viability Increase | Positive Control |
| MTT Assay | SH-SY5Y | H₂O₂ | Data not available | N-acetylcysteine (NAC) |
| LDH Assay | SH-SY5Y | 6-OHDA | Data not available | N-acetylcysteine (NAC) |
Experimental Protocols
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100. The IC₅₀ value is determined from a dose-response curve.
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.
-
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant to measure NO production using the Griess reagent.
-
To 50 µL of supernatant, add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve is prepared using sodium nitrite.
-
Cell viability is assessed in parallel using the MTT assay to exclude cytotoxic effects. Dexamethasone is used as a positive control.
-
Cytotoxicity Assay in Cancer Cell Lines
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from a dose-response curve.
-
Neuroprotection Assay in SH-SY5Y Cells
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Protocol:
-
Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and differentiate them with retinoic acid (10 µM) for 5-7 days.
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 100 µM H₂O₂ for 24 hours).
-
Assess cell viability using the MTT assay as described above.
-
N-acetylcysteine (NAC) can be used as a positive control.
-
Visualizations: Signaling Pathways and Workflows
Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated mechanism of this compound in LPS-induced inflammation.
Experimental Workflow for In Vitro Antioxidant Screening
Caption: General workflow for in vitro antioxidant activity screening.
Logical Relationship of this compound and its Metabolites
Caption: Metabolic relationship of this compound to daidzin and daidzein.
Conclusion and Future Directions
While this compound is a significant component of soy isoflavones, its direct in vitro biological activities remain largely unexplored. Based on the well-documented effects of its metabolic products, daidzin and daidzein, it is highly probable that this compound possesses valuable antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically investigate these potential activities. Future in vitro studies should focus on generating robust quantitative data, such as IC₅₀ values, and elucidating the specific molecular mechanisms of action. Such research is essential for unlocking the full therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.umt.edu.pk [journals.umt.edu.pk]
- 7. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activities of 6"-O-Acetyldaidzin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6"-O-Acetyldaidzin is an acetylated derivative of daidzin, an isoflavone glycoside predominantly found in soybeans and other leguminous plants. As a member of the isoflavone family, which is known for a wide range of biological activities, this compound is of growing interest in the scientific community for its potential pharmacological applications. In the human body, it is metabolized to daidzein, a well-studied isoflavone with known antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development endeavors.
Antioxidant Activity
The antioxidant properties of isoflavones are attributed to their ability to scavenge free radicals and chelate metal ions. While direct quantitative data for this compound's antioxidant capacity from various standard assays are limited, its inhibitory effect on lipid peroxidation has been reported.
Quantitative Data: Inhibition of Lipid Peroxidation
A key study has demonstrated the ability of this compound to inhibit lipid peroxidation in rat liver microsomes, a common in vitro model for assessing antioxidant activity against oxidative damage to cellular membranes.
| Compound | Assay | System | IC₅₀ (µM) | Reference |
| This compound | Lipid Peroxidation Inhibition | Rat Liver Microsomes | 8.2 | [Not explicitly cited, but inferred from aggregated data] |
Experimental Protocol: Lipid Peroxidation Assay in Rat Liver Microsomes
This protocol outlines the general steps for assessing the inhibition of lipid peroxidation in rat liver microsomes, a method used to determine the IC₅₀ value of compounds like this compound.
Objective: To measure the ability of a test compound to inhibit the formation of malondialdehyde (MDA), a marker of lipid peroxidation, in a biological membrane system.
Materials:
-
Rat liver microsomes
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (pH 7.4)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Preparation of Microsomes: Isolate liver microsomes from rats following standard laboratory procedures involving homogenization and differential centrifugation.
-
Reaction Mixture: In a reaction tube, combine the rat liver microsomes, Tris-HCl buffer, and varying concentrations of the test compound.
-
Initiation of Peroxidation: Initiate the lipid peroxidation reaction by adding NADPH. A control group without the test compound should be included.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of TCA.
-
Color Development: Add TBA reagent to the mixture and heat at 95°C for a defined period (e.g., 30-60 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Calculation: Quantify the amount of MDA formed using a standard curve prepared with known concentrations of MDA. The percentage inhibition of lipid peroxidation is calculated relative to the control. The IC₅₀ value is then determined as the concentration of the test compound that inhibits MDA formation by 50%.
Experimental Workflow: Lipid Peroxidation Assay
Workflow for determining the inhibition of lipid peroxidation.
Anti-inflammatory Activity
Quantitative Data: Anti-inflammatory Effects of Daidzin and Daidzein
The following table summarizes the reported inhibitory activities of daidzin and daidzein on the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophages.
| Compound | Parameter Inhibited | Cell Line | Stimulant | Inhibitory Concentration / Effect | Reference |
| Daidzin | Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent inhibition; significant reduction at 50 µM and 100 µM | [1] |
| Daidzein | Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent inhibition; significant reduction at 50 µM and 100 µM | [1] |
| Daidzin | Interleukin-6 (IL-6) Production | RAW 264.7 | LPS (1 µg/mL) | Significant reduction at 50 µM and 100 µM | [1] |
| Daidzein | Interleukin-6 (IL-6) Production | RAW 264.7 | LPS (1 µg/mL) | Significant reduction at 50 µM and 100 µM | [1] |
| Daidzein | Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | LPS (1 µg/mL) | Moderate suppression at 100 µM | [1] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol describes the Griess assay, a common method to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.
Objective: To determine the effect of a test compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Daidzin, Daidzein)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM until they reach the desired confluence.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours). Include control wells (cells only, cells + LPS, cells + test compound only).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add a portion of the collected supernatant.
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B and incubate for another 5-10 minutes.
-
-
Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Signaling Pathways in Inflammation
Studies on daidzin and daidzein suggest that their anti-inflammatory effects are mediated through the inhibition of key signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial for the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as pro-inflammatory cytokines like IL-6 and TNF-α.
2.3.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Daidzein has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation.
Inhibition of the NF-κB signaling pathway by daidzein.
2.3.2. MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, is another critical signaling cascade involved in the inflammatory response. LPS activation of TLR4 can trigger the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes. Both daidzin and daidzein have been observed to partially suppress the phosphorylation of p38 and ERK.
Inhibition of the MAPK signaling pathway by daidzin and daidzein.
Anticancer Activity
The potential anticancer activity of this compound has been explored primarily through in silico studies, which suggest its ability to interact with key molecular targets involved in cancer progression. While in vitro data for this compound is currently lacking, studies on daidzein have shown cytotoxic effects on various cancer cell lines.
In Silico Studies: Molecular Docking
Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets implicated in cancer.
| Compound | Target Protein | Cancer Type Association | Key Finding | Reference |
| This compound | SHMT2 (Serine Hydroxymethyltransferase 2) | Breast Cancer | High binding affinity due to hydrogen bonding, suggesting potential inhibitory activity. | [2][3] |
| Acetyl Daidzin | Estrogen Receptor Alpha (ERα) | Breast Cancer | Strong binding affinity, suggesting potential modulation of estrogen signaling. | [Not explicitly cited, but inferred from aggregated data] |
Experimental Protocol: In Silico Molecular Docking
This protocol provides a general outline of the steps involved in performing a molecular docking study to investigate the interaction between a ligand (this compound) and a target protein.
Objective: To predict the binding mode and affinity of a small molecule to a protein target.
Software/Tools:
-
Protein Data Bank (PDB) for protein structures.
-
PubChem or similar database for ligand structures.
-
Molecular modeling software (e.g., AutoDock, PyRx, Schrödinger Maestro).
-
Visualization software (e.g., PyMOL, Discovery Studio).
Procedure:
-
Protein Preparation:
-
Retrieve the 3D structure of the target protein (e.g., SHMT2, ERα) from the PDB.
-
Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
Define the binding site or "grid box" on the protein where the docking will be performed.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the ligand (this compound) from a chemical database.
-
Optimize the ligand's geometry and assign charges.
-
-
Molecular Docking:
-
Run the docking simulation using the prepared protein and ligand structures. The software will explore various conformations and orientations of the ligand within the defined binding site.
-
The program will calculate a "docking score" or "binding energy" for each pose, which is an estimate of the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most likely binding mode.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's binding site.
-
Compare the docking score of the test compound to that of known inhibitors (if available) to predict its potential inhibitory activity.
-
Logical Relationship: In Silico Drug Discovery Workflow
A simplified workflow for in silico molecular docking studies.
Conclusion and Future Directions
The preliminary evidence suggests that this compound possesses promising biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. The available quantitative data, primarily on its inhibition of lipid peroxidation, and in silico docking studies provide a solid foundation for further investigation. The well-documented anti-inflammatory activities of its metabolic products, daidzin and daidzein, strongly support the potential of this compound as a pro-drug with anti-inflammatory properties.
Future research should focus on generating direct quantitative data for this compound in a broader range of in vitro assays. Specifically, its antioxidant capacity should be evaluated using standard methods such as DPPH, ABTS, and ORAC assays. In-depth studies on its anti-inflammatory effects in various cell models are needed to determine its IC₅₀ values for the inhibition of key inflammatory mediators and to further elucidate its impact on the MAPK and NF-κB signaling pathways. Finally, the promising in silico findings for its anticancer potential need to be validated through in vitro cytotoxicity assays on relevant cancer cell lines to determine its IC₅₀ values and to explore the underlying molecular mechanisms. Such studies will be crucial for advancing our understanding of the therapeutic potential of this compound and for guiding its future development as a potential therapeutic agent.
References
6"-O-Acetyldaidzin: A Comprehensive Technical Review for Drug Development
Abstract
6"-O-Acetyldaidzin is a naturally occurring isoflavone glycoside found predominantly in soy products. As a derivative of daidzin, it is a subject of growing interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive review of the current research on this compound, with a focus on its physicochemical properties, isolation and quantification methodologies, metabolic fate, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of isoflavones as therapeutic agents.
Introduction
Isoflavones, a class of phytoestrogens, have garnered significant attention for their potential health benefits, including roles in the prevention of cancer, cardiovascular disease, and osteoporosis.[1][2] this compound is an acetylated form of daidzin, one of the major isoflavones in soybeans.[1] Upon ingestion, this compound is metabolized to its aglycone form, daidzein, which is believed to be the primary mediator of its biological effects.[1][2] This review will delve into the technical aspects of this compound research, from its extraction and analysis to its metabolic pathway and the downstream cellular signaling it influences through its active metabolite.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application in drug development.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₂O₁₀ | [1] |
| Molecular Weight | 458.41 g/mol | [1] |
| CAS Number | 71385-83-6 | [1] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | PubChem |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C | [3] |
Experimental Protocols
Isolation and Purification of this compound from Soy
The isolation of this compound from its natural source, primarily defatted soy flakes, is a multi-step process involving extraction and chromatographic purification.
Protocol 1: Methanol Extraction and Reverse Phase Chromatography
This protocol is adapted from a patented method for isoflavone isolation.
-
Extraction:
-
Approximately 909 grams of defatted soy flakes are mixed with 2 liters of methanol.
-
The mixture is stirred at 55°C for 30 minutes.
-
The solid material is removed by filtration.
-
This extraction process is repeated four more times with fresh methanol.
-
-
Chromatographic Separation:
-
The methanol extract is diluted with distilled water to a final concentration of 20% methanol.
-
The solution is loaded onto a conditioned polymethacrylate reverse-phase column (4"x70").
-
The column is eluted stepwise with increasing concentrations of methanol in water (50%, 60%, and 75%), using five column volumes for each step.
-
Fractions containing this compound are collected, and the purity is assessed by HPLC.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
This method provides an alternative for the separation and purification of a range of isoflavones.
-
Crude Extract Preparation: A crude extract of isoflavones is obtained from soybeans.
-
HSCCC Separation:
-
A two-step HSCCC process is employed using different solvent systems.
-
Step 1 (Less Polar Isoflavones): A solvent system of chloroform-methanol-water (4:3:2, v/v) is used, with the lower organic phase being eluted.
-
Step 2 (More Polar Isoflavones): A solvent system of chloroform-methanol-n-butanol-water (4:3:0.5:2, v/v) is used.
-
A third solvent system of methyl tert.-butyl ether-tetrahydrofuran-0.5% aqueous trifluoroacetic acid (2:2:0.15:4, v/v) can be used for further separation of co-eluting compounds.
-
-
Purity Analysis: The purity of the isolated this compound is determined by HPLC analysis, with reported purities of 98-99%. The structure is confirmed by LC-MS.
Quantitative Analysis of this compound
Accurate quantification of this compound in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the method of choice.
Protocol 3: HPLC-DAD Analysis
-
Chromatographic System: A standard HPLC system equipped with a DAD.
-
Column: A C18 reverse-phase column (e.g., Bonus RP 100 × 3.0 mm, 3.5-μm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound.
Protocol 4: UPLC-MS/MS Analysis for Biological Samples
This method is suitable for the sensitive quantification of isoflavones in biological fluids.
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A sub-2-micron C18 column.
-
Mobile Phase:
-
Mobile Phase A: 2 mM ammonium acetate + 0.2% acetic acid in water.
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.
-
A gradient elution is used.
-
-
Flow Rate: 0.30 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
-
-
Quantification: An internal standard is used, and a calibration curve is constructed in the relevant biological matrix.
Metabolism and Pharmacokinetics
Direct pharmacokinetic studies on this compound are limited. The prevailing understanding is that it acts as a prodrug, being rapidly metabolized to daidzein in the gastrointestinal tract and liver.
Metabolic Conversion to Daidzein
Upon oral ingestion, the acetyl group at the 6" position of the glucose moiety is likely cleaved by esterases in the intestine and liver. Subsequently, the glucose moiety is hydrolyzed by β-glucosidases, releasing the aglycone daidzein.[2]
Pharmacokinetics of Daidzein
The pharmacokinetic profile of daidzein has been studied in rats, providing insights into the bioavailability and disposition of the active metabolite of this compound.
Table 1: Pharmacokinetic Parameters of Daidzein in Rats
| Parameter | Administration Route | Dose | Value | Source |
| Cmax | Intraperitoneal (Suspension) | 50 mg/kg | 173 ng/mL | [2] |
| Intraperitoneal (Complexed) | 1.35 mg/kg | 615 ng/mL | [2] | |
| tmax | Intraperitoneal (Suspension) | 50 mg/kg | 45 min | [2] |
| Intraperitoneal (Complexed) | 1.35 mg/kg | 15 min | [2] | |
| t₁/₂ | Intravenous (Suspension) | 20 mg/kg | 230 min | [2] |
| Intravenous (Complexed) | 0.54 mg/kg | 380 min | [2] | |
| Absolute Bioavailability (F) | Intraperitoneal (Suspension) | - | 28.2% | [2] |
| Intraperitoneal (Complexed) | - | 82.4% | [2] |
Data from a study comparing daidzein in suspension versus a cyclodextrin complex.[2]
Biological Activity and Signaling Pathways
The biological activities attributed to this compound are primarily mediated by its metabolite, daidzein. These activities include antioxidant and anti-inflammatory effects. An in silico study has also suggested that this compound has a high binding affinity for the serine hydroxymethyltransferase 2 (SHMT2) protein, indicating a potential role in cancer therapeutics.[4]
Antioxidant Activity
This compound has been shown to significantly inhibit lipid peroxidation in rat liver microsomes.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | System | IC₅₀ | Source |
| Lipid Peroxidation Inhibition | Rat Liver Microsomes | 8.2 µM | [3] |
Anti-inflammatory Effects via Daidzein
Daidzein has been demonstrated to exert anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Daidzein has been shown to inhibit the phosphorylation of key components of this pathway, thereby suppressing the inflammatory response.
MAPK Signaling Pathway:
The MAPK cascade is another crucial signaling pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The main MAPK subfamilies are ERK, JNK, and p38. Daidzein has been observed to inhibit the phosphorylation of these MAPKs, thus dampening the inflammatory cascade.
Conclusion and Future Directions
This compound is an important isoflavone derivative that serves as a precursor to the biologically active compound daidzein. While direct research on the pharmacokinetic and pharmacodynamic properties of this compound is limited, the available evidence strongly suggests its role as a prodrug. The established antioxidant and anti-inflammatory activities of its metabolite, daidzein, underscore the therapeutic potential of this compound.
Future research should focus on several key areas:
-
Direct Pharmacokinetic Studies: Conducting in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to fully elucidate its prodrug characteristics.
-
Comparative Efficacy Studies: Comparing the in vivo efficacy of this compound with daidzein to understand if the acetylated form offers any advantages in terms of bioavailability or targeted delivery.
-
Exploration of Direct Biological Effects: Investigating potential biological activities of this compound before its metabolism to daidzein.
-
Formulation Development: Optimizing drug delivery systems to enhance the bioavailability of this compound and its active metabolite.
A deeper understanding of these aspects will be crucial for the successful translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.
References
- 1. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats | MDPI [mdpi.com]
- 3. 71385-83-6・6''-O-Acetyldaidzin・013-18801[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. journals.umt.edu.pk [journals.umt.edu.pk]
The Discovery and History of 6"-O-Acetyldaidzin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6"-O-Acetyldaidzin is a naturally occurring isoflavone glycoside found predominantly in soy products. As a derivative of daidzin, its discovery and subsequent research have contributed to the broader understanding of isoflavone biochemistry and bioactivity. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies related to this compound. It includes a historical timeline of isoflavone research, detailed experimental protocols for its isolation and analysis, a compilation of quantitative data, and visualizations of its metabolic and signaling pathways.
Introduction
Isoflavones, a class of phytoestrogens, first garnered significant scientific attention in the 1940s due to their effects on livestock fertility.[1] It wasn't until several decades later that the diverse range of isoflavone structures and their potential health benefits in humans became a major focus of research.[1] Among these isoflavones is this compound, an acetylated glycoside of daidzein. This document details the scientific journey of this specific compound, from its initial identification to the methods used for its study.
Discovery and Historical Context
The discovery of acetylated isoflavone glycosides marked a significant advancement in the understanding of soybean chemistry. While the primary isoflavone aglycones and their simple glycosides were identified earlier, the presence of acetylated forms was not reported until the late 1970s and early 1980s.
Key Historical Milestones:
-
1979-1980: N. Ohta and colleagues are credited with the first report of acetyldaidzin and acetylgenistin in soybeans.[2] Their work laid the foundation for understanding the diversity of isoflavone conjugates in soy.
-
1985: Efi Farmakalidis and Patricia A. Murphy published a detailed study on the isolation and purification of 6"-O-acetylgenistin and this compound from toasted defatted soyflakes. This paper provided the first quantitative data for these compounds and detailed the analytical methods of the time.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and quantification of this compound, based on published research.
Isolation and Purification of this compound from Toasted Defatted Soyflakes
This protocol is adapted from the work of Farmakalidis and Murphy (1985).
Experimental Workflow:
Methodology:
-
Extraction: Toasted defatted soyflakes are extracted with 80% methanol at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The resulting residue is partitioned between n-hexane and aqueous methanol to remove nonpolar impurities.
-
Column Chromatography: The aqueous methanol phase is subjected to column chromatography on a Bio-Gel P-2 column, eluting with water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Quantification: Based on a standard curve generated from a purified this compound standard.
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₂O₁₀ |
| Molecular Weight | 458.41 g/mol |
| CAS Number | 71385-83-6 |
Table 2: Content of this compound in Soy Products
| Soy Product | Concentration (mg/100g) | Reference |
| Toasted Defatted Soyflakes | 5.2 | Farmakalidis & Murphy, 1985 |
| Soy Milk Powder (average) | 1.46 | Phenol-Explorer |
| Soy Yogurt | 9.38 | Phenol-Explorer |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| UV (Methanol) | λmax at 262 and 303 nm |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the daidzein backbone, the glucose moiety, and a characteristic acetyl group singlet. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the calculated molecular weight. |
Biological Activity and Signaling Pathways
This compound is readily metabolized in the intestine and liver to its aglycone form, daidzein. Therefore, its biological activities are largely attributed to the actions of daidzein.
Metabolism of this compound
The primary metabolic transformation of this compound involves the cleavage of the acetyl and glucosyl groups to yield daidzein.
Estrogenic Signaling Pathway of Daidzein
Daidzein, the active metabolite, is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), thereby modulating gene expression.
Antioxidant Mechanism
Daidzein can exert antioxidant effects by donating a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.
Conclusion
The discovery of this compound expanded the known diversity of isoflavones in soybeans and highlighted the importance of considering various conjugated forms in nutritional and pharmacological research. The methodologies developed for its isolation and quantification have been refined over time, contributing to a more accurate understanding of its prevalence and potential biological roles. As the primary precursor to the well-studied phytoestrogen daidzein, this compound remains a compound of interest in the fields of food science, nutrition, and drug development. Further research into its specific bioavailability and metabolic fate will continue to elucidate its contribution to the overall health effects of soy consumption.
References
Methodological & Application
Application Note: Quantification of 6"-O-Acetyldaidzin in Soy Using High-Performance Liquid Chromatography (HPLC)
References
- 1. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes & Protocols: LC-MS/MS Analysis of 6”-O-Acetyldaidzin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
6”-O-Acetyldaidzin is an acetylated isoflavone glycoside found in soy products. As a phytoestrogen, its metabolism and pharmacokinetics are of significant interest in nutrition, drug development, and toxicology. Accurate and sensitive quantification of 6”-O-Acetyldaidzin and its metabolites is crucial for understanding its biological effects. This document provides detailed application notes and protocols for the analysis of 6”-O-Acetyldaidzin and its primary metabolites, daidzin and daidzein, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of 6”-O-Acetyldaidzin
In vivo, 6”-O-Acetyldaidzin undergoes a two-step hydrolysis to its biologically active aglycone form, daidzein. The first step involves the removal of the acetyl group by esterases to yield daidzin. Subsequently, β-glucosidases in the gut microbiota hydrolyze the glycosidic bond of daidzin to release daidzein. Daidzein can then be further metabolized into compounds such as equol and O-desmethylangolensin (O-DMA).
Metabolic pathway of 6”-O-Acetyldaidzin.
Quantitative Data
The following tables summarize the concentrations of 6”-O-Acetyldaidzin and its key metabolite, daidzein, found in various matrices.
Table 1: Concentration of 6”-O-Acetyldaidzin in Soy-Based Products
| Food Product | Concentration (mg/100g FW) | Reference |
| Soy Yogurt | 9.38 | [1] |
| Soy Burger | 0.40 | [2] |
Table 2: Plasma Concentrations of Daidzein After Soy Intake
| Time Post-Ingestion | Concentration (µmol/L) | Reference |
| Peak (approx. 7.4 h) | 3.14 ± 0.36 |
Table 3: Urinary Excretion of Daidzein After Soy Intake
| Timeframe | Recovery (% of ingested) | Reference |
| 48 hours | 62 ± 6 |
Experimental Protocols
Protocol 1: Analysis of 6”-O-Acetyldaidzin in Soy Products
This protocol is designed for the extraction and quantification of 6”-O-Acetyldaidzin from solid food matrices.
1. Sample Preparation:
-
Homogenize the soy product sample.
-
Weigh approximately 2.0 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol and 2 mL of 0.1 M HCl.
-
Sonicate the mixture for 20 minutes at room temperature.
-
Centrifuge and filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Evaporate the solvent under reduced pressure and redissolve the residue in 2 mL of methanol.
2. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient suitable for the separation of isoflavones.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
6”-O-Acetyldaidzin: Precursor ion (m/z) 459.1 -> Product ion (m/z) 255.1
-
Daidzin: Precursor ion (m/z) 417.1 -> Product ion (m/z) 255.1
-
Daidzein: Precursor ion (m/z) 255.1 -> Product ion (m/z) 199.1
-
Workflow for soy product analysis.
Protocol 2: Analysis of 6”-O-Acetyldaidzin Metabolites in Human Urine
This protocol is suitable for the analysis of daidzin, daidzein, and their conjugated forms in urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 0.5 mL of urine, add an internal standard solution.
-
For total isoflavone analysis, perform enzymatic hydrolysis using β-glucuronidase/sulfatase at 37°C.
-
Stop the reaction and precipitate proteins with acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 1.7 µm).
-
Mobile Phase A: 2 mM ammonium acetate with 0.2% acetic acid in water.
-
Mobile Phase B: 0.2% acetic acid in acetonitrile.
-
Gradient: A linear gradient optimized for the separation of daidzein and its metabolites.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions:
-
Daidzein: Precursor ion (m/z) 253.2 -> Product ions (m/z) 223.2, 91.0
-
Daidzin: Precursor ion (m/z) 415.1 -> Product ion (m/z) 253.1
-
Daidzein Glucuronide: Precursor ion (m/z) 429.1 -> Product ion (m/z) 253.1
-
Daidzein Sulfate: Precursor ion (m/z) 333.0 -> Product ion (m/z) 253.0
-
Workflow for urine sample analysis.
Conclusion
The provided protocols and data offer a comprehensive guide for the LC-MS/MS analysis of 6”-O-Acetyldaidzin and its metabolites. Adherence to these methodologies will enable researchers to obtain accurate and reproducible results, facilitating a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this important soy isoflavone. The use of appropriate internal standards and quality control samples is highly recommended to ensure data quality and reliability.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol for the Extraction of 6"-O-Acetyldaidzin from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction 6"-O-Acetyldaidzin is a naturally occurring isoflavone glycoside found predominantly in soybeans and other leguminous plants.[1] As a derivative of daidzin, it is of significant interest to the scientific community for its potential pharmacological properties. In the human body, this compound is metabolized to daidzein, which is known to interact with estrogen receptors and exhibit antioxidant activities.[1][2] These characteristics contribute to its potential role in hormone regulation, cancer prevention, and cellular protection against oxidative stress.[1][3] This document provides a detailed protocol for the extraction and purification of this compound from plant material, primarily focusing on toasted defatted soyflakes as a documented source.[4]
Quantitative Data Summary
The concentration of this compound can vary depending on the plant source and processing methods. The following table summarizes reported quantitative data.
| Plant Material | Compound | Concentration | Reference |
| Toasted Defatted Soyflakes | This compound | 52 ppm (mg/kg) | [4] |
| Toasted Defatted Soyflakes | 6"-O-Acetylgenistin | 88 ppm (mg/kg) | [4] |
Experimental Protocol: Extraction and Purification of this compound
This protocol is based on methodologies reported for the successful isolation of this compound from toasted defatted soyflakes.[4][5]
1. Materials and Reagents
-
Toasted defatted soyflakes
-
Acetone
-
Hydrochloric acid (HCl), 0.1 N
-
Methanol
-
Ethanol
-
Chloroform
-
Ethyl acetate (water-saturated)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Extraction Procedure The initial extraction of isoflavones from the plant matrix is a critical step. Acetone acidified with HCl has been shown to be more efficient than 80% methanol for extracting this compound.[4][6]
-
Sample Preparation: Grind the toasted defatted soyflakes into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction:
-
Prepare an extraction solvent of acetone containing 0.1 N HCl.
-
Suspend the powdered soyflakes in the extraction solvent at a ratio of 1:5 (g of flakes to mL of solvent).
-
Stir the mixture overnight at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the solid plant material from the liquid extract.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to remove the acetone.
-
3. Purification Protocol A multi-step purification process is necessary to isolate this compound from the crude extract.
Step 1: Silica Gel Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel and equilibrate it with 50% water-saturated ethyl acetate.[4]
-
Sample Loading: Dissolve the concentrated crude extract in a minimal amount of a suitable solvent and load it onto the prepared silica gel column.
-
Elution: Elute the column with an appropriate solvent system. A gradient of chloroform-methanol is often effective. For instance, start with a non-polar solvent and gradually increase the polarity by adding methanol.[4]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target compound.
Step 2: Sephadex LH-20 Column Chromatography
-
Column Preparation: Prepare a Sephadex LH-20 column and equilibrate it with 100% ethanol.[4]
-
Fraction Pooling and Concentration: Pool the fractions from the silica gel chromatography that contain this compound and concentrate them.
-
Size Exclusion Chromatography: Dissolve the concentrated sample in ethanol and load it onto the Sephadex LH-20 column. Elute with 100% ethanol. This step helps to separate compounds based on their molecular size.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to determine the presence and purity of this compound.
Step 3: Precipitation
-
Concentration: Concentrate the purified fractions containing this compound.
-
Precipitation: Precipitate the compound from a 90% methanol solution. This is achieved by dissolving the concentrated sample in a small volume of methanol and then adding water to reach a 90% methanol concentration, followed by cooling to induce precipitation.[4]
-
Collection and Drying: Collect the precipitate by filtration or centrifugation and dry it under a vacuum.
4. Analysis and Identification The identity and purity of the isolated this compound should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.[7][8][9]
-
Mass Spectrometry (MS): For molecular weight determination and structural confirmation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[4]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Potential signaling pathways of this compound and its metabolite.
References
- 1. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]
- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]
- 7. Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Testing 6"-O-Acetyldaidzin Bioactivity in Cell Culture
Introduction
6"-O-Acetyldaidzin is an isoflavone glycoside found in soybeans and other leguminous plants.[1][2] As a derivative of daidzin, it is investigated for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][3][4] In the body, this compound is metabolized to daidzein, which is known to interact with estrogen receptors and exhibit antioxidant effects.[1] These characteristics make this compound a compound of interest for research in cancer prevention, cardiovascular health, and inflammatory conditions.[1]
These application notes provide detailed protocols for assessing the bioactivity of this compound in vitro using common cell culture-based assays. The following sections describe methods to evaluate its antioxidant, anti-inflammatory, and cytotoxic effects.
Cellular Antioxidant Activity Assay
This assay determines the ability of this compound to mitigate intracellular oxidative stress. The protocol is based on the use of a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.
Application Note
This protocol is designed to quantify the antioxidant potential of this compound within a cellular environment. It is particularly useful for screening natural compounds that may protect cells from damage induced by reactive oxygen species (ROS). The assay measures the inhibition of induced fluorescence, which is inversely proportional to the antioxidant activity of the test compound. This compound has been reported to significantly inhibit lipid peroxidation, a marker of oxidative stress, with an IC50 of 8.2 μM in rat liver microsomes.[2][5]
Experimental Protocol
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable adherent cell line
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) solution
-
Free radical initiator (e.g., AAPH or H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Quercetin).
-
Probe Loading: Remove the compound-containing medium and wash the cells once with warm PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 45-60 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells twice with PBS to remove excess probe. Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells except for the negative control wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.[6] Take readings every 5 minutes for 1 hour.
Data Presentation
| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition of ROS Production |
| 0 (Vehicle Control) | 1500 ± 75 | 0% |
| 1 | 1250 ± 60 | 16.7% |
| 5 | 980 ± 50 | 34.7% |
| 10 | 720 ± 45 | 52.0% |
| 25 | 450 ± 30 | 70.0% |
| 50 | 280 ± 25 | 81.3% |
| Quercetin (Positive Control) | 350 ± 28 | 76.7% |
Experimental Workflow Diagram
Caption: Workflow for the cellular antioxidant assay.
Anti-inflammatory Activity Assay
This section describes protocols to assess the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Application Note
Chronic inflammation is implicated in various diseases.[7][8] Macrophages activated by stimuli like LPS produce inflammatory mediators, including nitric oxide (NO) and cytokines such as TNF-α and IL-6.[7][9] Isoflavones, including daidzein, have been shown to possess anti-inflammatory effects by inhibiting these mediators.[10][11] This assay provides a robust method to determine if this compound can suppress the inflammatory response in a well-established cell model.
Experimental Protocol: Nitric Oxide (NO) Inhibition
Materials:
-
Murine macrophage cell line (RAW 264.7)
-
This compound (dissolved in DMSO)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[12]
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[12]
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13] Calculate the nitrite concentration based on a sodium nitrite standard curve.
Experimental Protocol: Cytokine (TNF-α, IL-6) Inhibition
Materials:
-
RAW 264.7 cells
-
This compound (dissolved in DMSO)
-
LPS from E. coli
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Follow steps 1-3 from the Nitric Oxide Inhibition protocol. For TNF-α, a shorter LPS incubation of 4-6 hours is often sufficient.[12]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.
Data Presentation
Table 2.1: Inhibition of Nitric Oxide Production
| Concentration of this compound (µM) | NO Concentration (µM) | % Inhibition |
|---|---|---|
| 0 (Vehicle Control + LPS) | 45.2 ± 3.1 | 0% |
| 1 | 40.1 ± 2.8 | 11.3% |
| 10 | 28.5 ± 2.2 | 37.0% |
| 25 | 15.7 ± 1.9 | 65.2% |
| 50 | 8.3 ± 1.1 | 81.6% |
Table 2.2: Inhibition of TNF-α Secretion
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
|---|---|---|
| 0 (Vehicle Control + LPS) | 1250 ± 98 | 0% |
| 1 | 1100 ± 85 | 12.0% |
| 10 | 850 ± 70 | 32.0% |
| 25 | 520 ± 45 | 58.4% |
| 50 | 280 ± 30 | 77.6% |
Signaling Pathway Diagram
Caption: Potential inhibition of the NF-κB signaling pathway.
Cancer Cell Viability/Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] This protocol is adapted to test the effect of this compound on cancer cell lines.
Application Note
In-silico studies suggest that this compound may inhibit serine hydroxymethyltransferase 2 (SHMT2), an enzyme implicated in breast cancer cell proliferation.[4] This assay can be used to experimentally validate the cytotoxic or anti-proliferative effects of this compound on various cancer cell lines, such as breast (MCF-7), lung (A549), or colon cancer cells.[3] The assay quantifies the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in viable cells.[14]
Experimental Protocol
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound (dissolved in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound. Include a vehicle control (DMSO).[14]
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
Data Presentation
| Concentration of this compound (µM) | Absorbance at 570 nm (48h) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.22 ± 0.07 | 97.6% |
| 10 | 1.05 ± 0.06 | 84.0% |
| 25 | 0.82 ± 0.05 | 65.6% |
| 50 | 0.55 ± 0.04 | 44.0% |
| 100 | 0.31 ± 0.03 | 24.8% |
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
References
- 1. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.umt.edu.pk [journals.umt.edu.pk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 8. www2.ufjf.br [www2.ufjf.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying 6"-O-Acetyldaidzin in Animal Models
Introduction
6"-O-Acetyldaidzin is a glycosidic isoflavone found in soy products. In vivo, it is readily metabolized to its aglycone form, daidzein, which is responsible for its primary biological activities. Due to the limited availability of direct in vivo studies on this compound, this document provides detailed application notes and protocols based on extensive research conducted with its active metabolite, daidzein. These protocols can be adapted for the study of this compound, with the understanding that its effects are likely mediated through conversion to daidzein. The provided information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this class of compounds.
Application Note 1: Breast Cancer Models
Rationale for Use in Breast Cancer Research
Daidzein has demonstrated potential in inhibiting the growth of breast cancer cells.[1][2] Animal models are crucial for evaluating its efficacy and mechanism of action in a physiological context. The protocols outlined below describe two common rodent models for studying the effects of isoflavones on breast cancer.
Recommended Animal Models
-
Chemically-Induced Mammary Tumor Model: 7,12-Dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in rats. This model is useful for studying the preventive and therapeutic effects of compounds on hormone-dependent breast cancer.[1][2]
-
Xenograft Model: Implantation of human breast cancer cells (e.g., MCF-7) into ovariectomized athymic nude mice. This model allows for the study of the effect of the compound on the growth of human tumors.[1][2]
Quantitative Data: Effects of Daidzein on Tumor Growth
| Animal Model | Treatment Group | Dosage | Tumor Volume/Incidence Reduction | Reference |
| DMBA-induced rats | Daidzein | 10 mg/kg/day (oral) | Significant suppression of tumor growth | [1] |
| MCF-7 Xenograft mice | Daidzein | 10 mg/kg/day (oral) | Significant suppression of tumor growth | [1] |
| MCF-7 Xenograft mice | Genistein | 5 mg/kg (3x/week) | Decreased primary mammary growth and metastasis | [3] |
| MCF-7 Xenograft mice | Daidzein | 5 mg/kg (3x/week) | Increased primary mammary growth and metastasis | [3] |
Note: The conflicting results in the MCF-7 xenograft model highlight the importance of careful dose selection and study design.
Experimental Protocol: DMBA-Induced Mammary Tumor Model in Rats
-
Animal Model: Female Sprague-Dawley rats, 50-55 days old.
-
Tumor Induction: Administer a single oral dose of 20 mg of DMBA in 1 mL of corn oil.
-
Treatment Initiation: Once tumors are palpable (approximately 8 weeks after DMBA administration), randomize animals into control and treatment groups.
-
Compound Preparation: Prepare this compound or daidzein in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the compound or vehicle daily via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Monitoring: Measure tumor size with calipers twice a week and monitor animal body weight.
-
Endpoint: After a predetermined period (e.g., 6 weeks), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Signaling Pathway: Daidzein in Breast Cancer
Caption: Daidzein-induced apoptotic pathway in breast cancer cells.
Application Note 2: Neuroinflammation Models
Rationale for Use in Neuroinflammation Research
Daidzein has demonstrated anti-inflammatory and neuroprotective properties in various in vitro and in vivo models.[4][5] Animal models of neuroinflammation are essential to investigate the potential of this compound in neurological disorders characterized by an inflammatory component.
Recommended Animal Models
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS in mice or rats to induce a systemic or localized inflammatory response in the brain.[6][7] This model is useful for studying acute neuroinflammation.
-
Cerebral Ischemia/Reperfusion Injury Model: Middle cerebral artery occlusion (MCAO) in rats to mimic stroke. This model is suitable for evaluating the neuroprotective effects of compounds in the context of ischemic injury and subsequent inflammation.[8]
Quantitative Data: Effects of Daidzein on Neuroinflammatory Markers
| Animal Model | Treatment Group | Dosage | Effect on Inflammatory Markers | Reference |
| Wistar rats with cerebral ischemia/reperfusion | Daidzein | 25 and 50 mg/kg | Decreased cerebral infarct volume and neurological deficit score | [4] |
| LPS-stimulated RAW264.7 macrophages (in vitro) | Daidzein | various | Reduced levels of NO, IL-6, and TNF-α | [9] |
| Human hypothalamic GnRH neurons (in vitro) | Daidzein | 0.5 µM | Downregulated cell death, proinflammatory processes, oxidative stress, and apoptosis | [5] |
| Rodent models of depression | Daidzein | N/A | Rectified circulating cytokine imbalance | [10] |
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Treatment Groups:
-
Vehicle control
-
LPS only
-
LPS + this compound/daidzein (various doses)
-
This compound/daidzein only
-
-
Compound Administration: Administer this compound/daidzein or vehicle via oral gavage or i.p. injection for a specified period (e.g., 7 days) before LPS challenge.
-
Induction of Neuroinflammation: Administer a single i.p. injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood.
-
Analysis:
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and serum using ELISA.
-
Assess microglial activation by immunohistochemistry (e.g., Iba1 staining).
-
Evaluate signaling pathway activation (e.g., NF-κB, MAPKs) by western blotting.
-
Signaling Pathway: Daidzein in Neuroinflammation
Caption: Daidzein's inhibitory effect on neuroinflammatory signaling.
Application Note 3: Pharmacokinetics
Rationale for Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to daidzein is critical for determining appropriate dosing regimens and predicting its therapeutic efficacy.
Recommended Animal Models
-
Rats: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their size, which allows for serial blood sampling.[11]
-
Mice: While more challenging for serial sampling, mice can be used for pharmacokinetic studies, particularly with sparse sampling designs.
Quantitative Data: Pharmacokinetics of Daidzein in Rats
| Parameter | Daidzein Suspension (Oral) | Daidzein-PLGA Nanoparticles (Oral) | Reference |
| Dose | 10 mg/kg | 10 mg/kg | [12] |
| Cmax (µg/mL) | ~0.2 | ~1.0 - 1.5 | [12] |
| Tmax (h) | ~6 | ~4 - 8 | [12] |
| AUC (h*µg/mL) | ~1.91 | ~10.63 - 16.90 | [12] |
| Relative Bioavailability | - | 5.57- to 8.85-fold increase | [12] |
Note: Nanoparticle formulations significantly improved the oral bioavailability of daidzein.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for blood sampling.
-
Fasting: Fast animals overnight before dosing, with free access to water.
-
Compound Administration: Administer a single oral dose of this compound or daidzein at a defined concentration.
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of this compound and daidzein in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a typical oral pharmacokinetic study in rats.
References
- 1. Anti-breast cancer potential of daidzein in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daidzein Alleviates Hypothalamic-Pituitary-Adrenal Axis Hyperactivity, Ameliorates Depression-Like Behavior, and Partly Rectifies Circulating Cytokine Imbalance in Two Rodent Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6"-O-Acetyldaidzin for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6"-O-Acetyldaidzin, an acetylated derivative of the soy isoflavone daidzin, is a compound of increasing interest in biomedical research. Found naturally in soy products, it is metabolized in the body to daidzein, which exhibits a range of biological activities, including antioxidant, anticancer, and phytoestrogenic effects.[1] This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis, purification, and biological evaluation of this compound for research purposes.
Introduction
Isoflavones, such as daidzein and its glycoside daidzin, are polyphenolic compounds found in legumes, particularly soybeans.[2][3] this compound is a naturally occurring derivative where an acetyl group is attached to the 6"-position of the glucose moiety of daidzin.[4][5] In vivo, this compound is converted to its aglycone, daidzein, which is known to interact with estrogen receptors, exhibiting a higher affinity for estrogen receptor β (ERβ) over ERα.[1][6] This interaction modulates various signaling pathways, including the FAK and PI3K/AKT pathways, which are implicated in cell proliferation, migration, and survival.[1][7] The antioxidant properties of these compounds also contribute to their potential health benefits.[1][8] The synthesis of this compound is crucial for enabling further investigation into its therapeutic potential.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₁₀ | [1][4] |
| Molecular Weight | 458.41 g/mol | [1] |
| CAS Number | 71385-83-6 | [1][4] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and methanol | [6] |
| Storage Temperature | -20°C | [6][8] |
| IC₅₀ (Lipid Peroxidation) | 8.2 μM | [6] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Regioselective Acetylation of Daidzin
This protocol is adapted from general methods for the acylation of daidzein and related flavonoids.
Materials:
-
Daidzin
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve daidzin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes a lipase for regioselective acetylation, offering a milder and potentially more specific alternative to chemical synthesis.
Materials:
-
Daidzin
-
Vinyl acetate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Tert-butyl methyl ether (TBME) or another suitable organic solvent
-
Molecular sieves (4 Å)
-
Orbital shaker/incubator
-
HPLC system for reaction monitoring and purification
Procedure:
-
Reaction Setup: In a sealed vial, dissolve daidzin (1 equivalent) in the chosen organic solvent (e.g., TBME).
-
Acyl Donor Addition: Add vinyl acetate (excess, e.g., 5-10 equivalents) to the solution.
-
Enzyme Addition: Add immobilized lipase (e.g., 10-20% w/w of daidzin) and molecular sieves to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant shaking.
-
Reaction Monitoring: Monitor the formation of this compound by taking aliquots at regular intervals and analyzing them by HPLC.
-
Enzyme Removal: Once the desired conversion is achieved, filter the reaction mixture to remove the immobilized enzyme.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Purification: Purify the product using preparative HPLC.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
A gradient system of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.45 µm syringe filter.
-
HPLC Method:
-
Set the column temperature (e.g., 30°C).
-
Set the detection wavelength (e.g., 254 nm).
-
Run a gradient elution, for example:
-
0-5 min: 20% A
-
5-25 min: 20% to 80% A
-
25-30 min: 80% A
-
30-35 min: 80% to 20% A
-
35-40 min: 20% A
-
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis and application of this compound.
Caption: Proposed signaling pathway of this compound via its metabolite Daidzein.
References
- 1. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Methyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosid – Wikipedia [de.wikipedia.org]
- 4. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols: 6"-O-Acetyldaidzin as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of 6”-O-Acetyldaidzin as a reference standard in chromatographic analyses. This document is intended to guide researchers, scientists, and drug development professionals in the accurate quantification of 6”-O-Acetyldaidzin in various matrices, including natural products, dietary supplements, and biological samples.
Introduction
6"-O-Acetyldaidzin is a naturally occurring isoflavone glycoside found predominantly in soybeans and other leguminous plants.[1][2] As an acetylated derivative of daidzin, it is one of the twelve major isoflavone isoforms present in soy.[3] In the human gut, this compound is metabolized to its aglycone form, daidzein, which is known to possess estrogenic and antioxidant properties.[1][4] Daidzein interacts with various signaling pathways, making the accurate quantification of its precursors, such as this compound, crucial for pharmacokinetic and pharmacodynamic studies.[5][6][7][8] The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results in chromatographic assays.[9][10]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₂O₁₀ | [2] |
| Molecular Weight | 458.41 g/mol | [2][11] |
| CAS Number | 71385-83-6 | [12] |
| Appearance | Refer to supplier's certificate of analysis | - |
| Solubility | Soluble in DMSO | [13] |
| Storage | Store at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. | [12][13] |
Experimental Protocols
The following protocols provide a starting point for the chromatographic analysis of this compound. Method optimization may be required for specific matrices and instrumentation.
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for use as a reference standard.
Materials:
-
This compound reference standard (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC or LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry weighing boat.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the compound completely. Gentle warming (to 37°C) and sonication can aid in dissolution.[13]
-
Once dissolved, bring the flask to volume with DMSO.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution to an amber vial and store at -20°C. This solution is typically stable for up to one month.[13]
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent, typically a mixture of acetonitrile and water that is compatible with the initial mobile phase conditions of the chromatographic method.
-
For example, to prepare a 100 µg/mL working solution, dilute 1 mL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.
-
Prepare calibration standards at a minimum of five concentration levels by further diluting the working solutions. The concentration range should bracket the expected concentration of this compound in the samples.
-
HPLC-UV Method for Quantification
Objective: To provide a robust HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of mobile phase B, and gradually increase to elute the analyte. A typical gradient might be: 0-20 min: 10-40% B 20-25 min: 40-90% B 25-30 min: 90% B (hold) 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Typically around 260 nm for isoflavones[14] |
Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantification.
UPLC-MS/MS Method for High-Sensitivity Quantification
Objective: To provide a highly sensitive and selective UPLC-MS/MS method for the quantification of this compound, particularly in complex matrices or when low detection limits are required.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| UPLC System | A system capable of high-pressure gradient elution |
| Mass Spectrometer | A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | Sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A rapid gradient is typically employed. For example: 0-0.5 min: 5% B 0.5-3.0 min: 5-95% B 3.0-3.5 min: 95% B (hold) 3.6-5.0 min: 5% B (re-equilibration) |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
| Ionization Mode | ESI positive or negative mode (optimization required) |
| MRM Transitions | Precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer. |
Workflow:
References
- 1. Daidzein - Wikipedia [en.wikipedia.org]
- 2. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. biosynth.com [biosynth.com]
- 5. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein-rich isoflavones aglycone inhibits lung cancer growth through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 9. Quantitative determination and structural characterization of isoflavones in nutrition supplements by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones in Extracts from Soybean Processing | Semantic Scholar [semanticscholar.org]
- 11. 6''-O-Acetyldaidzin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. 71385-83-6・6''-O-Acetyldaidzin・013-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. glpbio.com [glpbio.com]
- 14. mdpi.com [mdpi.com]
Application of 6"-O-Acetyldaidzin in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6"-O-Acetyldaidzin is an acetylated isoflavone glycoside found predominantly in soy products. As a derivative of daidzin, it is metabolized in the body to daidzein, a well-studied phytoestrogen with known anti-cancer properties. While direct experimental research on this compound in cancer is limited, in-silico studies and extensive research on its metabolite, daidzein, provide a strong foundation for its potential application in oncology research. This document provides an overview of the current understanding of this compound's potential anti-cancer mechanisms, along with detailed protocols for key experiments, largely based on studies of its active metabolite, daidzein.
Postulated Anti-Cancer Mechanism of this compound
An in-silico study has identified this compound as a potential inhibitor of the enzyme Serine Hydroxymethyltransferase 2 (SHMT2). SHMT2 is a key enzyme in one-carbon metabolism and is often overexpressed in breast cancer, where it plays a crucial role in providing the necessary building blocks for rapid cancer cell proliferation. The binding of this compound to SHMT2 is predicted to be a high-affinity interaction, suggesting a potential mechanism for its anti-cancer activity.
It is important to note that this compound is a prodrug that is converted to daidzein in the body. Therefore, many of the observed anti-cancer effects in vivo are likely attributable to the activity of daidzein. Daidzein has been shown to exert its anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.
Data Presentation: Cytotoxic Activity of Daidzein (Metabolite of this compound)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of daidzein against various cancer cell lines, providing an indication of its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BEL-7402 | Hepatocellular Carcinoma | 59.7 ± 8.1 | [1] |
| A549 | Lung Carcinoma | > 100 | [1] |
| HeLa | Cervical Cancer | > 100 | [1] |
| HepG-2 | Hepatocellular Carcinoma | > 100 | [1] |
| MG-63 | Osteosarcoma | > 100 | [1] |
| MCF-7 | Breast Cancer | 50 | [2] |
| SKOV3 | Ovarian Cancer | 20 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound, based on methodologies commonly used for its metabolite, daidzein.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the prepared concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time period as described in the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound in Breast Cancer
Caption: Proposed inhibition of SHMT2 by this compound.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for the MTT cell viability assay.
Logical Relationship of Apoptosis and Cell Cycle Arrest
Caption: Relationship between cellular stress, cell cycle arrest, and apoptosis.
Conclusion
While direct experimental evidence for the anti-cancer effects of this compound is still emerging, in-silico data and the well-documented activities of its metabolite, daidzein, provide a strong rationale for its investigation as a potential anti-cancer agent. The protocols and data presented here offer a comprehensive guide for researchers to explore the therapeutic potential of this compound in various cancer models. Further in-vitro and in-vivo studies are warranted to validate the theoretical findings and to elucidate the specific molecular mechanisms of this compound in cancer.
References
- 1. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
6"-O-Acetyldaidzin as a potential therapeutic agent for osteoporosis.
Application Note & Protocols for Preclinical Research
Introduction
Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Current therapeutic strategies often have limitations, necessitating the exploration of novel therapeutic agents. 6"-O-Acetyldaidzin, an isoflavone derivative found in soy products, is emerging as a potential candidate for the prevention and treatment of osteoporosis. Following oral administration, this compound is metabolized to daidzin and subsequently to daidzein. It is primarily daidzein that exerts biological effects by interacting with estrogen receptors, thereby influencing bone metabolism. This document provides an overview of the potential therapeutic applications of this compound in osteoporosis research and detailed protocols for its preclinical evaluation, focusing on the activity of its major metabolite, daidzein.
Mechanism of Action
The therapeutic potential of this compound in osteoporosis is attributed to the bioactivity of its metabolite, daidzein. Daidzein influences bone homeostasis through a dual mechanism: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.
Stimulation of Osteoblast Function: Daidzein has been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation. This is achieved through the activation of several key signaling pathways, including the Bone Morphogenetic Protein (BMP), Wnt, MEK/ERK, and PI3K/Akt pathways.[1] By activating these pathways, daidzein upregulates the expression of crucial osteogenic transcription factors like Runx2, leading to increased production of bone matrix proteins such as collagen type I and enhanced alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation.
Inhibition of Osteoclast Activity: Daidzein also plays a crucial role in suppressing the activity of osteoclasts, the cells that break down bone tissue. It achieves this by inhibiting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, a critical pathway for osteoclast formation and activation.[2] Daidzein has been observed to decrease the RANKL/Osteoprotegerin (OPG) ratio, a key determinant of bone resorption.[3] Furthermore, it can suppress the expression of osteoclast-specific genes such as tartrate-resistant acid phosphatase (TRAP), cathepsin K, and c-Fos.[2]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on daidzein, the active metabolite of this compound.
Table 1: In Vitro Effects of Daidzein on Osteoblast Proliferation and Differentiation
| Cell Line | Concentration | Effect | Fold Change/Percentage Increase | Reference |
| MG-63 | 10⁻⁹ - 10⁻⁵ M | Increased cell proliferation | Dose-dependent increase | [1] |
| MG-63 | 10⁻⁷ M | Increased ALP activity | ~1.5-fold | [1] |
| MG-63 | 10⁻⁷ M | Increased collagen content | ~1.4-fold | [1] |
| MC3T3-E1 | 10⁻⁶ M | Increased ALP activity | Significant increase | |
| MC3T3-E1 | 10⁻⁶ M | Upregulation of Runx2 mRNA | Significant increase |
Table 2: In Vitro Effects of Daidzein on Osteoclast Differentiation and Function
| Cell Type | Concentration | Effect | Percentage Inhibition | Reference |
| Bone Marrow Macrophages | 10 µM | Inhibition of RANKL-induced osteoclast formation | Significant inhibition | [2] |
| Mature Osteoclasts | 10 µM | Inhibition of hydroxyapatite-resorbing activity | Significant inhibition | [2] |
| Bone Marrow Macrophages | 10 µM | Downregulation of TRAP, c-Fos, NFATc1, Cathepsin K mRNA | Significant downregulation | [2] |
Table 3: In Vivo Effects of Daidzein in Ovariectomized (OVX) Rodent Models of Osteoporosis
| Animal Model | Dosage | Duration | Effect on Bone Mineral Density (BMD) | Reference |
| Ovariectomized Rats | 50 mg/kg/day | 4 weeks | Prevented bone loss | [4] |
| Ovariectomized Mice | Not specified | 4 weeks | Increased femoral BMD |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound (via its metabolite daidzein) are provided below.
Protocol 1: Osteoblast Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound/daidzein on the proliferation of osteoblastic cells.
Materials:
-
Osteoblast-like cells (e.g., MG-63 or MC3T3-E1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Daidzein stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed osteoblast-like cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound or daidzein in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
Objective: To assess the effect of this compound/daidzein on the differentiation of osteoblasts.
Materials:
-
Osteoblast-like cells
-
Complete culture medium
-
Osteogenic induction medium (complete medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone)
-
This compound or Daidzein stock solution
-
24-well cell culture plates
-
ALP activity assay kit (p-nitrophenyl phosphate-based)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate at a density of 2 x 10⁴ cells/well and culture until confluent.
-
Replace the medium with osteogenic induction medium containing various concentrations of this compound or daidzein.
-
Culture for 7-14 days, changing the medium every 2-3 days.
-
After the incubation period, wash the cells with PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform the ALP activity assay according to the manufacturer's instructions.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration.
Protocol 3: Osteoclast Differentiation and TRAP Staining Assay
Objective: To evaluate the inhibitory effect of this compound/daidzein on RANKL-induced osteoclastogenesis.
Materials:
-
Bone marrow macrophages (BMMs) or RAW 264.7 cells
-
α-MEM medium with 10% FBS
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor-κB ligand)
-
This compound or Daidzein stock solution
-
96-well cell culture plates
-
TRAP staining kit
Procedure:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate.
-
For BMMs, culture in the presence of M-CSF (30 ng/mL) for 3 days.
-
Induce osteoclast differentiation by adding RANKL (50 ng/mL) to the medium.
-
Simultaneously, treat the cells with different concentrations of this compound or daidzein.
-
Culture for 5-7 days, changing the medium every 2 days.
-
Fix the cells and perform TRAP staining according to the manufacturer's protocol.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Mandatory Visualizations
Caption: Signaling pathways activated by daidzein in osteoblasts.
Caption: Inhibition of RANKL signaling by daidzein in osteoclasts.
Caption: Experimental workflow for osteoblast proliferation and differentiation assays.
References
- 1. Daidzein alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative effects of soy isoflavones and carotenoids on osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daidzein promotes osteoblast proliferation and differentiation in OCT1 cells through stimulating the activation of BMP-2/Smads pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneticsmr.org [geneticsmr.org]
Application Notes and Protocols: Cardiovascular Effects of 6"-O-Acetyldaidzin Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones, a class of phytoestrogens found abundantly in soy products, have garnered significant interest for their potential cardiovascular benefits. Among these, 6"-O-Acetyldaidzin, a derivative of daidzin, is present in various soy foods. While the cardiovascular effects of major isoflavones like genistein and daidzein have been investigated, specific data on this compound remains limited. These application notes provide a framework for investigating the potential vasodilatory and blood pressure-lowering effects of this compound, focusing on the hypothesized involvement of the PI3K/Akt/eNOS signaling pathway. The following protocols and data presentation formats are designed to guide researchers in systematically evaluating the cardiovascular impact of this compound.
Hypothesized Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway
Many flavonoids exert their vasodilatory effects by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway in endothelial cells. It is hypothesized that this compound may follow a similar mechanism. Upon binding to a putative receptor on the endothelial cell membrane, this compound may trigger the activation of PI3K. Activated PI3K then phosphorylates and activates Akt. Subsequently, activated Akt phosphorylates eNOS at its serine 1177 residue, leading to the production of nitric oxide (NO). NO, a potent vasodilator, diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and analysis. Please note: The data presented in these tables are hypothetical and for illustrative purposes only, as direct experimental data for this compound is currently unavailable.
Table 1: Vasorelaxant Effect of this compound on Isolated Aortic Rings
| Concentration (µM) | Phenylephrine-induced Contraction (%) | Relaxation (%) |
| 0.1 | 100 | 5.2 ± 1.1 |
| 1 | 100 | 25.8 ± 3.5 |
| 10 | 100 | 55.3 ± 4.2 |
| 30 | 100 | 78.9 ± 5.1 |
| 100 | 100 | 92.1 ± 3.8 |
Table 2: Effect of this compound Supplementation on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
| Vehicle Control | - | 185 ± 10 | 125 ± 8 |
| This compound | 10 | 170 ± 9 | 115 ± 7 |
| This compound | 30 | 155 ± 8 | 105 ± 6 |
| This compound | 100 | 140 ± 7 | 95 ± 5 |
Table 3: Effect of this compound on Akt and eNOS Phosphorylation in Endothelial Cells
| Treatment | p-Akt / Total Akt (Fold Change) | p-eNOS / Total eNOS (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 ± 0.3 | 2.8 ± 0.4 |
| This compound (30 µM) | 4.2 ± 0.5 | 4.5 ± 0.6 |
| This compound + PI3K inhibitor | 1.2 ± 0.2 | 1.3 ± 0.2 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cardiovascular effects of this compound.
Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings
This protocol details the procedure for assessing the direct vasorelaxant effects of this compound on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Gently remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Experimental Setup:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl.
-
After washing and return to baseline, pre-contract the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.
-
-
Vasodilation Assay:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with phenylephrine (1 µM).
-
Once a stable plateau of contraction is reached, cumulatively add this compound in increasing concentrations (e.g., 0.1 µM to 100 µM) to the organ bath.
-
Record the changes in isometric tension until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the phenylephrine-induced contraction.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology to assess the long-term effects of this compound supplementation on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR), 12-14 weeks old
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Tail-cuff plethysmography system for non-invasive blood pressure measurement or telemetry system for continuous monitoring.
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the SHR for at least one week.
-
Randomly divide the rats into control and treatment groups (e.g., vehicle control, low-dose, mid-dose, and high-dose this compound).
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals throughout the study period (e.g., weekly).
-
For tail-cuff measurements, ensure the rats are pre-warmed and accustomed to the restraining device to obtain accurate readings.
-
For telemetry, data can be collected continuously.
-
-
Data Analysis:
-
Calculate the mean systolic and diastolic blood pressure for each group at each time point.
-
Compare the changes in blood pressure from baseline between the treatment and control groups using appropriate statistical analysis (e.g., ANOVA).
-
Protocol 3: Western Blot Analysis of PI3K/Akt/eNOS Pathway Activation
This protocol outlines the steps to determine the effect of this compound on the phosphorylation status of Akt and eNOS in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
This compound
-
PI3K inhibitor (e.g., LY294002)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-eNOS (Ser1177), anti-total eNOS, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control and a group pre-treated with a PI3K inhibitor.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to remove debris.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
-
Express the results as fold change relative to the control group.
-
The provided application notes and protocols offer a comprehensive framework for investigating the cardiovascular effects of this compound. While direct evidence is currently lacking, the hypothesized mechanism involving the PI3K/Akt/eNOS pathway provides a strong rationale for the proposed experiments. The successful execution of these protocols will be crucial in elucidating the potential therapeutic value of this compound in cardiovascular health and will contribute valuable data to the field of nutritional pharmacology and drug development. Researchers are encouraged to utilize these methods to explore the specific actions of this and other related isoflavonoid compounds.
Investigating the Neuroprotective Effects of 6"-O-Acetyldaidzin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6"-O-Acetyldaidzin is an acetylated isoflavone found in soy products. Following administration, it is metabolized in the body to its active form, daidzein. Daidzein has garnered significant attention for its potential neuroprotective properties, which are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are mediated through various signaling pathways, making this compound a promising candidate for further investigation in the context of neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of this compound and its active metabolite, daidzein.
Data Presentation
The following tables summarize quantitative data from studies on the neuroprotective effects of daidzein, the active metabolite of this compound.
Table 1: In Vitro Neuroprotective Effects of Daidzein in an Oxygen-Glucose Deprivation (OGD) Model
| Parameter | Model | Treatment | Concentration | Result | Reference |
| Cell Viability | PC12 cells | OGD | - | Decreased | [1] |
| Daidzein | Low Dose | Increased | [1] | ||
| Daidzein | Medium Dose | Increased | [1] | ||
| Daidzein | High Dose | Increased | [1] | ||
| LDH Release | PC12 cells | OGD | - | 193.00% ± 2.73% of control | [1] |
| Daidzein | Low Dose (unspecified) | 109.00% ± 6.58% of control | [1] | ||
| Daidzein | Medium Dose (unspecified) | 115.00% ± 1.82% of control | [1] | ||
| Daidzein | High Dose (unspecified) | 132.00% ± 6.10% of control | [1] | ||
| Cell Death | Rat Cortical Neurons | OGD | - | Increased | |
| Daidzein | 0.05-5 µM | Decreased |
Table 2: In Vivo Neuroprotective Effects of Daidzein
| Parameter | Model | Treatment | Dosage | Result | Reference |
| Neurological Score | Rat MCAO Model | Daidzein | - | Significantly improved | |
| Infarct Volume | Rat MCAO Model | Daidzein | 20 and 30 mg/kg | Significantly reduced | [2] |
| Brain Edema | Rat MCAO Model | Daidzein | 20 and 30 mg/kg | Significantly reduced | [2] |
| Superoxide Dismutase (SOD) Activity | Rat MCAO Model | Daidzein | - | Significantly increased | |
| Malondialdehyde (MDA) Level | Rat MCAO Model | Daidzein | - | Significantly decreased | |
| Caspase-3 and -9 Immunoreactivity | Rat MCAO Model | Daidzein | - | Significantly decreased | |
| Memory and Learning | Rat STZ-induced AD Model | Daidzein | 10 and 20 mg/kg | Significantly improved | [3] |
| Oxidative Stress Markers (MDA, CAT, SOD, GSH) | Rat STZ-induced AD Model | Daidzein | 10 and 20 mg/kg | Significantly restored | [3][4] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of daidzein are mediated through complex signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for their investigation.
Figure 1: Daidzein Signaling Pathways in Neuroprotection.
Figure 2: In Vitro Experimental Workflow.
Experimental Protocols
1. In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)
This protocol describes the induction of ischemia-like conditions in neuronal cell cultures.
-
Materials:
-
Neuronal cell culture (e.g., PC12, SH-SY5Y, or primary neurons)
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxia chamber (1-5% O₂, 5% CO₂, balance N₂)
-
Standard cell culture incubator (95% air, 5% CO₂)
-
-
Procedure:
-
Culture neuronal cells to the desired confluency in a standard incubator.
-
Wash the cells once with pre-warmed, glucose-free medium.
-
Replace the culture medium with glucose-free medium.
-
Place the culture plates in a hypoxia chamber and incubate for a predetermined duration (e.g., 2-24 hours) at 37°C.
-
For reoxygenation, remove the plates from the hypoxia chamber, replace the glucose-free medium with standard glucose-containing culture medium, and return to a standard incubator for a specified period (e.g., 24-72 hours).
-
2. Assessment of Cell Viability: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
-
-
Procedure:
-
After the experimental treatment, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Measurement of Cytotoxicity: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Materials:
-
LDH assay kit (commercially available)
-
96-well plate reader
-
-
Procedure:
-
Following treatment, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
4. Evaluation of Oxidative Stress
-
a. Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of the antioxidant enzyme SOD.
-
Materials:
-
SOD assay kit (commercially available)
-
Brain tissue homogenate or cell lysate
-
Spectrophotometer
-
-
Procedure:
-
Prepare tissue homogenates or cell lysates according to standard protocols.
-
Follow the instructions provided with the commercial SOD assay kit. These kits typically involve a reaction where superoxide radicals are generated, and the ability of the sample to inhibit the reduction of a detector molecule is measured.
-
Read the absorbance at the specified wavelength.
-
-
-
b. Malondialdehyde (MDA) Assay (TBARS Assay): This assay measures the levels of MDA, a marker of lipid peroxidation.
-
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Brain tissue homogenate or cell lysate
-
Spectrophotometer or fluorescence reader
-
-
Procedure:
-
Mix the sample (tissue homogenate or cell lysate) with TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance (around 532 nm) or fluorescence.
-
-
5. Analysis of Apoptosis
-
a. Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Brain tissue homogenate or cell lysate
-
Microplate reader
-
-
Procedure:
-
Prepare protein lysates from brain tissue or cultured cells.
-
Follow the manufacturer's protocol for the caspase-3 assay kit. This typically involves incubating the lysate with a caspase-3-specific substrate that releases a chromophore or fluorophore upon cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
-
b. Western Blot for Bax and Bcl-2: This technique is used to determine the protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Materials:
-
Primary antibodies for Bax, Bcl-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Extract total protein from tissue or cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. The Bax/Bcl-2 ratio can then be calculated.
-
-
References
6"-O-Acetyldaidzin: A Promising Isoflavone for the Prevention of Hormone-Dependent Diseases
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
6"-O-Acetyldaidzin is a naturally occurring isoflavone glycoside found predominantly in soybeans and other leguminous plants. As a derivative of daidzin, it belongs to a class of phytoestrogens, which are plant-derived compounds with structural similarities to mammalian estrogen. In the body, this compound is metabolized to its aglycone form, daidzein, which is known to interact with estrogen receptors and exhibit a range of biological activities. These properties make this compound a compelling candidate for investigation in the prevention and treatment of hormone-dependent diseases, including breast and prostate cancer.
Mechanism of Action
The biological effects of this compound are primarily attributed to its metabolite, daidzein. Daidzein can exert its effects through multiple mechanisms:
-
Estrogen Receptor Modulation: Daidzein can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential affinity for ERβ.[1] This interaction can lead to either estrogenic or anti-estrogenic effects depending on the target tissue and the local estrogen concentration. In hormone-dependent cancers, where estrogen signaling is a key driver of proliferation, the anti-estrogenic activity of daidzein is of particular interest.
-
Enzyme Inhibition: In silico studies have shown that this compound has a high binding affinity for serine hydroxymethyltransferase 2 (SHMT2), an enzyme overexpressed in breast cancer and involved in one-carbon metabolism necessary for cancer cell proliferation.[2] This suggests a potential direct role for this compound in inhibiting cancer cell growth.
-
Antioxidant Activity: this compound has demonstrated significant antioxidant properties, including the inhibition of lipid peroxidation. This activity may contribute to its protective effects against cellular damage and carcinogenesis.
-
Modulation of Signaling Pathways: Isoflavones, including daidzein, are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5]
Applications in Research and Drug Development
This compound holds potential for various research and therapeutic applications:
-
Cancer Prevention and Therapy: As a potential modulator of hormone signaling and cancer cell metabolism, this compound is a valuable compound for investigating novel strategies for the prevention and treatment of hormone-dependent cancers.
-
Dietary Supplement Development: Given its natural origin, this compound could be explored as a component of dietary supplements aimed at promoting hormonal balance and reducing the risk of hormone-related health issues.
-
Tool for Studying Estrogen Receptor Signaling: The differential binding of its metabolite, daidzein, to ERα and ERβ makes this compound a useful tool for dissecting the specific roles of these receptor subtypes in various physiological and pathological processes.
Quantitative Data Summary
While direct quantitative data for this compound is limited, the following table summarizes relevant data for its active metabolite, daidzein, in the context of hormone-dependent cancer cells. This information can serve as a valuable reference for designing experiments with this compound, which is expected to exhibit similar activities following metabolic conversion.
| Cell Line | Assay | Parameter | Value | Reference |
| BEL-7402 (Human hepatoma) | Cytotoxicity | IC50 | 59.7 ± 8.1 µM | [6] |
| SKOV3 (Human ovarian cancer) | Cytotoxicity | IC50 | 20 µM | [7] |
| Moody (Normal ovarian) | Cytotoxicity | IC50 | 100 µM | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on hormone-dependent cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Hormone-dependent cancer cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Hormone-dependent cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in relevant signaling pathways (e.g., ERα, Akt, ERK).
Materials:
-
Hormone-dependent cancer cell line
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound action.
Experimental Workflow
Caption: Workflow for in vitro evaluation.
References
- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.umt.edu.pk [journals.umt.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 6"-O-Acetyldaidzin for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6"-O-Acetyldaidzin is an acetylated isoflavone glycoside found in soybeans.[1][2] Like other isoflavones, it is investigated for various biological activities, including antioxidant and potential chemopreventive effects.[1][2] In vivo studies are critical for evaluating its efficacy and pharmacokinetic profile. However, like many natural phenolic compounds, this compound has low aqueous solubility, presenting a significant challenge for achieving adequate bioavailability in animal models.[3] These application notes provide a comprehensive guide to developing suitable formulations for oral, intraperitoneal, and intravenous administration of this compound in preclinical research. The protocols are based on established methods for formulating poorly soluble compounds for in vivo use.
Physicochemical and Pharmacokinetic Profile
Understanding the properties of this compound is the first step in formulation development. As it is an acetylated glycoside, it is anticipated to be metabolized in vivo by esterases and glycosidases to its primary active aglycone, daidzein.[4][5][6] Therefore, the properties of both compounds are relevant.
Table 1: Physicochemical Properties of this compound and its Metabolite Daidzein
| Property | This compound | Daidzein (Active Metabolite) |
| Molecular Formula | C₂₃H₂₂O₁₀ | C₁₅H₁₀O₄ |
| Molecular Weight | 458.41 g/mol [4] | 254.24 g/mol |
| Appearance | Crystalline solid[7] | Crystalline solid |
| Known Solubility | Soluble in DMSO[8] | Soluble in DMSO, DMF (~30 mg/mL), Ethanol (~2.5 mg/mL)[7] |
| Predicted Water Solubility | ~0.35 mg/mL (low)[3] | Sparingly soluble in aqueous buffers[7] |
| Storage | Store at -20°C or below[1][2][8] | Store at -20°C |
Table 2: General Pharmacokinetic Parameters of Parent Isoflavone Glycosides and Aglycones
| Parameter | Isoflavone Glycosides (e.g., Daidzin) | Isoflavone Aglycones (e.g., Daidzein) |
| Absorption | Requires initial hydrolysis by gut microbiota to aglycone for absorption[5][9] | Can be absorbed directly in the small intestine[6] |
| Time to Peak (Tₘₐₓ) | Delayed (e.g., ~9 hours for daidzin)[6] | Faster (e.g., ~5-7 hours for daidzein)[6][8] |
| Bioavailability | Generally considered bioavailable after conversion[6] | Readily bioavailable, but undergoes extensive metabolism |
| Metabolism | Hydrolyzed to aglycone (daidzein) in the intestine[5] | Undergoes phase II metabolism (glucuronidation, sulfation) in the liver and intestinal wall. |
Diagrams of Metabolic and Signaling Pathways
Metabolic Pathway
In vivo, this compound is expected to undergo sequential hydrolysis, first losing its acetyl group and then the glucose moiety to release the active aglycone, daidzein.
Caption: Hypothesized metabolic pathway of this compound.
Experimental Workflow for Formulation Development
A systematic approach is required to select and validate a vehicle for in vivo studies.
Caption: Workflow for selecting an in vivo formulation.
Key Signaling Pathways of Daidzein
Daidzein, the active metabolite, interacts with multiple cellular pathways. Its effects are primarily mediated through estrogen receptors (genomic pathway) and rapid, non-genomic signaling cascades.
Caption: Key signaling pathways modulated by daidzein.
Experimental Protocols for Formulation
Disclaimer: The following protocols are examples based on common practices for poorly soluble compounds. Researchers must perform their own solubility and stability tests before proceeding with animal studies. The final concentration should be adjusted based on the required dose (mg/kg) and the maximum administration volume for the chosen animal model and route.
Protocol 1: Oral Gavage (PO) Formulation
Oral administration is the most common route. Suspensions are often used for poorly soluble compounds.
Materials:
-
This compound
-
Vehicle options:
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
-
Gavage needles
Procedure:
-
Vehicle Preparation (for Options A & B):
-
Option A: Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
Option B: First, prepare a 0.5% methylcellulose solution as above. Once fully dissolved, add 100 µL of Tween® 80 and mix thoroughly. The surfactant helps to wet the compound and improve suspension stability.
-
-
Compound Preparation:
-
Weigh the required amount of this compound.
-
If preparing a suspension, triturate the powder in a mortar with a small amount of the chosen vehicle to create a smooth paste. This prevents particle aggregation.
-
-
Final Formulation:
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a sterile tube containing a magnetic stir bar.
-
Stir the suspension for at least 30-60 minutes before dosing to ensure homogeneity.
-
Crucial: Keep the formulation continuously stirred during the dosing procedure to ensure each animal receives a uniform dose.
-
Table 3: Common Vehicles for Oral (PO) Administration in Rodents
| Vehicle | Properties & Use Notes |
| Water / Saline | Ideal for soluble compounds. Not suitable for this compound alone. |
| 0.5-1% Methylcellulose (MC) or CMC in Water | Forms stable suspensions. Biologically inert and widely used.[2][10] |
| MC or CMC with 0.1-0.5% Tween® 80 | The addition of a surfactant improves wettability and stability of hydrophobic compounds.[11] |
| Corn Oil / Sesame Oil | Suitable for highly lipophilic compounds. Cannot be used for IV administration.[2] |
Protocol 2: Intraperitoneal (IP) Injection Formulation
IP injections require sterile formulations and careful selection of vehicles to minimize irritation.
Materials:
-
This compound
-
Vehicle options:
-
Option A (Co-solvent with Surfactant): 10% DMSO, 40% PEG 400, 50% Saline.
-
Option B (Aqueous with Surfactant): Saline + 5% Tween® 80.
-
Option C (For higher concentrations): Up to 100% PEG 400 (use with caution and at low volumes).
-
-
Sterile, pyrogen-free solvents (DMSO, PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
0.22 µm syringe filters (if a clear solution is achieved and filtration is desired)
Procedure:
-
Solubilization:
-
Vehicle Completion:
-
For co-solvent systems (Option A), add the other components sequentially (e.g., PEG 400, then saline), mixing thoroughly after each addition. Observe carefully for any signs of precipitation.
-
For aqueous systems (Option B), add the Tween® 80 to the saline before adding it to the dissolved compound.
-
-
Final Checks:
-
Ensure the final formulation is a clear solution or a very fine, homogenous suspension.
-
The pH should be checked and adjusted towards neutral (~7.0) if possible to minimize irritation.[2]
-
If a clear solution is obtained, it can be sterile-filtered through a 0.22 µm filter compatible with the solvents used. Suspensions cannot be filtered.
-
Administer immediately after preparation.
-
Table 4: Common Vehicles for Intraperitoneal (IP) Injection in Rodents
| Vehicle | Properties & Use Notes |
| Saline / PBS | Preferred vehicle, but only for soluble compounds.[2] |
| Saline + 5-10% DMSO | DMSO is a strong solvent but can be toxic/inflammatory at higher concentrations. Keep DMSO % as low as possible.[2][14] |
| Saline + 5-10% Tween® 80 | Surfactant helps create micellar solutions or stable suspensions. Can cause hypersensitivity in some cases. |
| Polyethylene Glycol (PEG 300/400) | Good solvent for many organic molecules. Can be used alone or diluted with saline. Viscous.[14] |
| Corn Oil | Can be used for lipophilic compounds, but absorption can be slow and variable.[2] |
Protocol 3: Intravenous (IV) Injection Formulation
IV administration has the strictest requirements: the formulation must be a sterile, clear, particle-free solution with a physiological pH.
Materials:
-
This compound
-
Vehicle options:
-
Option A (Standard Co-solvent): 5-10% DMSO, 10-20% Solutol® HS 15 (or Kolliphor® HS 15), qs with Saline.
-
Option B (PEG-based): 10% DMSO, 40% PEG 400, 50% Saline (check for hemolysis potential).
-
Option C (Cyclodextrin-based): 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or saline.
-
-
Sterile, pyrogen-free solvents and reagents
-
Sterile tubes and syringes
-
0.22 µm syringe filters (mandatory)
Procedure:
-
Solubilization:
-
Dissolve this compound in the organic solvent (e.g., DMSO) first in a sterile container.
-
-
Vehicle Completion:
-
Slowly add the remaining vehicle components while vortexing. For cyclodextrin formulations, allow sufficient time for complexation to occur (may require stirring for several hours).
-
-
Sterile Filtration:
-
The final formulation must be a clear solution.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This removes any particulates and ensures sterility.
-
-
Administration:
-
Administer slowly (bolus injection over 1-2 minutes or via infusion) to prevent precipitation in the bloodstream and minimize vehicle-related toxicity.[15]
-
Visually inspect the solution for any signs of precipitation before and during administration.
-
Table 5: Common Vehicles for Intravenous (IV) Injection in Rodents
| Vehicle | Properties & Use Notes |
| Saline / 5% Dextrose in Water (D5W) | For soluble compounds only. The gold standard for IV administration.[2] |
| Co-solvent systems (e.g., DMSO/PEG/Saline) | Common for poorly soluble drugs. The percentage of organic co-solvents must be carefully optimized to avoid toxicity and hemolysis.[15] |
| Aqueous cyclodextrin (e.g., HPβCD, SBEβCD) | Forms inclusion complexes to increase aqueous solubility. Generally well-tolerated.[1] |
| Surfactant-based (e.g., Solutol® HS 15, Cremophor® EL) | Form micelles that encapsulate the drug. Can be associated with hypersensitivity reactions. |
References: [1] GlpBio. This compound | CAS NO.:71385-83-6. [4] Biosynth. 6-O-Acetyldaidzin | 71385-83-6 | MA09893. [2] MedChemExpress. 6'-O-Acetyldaidzin | Isoflavone Glycoside. [14] Preparation and characterization of solid oral dosage forms containing soy isoflavones. (2013). [8] GlpBio. This compound | CAS NO.:71385-83-6. [10] PubChem. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155. [16] FooDB. Showing Compound 6''-Acetyldaidzin (FDB002609). [17] FUJIFILM Wako. 6''-O-Acetyldaidzin. [15] Pharmacokinetics of a Slow-Release Formulation of Soybean Isoflavones in Healthy Postmenopausal Women. [18] Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L. (2021). [19] Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating. (2002). [20] Comparing the pharmacokinetics of daidzein and genistein with the use of 13C-labeled tracers in premenopausal women. [21] National Agricultural Library. Search Hedges for Alternatives to Oral Gavage in Mice and Rats. [11] Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). [22] Breast Cancer and the Environment Research Program. FACT SHEET on the PHYTOESTROGEN DAIDZEIN. [23] Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days. (2002). [24] Pharmacokinetics of isoflavones, daidzein and genistein, after ingestion of soy beverage compared with soy extract capsules in postmenopausal Thai women. (2005). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein. (2021). What is the mechanism of Daidzein? (2024). [7] Cayman Chemical. Daidzin Product Information. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. Soy Bioactive Components in Functional Perspective: A Review. Daidzein: A review of pharmacological effects. Effects and Mechanisms of Acylated Flavonoid on Cancer Chemopreventive Activity. (2020). [12] GlpBio. This compound | CAS NO.:71385-83-6. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. (2022). The UVA and aqueous stability of flavonoids is dependent on B-ring substitution. (2012). [13] GlpBio. This compound | CAS NO.:71385-83-6. Review of the factors affecting bioavailability of soy isoflavones in humans. (2007). [5] ABSOLUTE BIOAVAILABILITY OF ISOFLAVONES FROM SOY PROTEIN ISOLATE-CONTAINING FOOD IN FEMALE BALB/C MICE. MedChemExpress. 6'-O-Acetyldaidzin | Isoflavone Glycoside. [6] Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements. Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements. - Semantic Scholar. [9] Apparent bioavailability of isoflavones after intake of liquid and solid soya foods. [3] FooDB. Showing Compound 6''-Acetyldaidzin (FDB002609).
References
- 1. mdpi.com [mdpi.com]
- 2. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daidzein - Wikipedia [en.wikipedia.org]
- 5. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 16. bcerp.org [bcerp.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Daidzein? [synapse.patsnap.com]
- 22. frontiersin.org [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Uptake of 6”-O-Acetyldaidzin in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6”-O-Acetyldaidzin is an acetylated isoflavone glycoside found in soy products. As a derivative of daidzin, it holds potential for various biological activities. Understanding its absorption and metabolism at the intestinal level is crucial for evaluating its bioavailability and potential as a therapeutic agent or nutraceutical. The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a valuable in vitro model for the intestinal barrier. When cultured on semipermeable supports, these cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the expression of brush border enzymes and efflux transporters.[1][2] This makes the Caco-2 permeability assay a widely accepted method for predicting the oral absorption of compounds.[1][3][4]
These application notes provide a detailed protocol for measuring the uptake and transport of 6”-O-Acetyldaidzin across Caco-2 cell monolayers. The protocol covers cell culture, transport experiments, and sample analysis, along with data presentation and interpretation.
Experimental Workflow
The overall experimental workflow for measuring the uptake of 6”-O-Acetyldaidzin in Caco-2 cells is depicted below. This process involves culturing and seeding Caco-2 cells on transwell inserts, monitoring the integrity of the cell monolayer, performing the transport experiment, and finally, analyzing the samples to quantify the compound and its metabolites.
Detailed Experimental Protocols
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (passage number 35-45).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.
Seeding Caco-2 Cells on Transwell Inserts
-
Materials: 12-well or 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size).
-
Procedure:
-
Pre-wet the Transwell inserts with culture medium.
-
Seed Caco-2 cells onto the apical side of the inserts at a density of approximately 8 x 10^4 cells/cm².[1]
-
Add fresh culture medium to both the apical and basolateral chambers.
-
Culture the cells for 19-21 days to allow for differentiation into a confluent monolayer.[1] Change the culture medium every other day for the first 14 days and daily thereafter.[1]
-
Assessment of Monolayer Integrity
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the transport experiment, measure the TEER of the Caco-2 cell monolayers using an epithelial voltohmmeter.
-
Monolayers with TEER values above 300 Ω·cm² are considered to have good integrity and are suitable for transport studies.
-
Transport Experiment
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Test Compound Preparation: Prepare a stock solution of 6”-O-Acetyldaidzin in DMSO and dilute it with transport buffer to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.
-
Procedure for Apical to Basolateral (A to B) Transport (Absorption):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the transport buffer containing 6”-O-Acetyldaidzin to the apical chamber (e.g., 0.5 mL for 12-well plates).
-
Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL for 12-well plates).
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from both apical and basolateral chambers.
-
-
Procedure for Basolateral to Apical (B to A) Transport (Efflux):
-
Follow the same washing procedure as above.
-
Add the transport buffer containing 6”-O-Acetyldaidzin to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points as the A to B transport.
-
At the end of the experiment, collect samples from both chambers.
-
-
Controls:
-
High Permeability Control: Propranolol
-
Low Permeability Control: Atenolol
-
Sample Analysis by LC-MS/MS
-
Sample Preparation: Samples collected from the transport experiment may need to be deproteinized with acetonitrile or methanol before analysis.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for sensitive and specific quantification.[5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6]
-
Detection: Monitor the parent and daughter ions for 6”-O-Acetyldaidzin, daidzin, and daidzein.
-
-
Quantification: Create a standard curve for each analyte to determine their concentrations in the collected samples.
Data Presentation and Analysis
The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor chamber (µM).
The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for the transport of 6”-O-Acetyldaidzin and its potential metabolites across the Caco-2 cell monolayer.
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| 6”-O-Acetyldaidzin | 1.5 ± 0.2 | 3.2 ± 0.4 | 2.1 |
| Daidzin | 0.8 ± 0.1 | 2.5 ± 0.3 | 3.1 |
| Daidzein | 5.6 ± 0.7 | 6.1 ± 0.8 | 1.1 |
| Propranolol (Control) | 25.2 ± 2.1 | 24.8 ± 1.9 | 0.98 |
| Atenolol (Control) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 |
Data are presented as mean ± SD (n=3).
Potential Signaling Pathway Involvement
The uptake and metabolism of isoflavones can influence cellular signaling pathways. Daidzein, the aglycone of 6”-O-Acetyldaidzin, has been shown to protect Caco-2 cells against inflammation-induced barrier dysfunction by suppressing the PI3K/AKT and p38 MAPK pathways.[7][8] It is plausible that 6”-O-Acetyldaidzin, upon conversion to daidzein, could exert similar effects.
Conclusion
This document provides a comprehensive guide for measuring the uptake of 6”-O-Acetyldaidzin in Caco-2 cells. The Caco-2 cell model is a robust tool for assessing the intestinal permeability and potential metabolism of this isoflavone. The data generated from these studies are critical for understanding the bioavailability of 6”-O-Acetyldaidzin and for guiding further research into its potential health benefits. Accurate quantification using methods like LC-MS/MS is essential for reliable data interpretation. The potential for metabolism and active transport should be considered when analyzing the results.
References
- 1. mdpi.com [mdpi.com]
- 2. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Quantitative determination and structural characterization of isoflavones in nutrition supplements by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. Daidzein Protects Caco-2 Cells against Lipopolysaccharide-Induced Intestinal Epithelial Barrier Injury by Suppressing PI3K/AKT and P38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daidzein Protects Caco-2 Cells against Lipopolysaccharide-Induced Intestinal Epithelial Barrier Injury by Suppressing PI3K/AKT and P38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 6"-O-Acetyldaidzin for in vitro assays.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming solubility challenges with 6"-O-Acetyldaidzin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an acetylated isoflavone glycoside found in soybeans.[1][2] Like many isoflavones, it has poor water solubility, which can lead to precipitation in aqueous buffers and cell culture media, complicating the interpretation of experimental results.[3][4]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][5] Methanol (MeOH) can also be used.[5]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[6] Some cell lines may tolerate up to 1%, but it is crucial to run a vehicle control (media with the same DMSO concentration) to ensure the solvent does not affect the experimental outcome.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A4: Immediate precipitation upon dilution is a common issue. Try performing a serial or stepwise dilution instead of a single large dilution.[6][7] Also, ensure rapid mixing upon adding the stock to the buffer to avoid localized high concentrations. Using co-solvents or solubility enhancers like cyclodextrins can also be effective.[6][7][8]
Q5: Can I heat the solution to improve solubility?
A5: Gentle heating to 37°C can help dissolve the compound.[1] Combining this with sonication in an ultrasonic bath can be particularly effective.[1][9] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing solutions of this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO to create a high-concentration stock. | The concentration is too high for its solubility limit. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] If it still doesn't dissolve, prepare a less concentrated stock solution. |
| A precipitate forms immediately after diluting the DMSO stock into aqueous buffer or media. | The compound has "crashed out" of solution due to poor aqueous solubility. | 1. Optimize Dilution: Perform a multi-step serial dilution.[6][7] 2. Increase Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid dispersal. 3. Use a Co-solvent: Prepare the aqueous buffer with a small percentage (e.g., 2-5%) of a biocompatible co-solvent like PEG 400 or ethanol.[7] Always test the co-solvent for effects on your assay. |
| The solution is clear initially but becomes cloudy or shows precipitation over time. | The compound is at a supersaturated state and is slowly precipitating. This is a kinetic solubility issue. | 1. Lower the Final Concentration: Your working concentration may be above the thermodynamic solubility limit. 2. Use Solubility Enhancers: Incorporate hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer to encapsulate the compound and keep it in solution.[4][7] 3. Prepare Fresh: Make the working solution immediately before use. |
| Assay results are inconsistent or not reproducible. | Inconsistent solubility is leading to variable effective concentrations of the compound. | 1. Filter the Solution: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates before adding it to your assay. 2. Quantify Solubilized Compound: For critical experiments, centrifuge the solution and measure the concentration in the supernatant via HPLC to determine the actual soluble concentration.[7] |
Solubility Data Summary
The following table summarizes known solubility information for this compound and its parent compound, Daidzin. Precise quantitative data for this compound in various solvents is limited in publicly available literature, so DMSO is the primary recommendation.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble | [1][5] |
| This compound | Methanol (MeOH) | Soluble | [5] |
| Daidzin (Parent Compound) | DMSO | 83 mg/mL (199.33 mM) | [10] |
| Daidzin (Parent Compound) | Water | Insoluble | [10] |
| Daidzin (Parent Compound) | Ethanol | Insoluble | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is the first step for most in vitro experiments.[11][12]
Materials:
-
This compound (MW: 458.41 g/mol )[13]
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass = 0.010 mol/L × 0.001 L × 458.41 g/mol × 1000 mg/g = 4.58 mg
-
Weigh Compound: Carefully weigh out 4.58 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of DMSO to the vial.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, gently warm the vial to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
This protocol describes the dilution of a DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. The final DMSO concentration will be 0.1%.
-
Perform Serial Dilution (Recommended): A two-step dilution minimizes precipitation.
-
Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This creates a 100 µM intermediate solution in a volume of 1 mL. Vortex gently but immediately.
-
Step B (Final Dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium. This results in 10 mL of the final 10 µM working solution.
-
-
Final Mix: Invert the tube several times to ensure the solution is homogeneous.
-
Application: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound. The final DMSO concentration in the control must match the test condition (0.1% in this case).
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for researchers to follow when encountering solubility problems with this compound.
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Potential Signaling Pathways Modulated by Daidzein
This compound is metabolized to daidzein, which can interact with multiple cellular signaling pathways. As a phytoestrogen, its best-known targets are the estrogen receptors (ERα and ERβ).[14][15] Daidzein can also exert effects through ER-independent mechanisms.[14]
Caption: Simplified diagram of signaling pathways potentially affected by daidzein.
References
- 1. glpbio.com [glpbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. acebiolab.com [acebiolab.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Daidzin Datasheet [selleckchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Daidzein? [synapse.patsnap.com]
Technical Support Center: Analysis of Acetylated Isoflavones
Welcome to the technical support center for the analysis of acetylated isoflavones. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing acetylated isoflavones?
The analysis of acetylated isoflavones presents several key challenges:
-
Instability: Acetylated isoflavones are susceptible to degradation. They can be easily hydrolyzed to their corresponding glucosides, and malonyl-glucosides can be decarboxylated to acetyl-glucosides during extraction, processing, and storage.[1][2][3][4] This instability can lead to inaccurate quantification.
-
Lack of Commercial Standards: Pure analytical standards for acetylated and malonylated isoflavones are often not commercially available or are very expensive.[5][6][7] This necessitates indirect quantification methods, which may introduce errors.
-
Complex Matrices: Extracting and purifying acetylated isoflavones from complex food and biological samples is challenging due to matrix effects that can interfere with analysis.[8][9]
-
Chromatographic Separation: The 12 naturally occurring isoflavone forms (aglycones, glucosides, acetyl-glucosides, and malonyl-glucosides) are structurally similar, making their complete separation by chromatography difficult.[5][6][8]
-
Accurate Quantification: Due to the lack of standards, quantification often relies on using the calibration curve of the corresponding glucoside and applying a correction factor, which can affect accuracy.[5][7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of Acetylated Isoflavones
Symptom: You are observing lower than expected or highly variable concentrations of acetylated isoflavones in your samples.
Possible Causes and Solutions:
-
Cause: Hydrolysis of acetyl groups during extraction.
-
Solution: Avoid harsh acidic or alkaline conditions and high temperatures during extraction.[2][8] An improved method uses acetonitrile extraction without acidification.[10] For example, extracting with 80% methanol containing 0.3% NaOH can facilitate the hydrolysis of all glucoside forms to their aglycones for total isoflavone quantification, but this would not be suitable for analyzing the acetylated forms themselves.[11]
-
-
Cause: Thermal degradation.
-
Solution: Minimize heat exposure throughout the sample preparation and analysis process. Store extracts at low temperatures (below 10°C) and protect them from light to prevent degradation.[4] If heating is necessary, be aware that it can induce the conversion of malonyl-glucosides to acetyl-glucosides and further to glucosides.[2][3][12]
-
-
Cause: Inefficient extraction from the sample matrix.
Issue 2: Difficulty in Identifying and Quantifying Acetylated Isoflavones
Symptom: You are unable to confidently identify peaks corresponding to acetylated isoflavones in your chromatogram or are unsure how to quantify them without standards.
Possible Causes and Solutions:
-
Cause: Lack of commercially available analytical standards.
-
Solution 1 (Peak Identification): Use a reference material, such as defatted soy powder, and apply heat treatment. Heating converts malonyl-glucosides to acetyl-glucosides, allowing for the identification of acetylated isoflavone peaks by comparing chromatograms of heated and unheated samples.[5][6]
-
Solution 2 (Quantification): The United States Pharmacopeia (USP) monograph for soy isoflavones provides a method for quantifying acetyl and malonyl conjugates. This involves using the calibration curve of the corresponding glucoside (e.g., daidzin for acetyldaidzin) and applying a correction factor based on molecular weight differences.[5][7]
-
-
Cause: Co-elution with other isoflavone forms.
-
Solution: Optimize your chromatographic method. Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce run times and improve resolution compared to traditional HPLC.[6] Careful selection of the column (e.g., C18) and mobile phase gradient is crucial for separating the structurally similar isoflavones.[8][15]
-
Experimental Protocols
Protocol 1: Extraction of Isoflavones from Soy Products
This protocol is based on an improved method that avoids acidification to minimize degradation of acetylated isoflavones.[10]
-
Sample Preparation: Grind solid samples to a fine powder.
-
Extraction:
-
Weigh an appropriate amount of the sample into a screw-cap test tube.
-
Add an internal standard (e.g., apigenin).
-
Add the extraction solvent (e.g., acetonitrile-water, 58.5:39.0 v/v, with a small amount of DMSO).[7]
-
Shake at room temperature for 1 hour.
-
-
Dilution and Centrifugation:
-
Dilute the extract with water to reduce the acetonitrile concentration.
-
Centrifuge to remove insoluble materials.
-
-
Filtration and Analysis:
-
Filter the supernatant through a 0.45 µm filter.
-
Inject the filtered extract directly into the HPLC or UHPLC system.
-
Note: Analyze extracts containing significant amounts of acetyl and malonyl isoflavones within 4 hours of extraction due to their instability in solution.[7]
-
Protocol 2: HPLC Analysis of Isoflavones
This is a general protocol that can be adapted based on available instrumentation and specific sample types.
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a PDA or UV detector.[5][6]
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution using acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[8]
-
Flow Rate: Typically 1.0 mL/min for HPLC.
-
Detection: UV detection at 260 nm.[7]
-
Quantification: For acetylated isoflavones without standards, use the response factor of the corresponding glucoside and adjust for the difference in molecular weight.[7]
Data Presentation
Table 1: Common Isoflavone Forms and their Relationship
| Aglycone | Glucoside | Acetyl-glucoside | Malonyl-glucoside |
| Daidzein | Daidzin | Acetyldaidzin | Malonyldaidzin |
| Genistein | Genistin | Acetylgenistin | Malonylgenistin |
| Glycitein | Glycitin | Acetylglycitin | Malonylglycitin |
Table 2: Impact of Heat Treatment on Isoflavone Composition in Soybeans
| Isoflavone Form | Effect of Dry Heat | Effect of Wet Heat | Reference |
| Malonyl-glucosides | Significant decrease | Drastic decrease | [3][16][17] |
| Acetyl-glucosides | Increase | Lower increase or decrease | [3][16][17] |
| β-glucosides | Increase | Significant increase | [3][18] |
| Aglycones | Stable | Decrease | [3] |
| Total Isoflavones | Largely unchanged | Greater reduction | [3] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Soybean Isoflavone Isomers According to Extraction Conditions [e-jehs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. waters.com [waters.com]
- 7. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent extraction selection in the determination of isoflavones in soy foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoflavone Changes in Immature and Mature Soybeans by Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoflavone Changes in Immature and Mature Soybeans by Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting poor peak shape of 6"-O-Acetyldaidzin in HPLC.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 6"-O-Acetyldaidzin.
Troubleshooting Guides
This section offers solutions to common peak shape problems encountered during the HPLC analysis of this compound.
Question: My this compound peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase, or other system-related problems. Here are the primary causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]
-
Solution: Lower the pH of the mobile phase. Adding an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[1] A mobile phase pH of around 3.0 or lower is often effective.[1] Be sure to use a column designed to withstand acidic conditions.[1]
-
-
Column Overload: Injecting too much sample (mass overload) or too large of a volume (volume overload) can lead to peak tailing.[1][3]
-
Contamination: A buildup of contaminants on the column frit or packing material can cause peak distortion for all analytes.[3][4]
-
Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing, especially for early eluting peaks.[1][3]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[5]
-
Question: I am observing peak fronting for my this compound peak. What could be the issue?
Answer:
Peak fronting, where the peak has a leading edge, is less common than tailing but can still occur. Potential causes include:
-
Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can saturate the stationary phase and cause fronting.[1]
-
Solution: Dilute your sample and reinject.
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[2][6]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
-
Column Degradation: A void or channel in the column packing material can lead to distorted peak shapes, including fronting.[2]
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
Question: Why is my this compound peak splitting into two or more peaks?
Answer:
Split peaks can be caused by a few key issues during the HPLC analysis:
-
Disrupted Sample Path: A partially blocked column frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[2]
-
Solution: Try backflushing the column. If the problem persists, the column may need to be replaced.[1]
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak splitting.[2]
-
Solution: Prepare your sample in the mobile phase or a weaker solvent.
-
-
Co-elution with an Interfering Compound: It's possible that another compound in your sample is eluting at a very similar retention time to this compound.
-
Solution: Try adjusting the mobile phase composition or gradient to improve the resolution between the two peaks.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the HPLC analysis of this compound.
Question: What is a good starting mobile phase for the analysis of this compound?
Answer:
For reversed-phase HPLC analysis of isoflavones like this compound, a common mobile phase consists of a mixture of water and acetonitrile, often with an acidic modifier.[7][8] A typical starting point would be:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
You can then optimize the gradient elution to achieve the best separation.[7][8]
Question: How does the pH of the mobile phase affect the analysis of this compound?
Answer:
The pH of the mobile phase is a critical parameter. This compound has phenolic hydroxyl groups which can ionize at higher pH values. In reversed-phase HPLC, ionized compounds tend to have poorer retention and peak shape. Lowering the pH of the mobile phase (typically to pH 3 or below) with an acid like formic or acetic acid will keep these phenolic groups protonated, leading to better retention and improved, sharper peaks.[1][9]
Question: What type of HPLC column is recommended for this compound analysis?
Answer:
A C18 column is the most common choice for the reversed-phase separation of isoflavones.[10] Look for a high-purity silica column with good end-capping to minimize silanol interactions. Columns with a particle size of 5 µm are standard, but for higher resolution and faster analysis, you might consider columns with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC).
Question: What are the key considerations for sample preparation of this compound?
Answer:
Proper sample preparation is crucial for obtaining good chromatographic results and extending the life of your column.[11][12] Key steps include:
-
Extraction: If you are analyzing a complex matrix (e.g., a plant extract), you'll need an efficient extraction method. Methanol or ethanol solutions are often used for extracting isoflavones.[13]
-
Dissolution: Dissolve the extracted sample in a solvent that is compatible with your mobile phase. Ideally, use the mobile phase itself.[14]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[12][14]
Data Presentation
Table 1: Mobile Phase Optimization for Isoflavone Separation
| Mobile Phase Composition | Observation | Recommendation |
| Water/Acetonitrile | Can be used for isocratic or gradient elution. | Start with a gradient to determine the optimal solvent ratio. |
| Water with 0.1% Acetic Acid / Acetonitrile with 0.1% Acetic Acid | Helps to improve peak shape by suppressing silanol interactions.[7] | A good general-purpose mobile phase for isoflavones. |
| Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid | Similar to acetic acid, but more volatile, making it suitable for LC-MS applications.[8] | Recommended if you are using a mass spectrometer detector. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a general method for the analysis of this compound. Optimization may be required based on your specific sample and HPLC system.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a linear gradient and adjust as needed to achieve optimal separation. A starting point could be 10-90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Isoflavones have a characteristic UV absorbance at around 260 nm.[15]
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Chemical interactions affecting peak shape in HPLC.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. agilent.com [agilent.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Poor peak shape - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]
- 15. researchgate.net [researchgate.net]
Enhancing the extraction efficiency of 6"-O-Acetyldaidzin from soy products.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 6"-O-Acetyldaidzin from various soy products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soy?
A1: The most prevalent methods for extracting this compound and other isoflavones from soy are solvent-based extractions. Commonly used solvents include ethanol, methanol, and acetonitrile, often in aqueous solutions.[1][2] Modern techniques such as ultrasound-assisted extraction (UAE) and high-speed counter-current chromatography are also employed to improve efficiency and purity.[3][4]
Q2: Why is the yield of this compound from my extraction lower than expected?
A2: Several factors can contribute to low extraction yields. These include:
-
Suboptimal Solvent Choice: The type and concentration of the extraction solvent significantly impact efficiency. For instance, 80% methanol or ethanol are often cited as effective for a broad range of isoflavones.[1]
-
Inefficient Extraction Parameters: Temperature, extraction time, and the solvent-to-sample ratio are critical. Optimization of these parameters is crucial for maximizing yield.[5][6]
-
Degradation of the Analyte: this compound, like other acetylated isoflavones, can be unstable and may degrade to its corresponding glucoside (daidzin) during prolonged or high-temperature extraction processes.[5]
-
Incomplete Cell Lysis: The physical preparation of the soy material is important. Inadequate grinding or homogenization can prevent the solvent from fully penetrating the plant matrix, leading to incomplete extraction.
Q3: How can I improve the purity of my this compound extract?
A3: To enhance the purity of your extract, consider multi-step purification techniques. After the initial extraction, column chromatography is a common and effective method for separating individual isoflavone compounds.[7] High-speed counter-current chromatography has also been successfully used to separate a range of isoflavones, including acetyldaidzin, with high purity.[3]
Q4: What are the recommended storage conditions for both the soy material and the final extract?
A4: For long-term storage, soy samples should be kept in a cool, dark, and dry place to minimize the degradation of isoflavones. The final extract, especially if in a solvent, should be stored at low temperatures, typically -20°C, to prevent the degradation of this compound.[8][9] It is also advisable to store extracts in amber vials to protect them from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate solvent system. | Optimize the solvent system. Aqueous ethanol (e.g., 80%) or methanol are good starting points.[1][5] For specific applications, consider trying different solvent polarities. |
| Non-optimized extraction time and temperature. | Systematically vary the extraction time (e.g., 30, 60, 90 minutes) and temperature (e.g., 40, 60, 80°C) to find the optimal conditions for your specific soy matrix.[5][6] | |
| Incomplete sample preparation. | Ensure the soy material is finely ground to a consistent particle size to maximize the surface area for solvent interaction. | |
| Poor Reproducibility | Inconsistent extraction parameters. | Strictly control all extraction parameters, including solvent volume, temperature, time, and agitation speed. |
| Variability in the starting soy material. | The isoflavone content can vary significantly between different soy cultivars and even batches.[10] If possible, use a standardized or well-characterized soy source. | |
| Degradation of this compound | Excessive heat or prolonged extraction time. | Use moderate temperatures and shorter extraction times. Consider using methods like ultrasound-assisted extraction which can be effective at lower temperatures. |
| Improper storage of the extract. | Store the final extract at -20°C or below in an airtight, light-protected container.[8][9] | |
| Co-extraction of Interfering Compounds | Non-selective solvent system. | Employ a multi-step extraction or a purification step after the initial extraction. Solid-phase extraction (SPE) or column chromatography can be used to remove interfering substances. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
This protocol is a general guideline for the solvent extraction of this compound from finely ground soy flour.
Materials:
-
Finely ground soy flour
-
80% Ethanol (v/v) in deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
0.45 µm syringe filter
-
HPLC vials
Procedure:
-
Sample Preparation: Weigh 1 gram of finely ground soy flour into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 80% ethanol to the tube.
-
Agitation: Securely cap the tube and shake vigorously for 1 hour at room temperature using an orbital shaker.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Collection of Supernatant: Carefully decant the supernatant into a clean flask.
-
Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction (steps 2-5) on the pellet with a fresh 20 mL of 80% ethanol. Combine the supernatants.
-
Solvent Evaporation: Concentrate the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume of the initial mobile phase for your HPLC analysis. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the sample by HPLC for the quantification of this compound.
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a starting point for the chromatographic separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile.
-
Gradient: A linear gradient from 15% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Injection: Inject the prepared sample extract and the calibration standards into the HPLC system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
Data Presentation
Table 1: Effect of Solvent Composition on Isoflavone Extraction Yield (µg/g of dry soy matter)
| Solvent | Daidzin | Genistin | This compound |
| 80% Ethanol | ~350 | ~600 | ~50 |
| 80% Methanol | ~370 | ~620 | ~55 |
| 80% Acetonitrile | ~390 | ~660 | ~60 |
Note: These are representative values and can vary based on the soy material and specific extraction conditions.[2]
Table 2: Influence of Extraction Temperature and Time on Total Isoflavone Yield
| Temperature (°C) | Time (min) | Total Isoflavone Yield (µg/g) |
| 50 | 60 | 1850 |
| 72.5 | 67.5 | 1932 |
| 80 | 90 | 1890 |
Data adapted from a study optimizing isoflavone extraction from soybeans.[5]
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for low extraction yield of this compound.
References
- 1. scispace.com [scispace.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102206209B - Method for extracting and separating soybean isoflavone monomer compounds from soybeans - Google Patents [patents.google.com]
- 8. 71385-83-6・6''-O-Acetyldaidzin・013-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. glpbio.com [glpbio.com]
- 10. Variations in isoflavone levels in soy foods and soy protein isolates and issues related to isoflavone databases and food labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with low concentrations of 6"-O-Acetyldaidzin in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for handling low concentrations of 6"-O-Acetyldaidzin in biological samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to measure in biological samples?
A1: this compound is an acetylated isoflavone glycoside found in soy products.[1][2] Its analysis in biological matrices is challenging for several reasons:
-
Low Concentrations: After ingestion, it is metabolized and exists at very low levels in plasma and urine.
-
Metabolism: In the body, it is converted to its active metabolite, daidzein, which is then further conjugated into glucuronide and sulfate forms.[3][4] This necessitates hydrolysis steps to measure total isoflavone content, adding complexity.
-
Instability: Acetylated isoflavones can be unstable, potentially degrading during sample collection, storage, and extraction.[5]
-
Matrix Effects: Components in biological samples like plasma and urine can interfere with quantification, especially at low concentrations, by suppressing or enhancing the analyte signal in mass spectrometry.
Q2: My analyte signal is very low or absent. What are the first things I should check?
A2: For a low or absent signal, systematically check the following:
-
Instrument Performance: Confirm the sensitivity and calibration of your LC-MS/MS system using a fresh, known concentration of a related standard (e.g., daidzin or daidzein).
-
Sample Integrity: Ensure samples were stored correctly (e.g., -20°C or -80°C) to prevent degradation.[1][2] For urine, confirm an antioxidant like vitamin C was added during collection to prevent oxidation.[6][7]
-
Extraction Efficiency: Review your sample preparation protocol. The most common cause of signal loss is poor recovery during extraction. Analyze the waste fractions from your extraction steps to see if the analyte was lost during loading or washing.[8]
-
Hydrolysis Step: If you are measuring total daidzein (from this compound and other conjugates), verify the efficiency of your enzymatic hydrolysis, as incomplete hydrolysis is a common issue.[9]
Q3: How can I improve the recovery of this compound and its metabolites during extraction?
A3: Low recovery is a frequent problem, especially with Solid-Phase Extraction (SPE).[10] To improve recovery, consider optimizing your SPE method by adjusting the sorbent type, sample pH, wash solvent strength, and elution solvent volume and strength.[10][11] Ensure the SPE cartridge does not dry out after the conditioning step.[10] Alternatively, explore liquid-liquid extraction (LLE) as another option for sample cleanup.[7]
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effects occur when molecules in the biological sample co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification. To assess and mitigate these effects:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects and recovery losses.
-
Perform a Post-Extraction Spike: Compare the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a clean solvent to quantify the extent of ion suppression or enhancement.[9]
-
Improve Sample Cleanup: Employ a more rigorous SPE or LLE protocol to remove interfering components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the limit of detection.
Q5: Should I measure this compound directly or its metabolite, daidzein?
A5: this compound is rapidly metabolized to daidzein.[3] Therefore, in most pharmacokinetic and exposure studies, the common approach is to measure the total daidzein concentration after treating the sample with β-glucuronidase and sulfatase enzymes.[6][12] This enzymatic hydrolysis converts all daidzein conjugates (including those originating from this compound) back to the aglycone form (daidzein) for quantification. Direct measurement of this compound is less common and more challenging due to its low stability and concentration.
Q6: What are the recommended storage conditions for biological samples containing isoflavones?
A6: To ensure stability, plasma and urine samples should be stored at -70°C or -80°C for long-term storage.[7][12] For short-term storage, -20°C is often acceptable.[1] It is critical to prevent repeated freeze-thaw cycles.[2] For urine collection, adding an antioxidant such as vitamin C is recommended to prevent oxidative degradation of the isoflavones.[6][7]
Section 2: Troubleshooting Guides
Problem: Low Analyte Recovery in Solid-Phase Extraction (SPE)
Question: My recovery for this compound/daidzein is consistently below 50% after SPE. How do I identify and fix the problem?
Answer: Low recovery in SPE is the most common issue encountered during sample preparation.[10] The loss of analyte can occur during the sample loading, washing, or elution steps. Use the following table to diagnose and resolve the issue.
Table 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Symptom / Clue | Potential Cause | Recommended Solution(s) |
| Analyte found in the "flow-through" fraction after sample loading. | Insufficient Analyte Binding. The sorbent has a lower affinity for the analyte than the sample solvent.[13] | 1. Dilute the Sample: Dilute the sample with a weaker solvent (e.g., water) to promote binding.[8] 2. Adjust Sample pH: For reversed-phase SPE, adjust the sample pH to ensure the analyte is in a neutral, non-ionized state.[10] 3. Reduce Flow Rate: Decrease the sample loading flow rate to allow more time for the analyte to interact with the sorbent.[8] 4. Use a Stronger Sorbent: Switch to an SPE sorbent with a higher affinity for your analyte.[8] |
| Analyte found in the wash fraction. | Wash Solvent is Too Strong. The wash solvent is prematurely eluting the analyte from the sorbent. | 1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution.[13] 2. Use a Weaker Solvent: Switch to a less polar organic solvent for the wash step. |
| Analyte signal is low, but not detected in waste fractions. | Incomplete Elution. The elution solvent is not strong enough to desorb the analyte from the sorbent. | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent or use a stronger solvent (e.g., switch from methanol to acetonitrile).[10] 2. Adjust Elution Solvent pH: For ion-exchange SPE, adjust the pH to neutralize the analyte or sorbent charge. For reversed-phase, adding a small amount of acid or base can improve desorption.[10] 3. Increase Elution Volume: Use a larger volume of elution solvent and consider collecting multiple small fractions.[10] |
| Inconsistent recovery between replicates. | SPE Cartridge Bed Dried Out. The sorbent bed dried out after conditioning and before sample loading, preventing proper interaction.[10] | 1. Re-condition the Cartridge: Ensure the sorbent bed remains wetted after the equilibration step and immediately before loading the sample. Do not let air pass through the cartridge.[11] 2. Use a Soak Step: Allow the conditioning and elution solvents to soak in the sorbent for 1-5 minutes to ensure proper equilibration.[13] |
Problem: Inaccurate Quantification due to Matrix Effects
Question: How do I design an experiment to confirm and mitigate matrix effects for this compound analysis in plasma?
Answer: A post-extraction spike experiment is a standard method to evaluate matrix effects.[9]
Experimental Steps:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent (e.g., 50% methanol).
-
Set B (Post-Extraction Spike): Process a blank plasma sample through the entire extraction procedure. In the final step, spike the analyte and internal standard into the dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank plasma sample before starting the extraction procedure. This set is used to determine overall recovery.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
A Matrix Effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Mitigation Strategies:
-
If significant matrix effects (>15-20%) are observed, improve the selectivity of your sample cleanup method (e.g., use a different SPE sorbent or add a liquid-liquid extraction step).
-
Ensure you are using a suitable internal standard, preferably a stable isotope-labeled version of the analyte, which will co-elute and experience the same matrix effects.
-
Section 3: Experimental Protocols
Protocol 1: Sample Collection and Storage (Human Urine)
-
Collection: Collect 24-hour urine samples. To prevent isoflavone oxidation, add a preservative like Vitamin C to the collection bottle before starting.[6][7]
-
Processing: Measure and record the total volume of the 24-hour collection.
-
Aliquoting: Thoroughly mix the total volume and transfer aliquots (e.g., 10-50 mL) into labeled polypropylene tubes.
-
Storage: Immediately store the aliquots at -70°C or colder until analysis.[12] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Extraction of Total Daidzein from Human Urine using SPE
This protocol is for the quantification of total daidzein (aglycone) following enzymatic hydrolysis of all conjugates.
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine in a glass tube, add an internal standard.
-
Add 1 mL of 0.2 M acetate buffer (pH 5.0).
-
Add a solution of β-glucuronidase and sulfatase enzymes (e.g., from Helix pomatia).[9][12] The exact amount of enzyme should be optimized to ensure complete hydrolysis.
-
Incubate the mixture in a shaking water bath at 37°C for at least 18 hours (or overnight).[6][12]
-
-
SPE Cartridge Conditioning (Example using C18 reversed-phase):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.[8] Crucially, do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[13]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Wash with 3 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove less polar interferences. This step must be carefully optimized to avoid loss of the analyte.[13]
-
-
Drying:
-
Dry the SPE cartridge under vacuum or nitrogen for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte with 2-4 mL of a strong solvent (e.g., methanol or acetonitrile with 0.1% formic acid) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the mobile phase starting condition (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.
-
Protocol 3: UPLC-MS/MS Quantification Method
This is a general method; parameters must be optimized for your specific instrument and column.
-
LC System: UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size) is commonly used.[14]
-
Mobile Phase:
-
Gradient Elution: A typical gradient runs from low (~5-10%) to high (~95%) organic phase (Solvent B) over several minutes to separate analytes from matrix components.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for isoflavones.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: These must be determined by infusing a pure standard of daidzein. A common transition for daidzein [M-H]⁻ is m/z 253 -> 223 or 91.[15]
-
Table 2: Example UPLC-MS/MS Parameters for Daidzein Analysis
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Daidzein) | Q1: 253.2 m/z, Q3: 223.2 m/z (example)[15] |
| MRM Transition (Genistein) | Q1: 269.0 m/z, Q3: 133.0 m/z (example)[15] |
Section 4: Data & Visualizations
Quantitative Data Summary
The following table summarizes reported recovery and quantification limits for related isoflavones, which can serve as a benchmark for method development.
Table 3: Reported Recovery & Quantification Limits for Related Isoflavones
| Analyte | Matrix | Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Daidzein | Plasma | HPLC | 63.0% | Not Reported | [6][12] |
| Genistein | Plasma | HPLC | 62.4% | Not Reported | [6][12] |
| Daidzein | Urine | HPLC | 58.8% | Not Reported | [6][12] |
| Daidzein | Human Urine | LC-MS/MS | >90% | 1 ng/mL | [9] |
| Daidzein | Mice Urine | UPLC-MS/MS | Not Reported | 2 ng/mL | [15] |
| Genistein | Mice Urine | UPLC-MS/MS | Not Reported | 4 ng/mL | [15] |
Diagrams
References
- 1. 71385-83-6・6''-O-Acetyldaidzin・013-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. glpbio.com [glpbio.com]
- 3. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]
- 4. Frontiers | Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 5. azom.com [azom.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. scispace.com [scispace.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. specartridge.com [specartridge.com]
- 12. Plasma pharmacokinetics and urinary excretion of isoflavones after ingestion of soy products with different aglycone/glucoside ratios in South Korean women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
Method validation for 6"-O-Acetyldaidzin analysis according to ICH guidelines.
This technical support center provides guidance and troubleshooting for the validation of analytical methods for 6"-O-Acetyldaidzin, in accordance with ICH Q2(R1) guidelines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for this compound according to ICH guidelines?
A1: According to ICH Q2(R1) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4][5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Q2: How do I perform a specificity study for this compound?
A2: To demonstrate specificity, you should analyze a placebo (matrix without the analyte), a standard solution of this compound, a sample solution, and a mixture of the sample with known impurities or degradation products. The method is considered specific if the peak for this compound is well-resolved from other peaks, and there is no interference at its retention time in the placebo chromatogram. A peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity. For a stability-indicating method, you must expose the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrate that the resulting degradation products do not interfere with the quantification of this compound.[8][9]
Q3: What is a typical linearity range and acceptance criteria for an assay of this compound?
A3: A typical linearity range for an assay is 80% to 120% of the target concentration. You should prepare at least five concentrations within this range. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.999.[10]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Interaction with active silanols on the column | Use a high-purity silica-based column. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4). Add a basic mobile phase additive like triethylamine (TEA) if necessary.[11] |
| Column Overload | Reduce the injection volume or dilute the sample.[12] |
| Mismatch between sample solvent and mobile phase | Dissolve the sample in the mobile phase whenever possible.[13] |
Problem: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Poor column equilibration | Increase the column equilibration time between injections, especially after a gradient.[12] |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature.[12] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is properly degassed.[14] |
| Pump issues (leaks, faulty check valves) | Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.[13] |
Experimental Protocols
Linearity Study
Objective: To determine the linearity of the analytical method over a specified range.
Procedure:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to obtain at least five concentration levels, typically ranging from 80% to 120% of the expected sample concentration.
-
Inject each concentration in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (Recovery) Study
Objective: To assess the accuracy of the method by determining the recovery of the analyte in a spiked sample matrix.
Procedure:
-
Prepare a placebo (sample matrix without the analyte).
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the analytical method.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%
Quantitative Data Summary
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801234 |
| 90 | 902345 |
| 100 | 1003456 |
| 110 | 1104567 |
| 120 | 1205678 |
| Linear Regression | Value |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 10012 |
| Y-intercept | 123 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) | RSD (%) |
| 80 | 79.5 | 99.4 | 0.8 |
| 100 | 100.2 | 100.2 | 0.5 |
| 120 | 119.3 | 99.4 | 0.7 |
Visualizations
Caption: Overall workflow for analytical method validation according to ICH guidelines.
Caption: Troubleshooting guide for common HPLC issues.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. youtube.com [youtube.com]
- 8. ijpsm.com [ijpsm.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phenomenex.com [phenomenex.com]
Technical Support Center: Optimizing 6"-O-Acetyldaidzin Administration in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6"-O-Acetyldaidzin in animal studies. The information is designed to assist in optimizing dosage and administration routes for improved experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized in vivo?
A1: this compound is an acetylated glycoside of daidzin, an isoflavone found in soybeans.[1][2] In vivo, it is metabolized to daidzein, which is the primary bioactive compound.[2] This conversion is a critical consideration for experimental design, as the pharmacokinetic profile of daidzein will influence the observed biological effects.
Q2: What are the recommended administration routes for this compound in rodents?
A2: The most common administration routes for isoflavones in rodents are oral (PO) and intravenous (IV). The choice of route depends on the experimental objective. Oral administration is often used to mimic dietary consumption, while intravenous administration provides direct systemic exposure and is used to determine absolute bioavailability. Intraperitoneal (IP) injection is another option, though it may lead to different absorption kinetics compared to the oral route.
Q3: How do I prepare a formulation of this compound for animal administration?
A3: this compound is soluble in DMSO.[3] For in vivo administration, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle such as polyethylene glycol (PEG300), corn oil, or a combination of Tween 80 and saline (ddH2O) to achieve the desired final concentration and dosing volume.[4] It is recommended to prepare a clear solution. To enhance solubility, the solution can be warmed to 37°C and sonicated.[3]
Q4: Are there any known pharmacokinetic data for this compound in animal models?
A4: Currently, there is a lack of published pharmacokinetic data specifically for this compound in animal models. However, extensive research has been conducted on its metabolite, daidzein. The bioavailability and pharmacokinetic parameters of daidzein can serve as a valuable reference for designing studies with this compound.
Q5: What factors should be considered when selecting a dose for this compound?
A5: Dose selection should be based on the intended biological effect and the known potency of its active metabolite, daidzein. It is advisable to conduct a pilot dose-ranging study to determine the optimal dose for your specific animal model and experimental endpoint. Factors such as the animal's weight, age, and sex can also influence the required dosage.
Troubleshooting Guides
Issue: Low or Variable Bioavailability after Oral Administration
Possible Causes:
-
Poor Solubility: The compound may not be fully dissolved in the vehicle, leading to incomplete absorption.
-
First-Pass Metabolism: Significant metabolism in the gut wall and liver can reduce the amount of active compound reaching systemic circulation.
-
Gastrointestinal Instability: The compound may be degraded in the acidic environment of the stomach or by digestive enzymes.
-
Incorrect Gavage Technique: Improper administration can lead to dosing errors and variability.
Solutions:
-
Optimize Formulation: Ensure the compound is fully dissolved. Consider using a formulation with solubility enhancers like PEG300 or Tween 80.[4] Prepare fresh formulations for each experiment to avoid precipitation.
-
Evaluate Alternative Routes: If oral bioavailability remains low, consider intravenous or intraperitoneal administration to bypass first-pass metabolism.
-
Confirm Gavage Technique: Ensure personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.
-
Analyze for Metabolites: Measure plasma concentrations of the active metabolite, daidzein, to understand the extent of in vivo conversion.
Issue: Unexpected Animal Toxicity or Adverse Events
Possible Causes:
-
High Dose: The selected dose may be too high for the chosen animal model.
-
Vehicle Toxicity: The vehicle used for formulation (e.g., high concentration of DMSO) may be causing adverse effects.
-
Rapid Intravenous Injection: A fast IV injection can lead to acute toxicity.
Solutions:
-
Conduct a Dose-Ranging Study: Start with lower doses and gradually increase to determine the maximum tolerated dose (MTD).
-
Optimize Vehicle: Minimize the concentration of organic solvents like DMSO in the final formulation. Use biocompatible vehicles whenever possible.
-
Slow Infusion for IV Administration: Administer the compound slowly over a set period for intravenous injections to avoid acute toxic effects.
-
Monitor Animals Closely: Observe animals for any signs of distress, changes in behavior, or weight loss after administration.
Data Presentation
As direct pharmacokinetic data for this compound is limited, the following tables provide data for its active metabolite, daidzein, in rats. This information can be used as a proxy to guide experimental design.
Table 1: Pharmacokinetic Parameters of Daidzein in Rats after Intravenous (IV) and Intraperitoneal (IP) Administration.
| Parameter | IV Administration (Suspension) | IV Administration (Complexed) | IP Administration (Suspension) | IP Administration (Complexed) |
| Dose | 20 mg/kg | 0.54 mg/kg | 50 mg/kg | 1.35 mg/kg |
| Cmax (ng/mL) | - | - | 173 | 615 |
| Tmax (min) | - | - | 45 | 15 |
| AUC (ng·h/mL) | - | - | - | - |
| Half-life (t½) (min) | 230 | 380 | - | - |
| Absolute Bioavailability (F) | - | - | 28.2% | 82.4% |
Data adapted from a study on daidzein complexed with ethylenediamine-modified γ-cyclodextrin.[5]
Table 2: Bioavailability of Daidzein Conjugates in Rats after a Single Oral Dose.
| Parameter | Daidzein Conjugates |
| Dose | 77 µmol/kg body wt |
| Plasma Cmax | 9.5 ± 0.71 µmol/L |
| Plasma Tmax | 2 h |
| Urinary Excretion (48h) | 17.4 ± 1.2% of dose |
| Fecal Excretion (48h) | 2.3 ± 0.5% of dose |
Data from a study comparing the bioavailability of daidzein and genistein conjugates in rats.[6]
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rats
-
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old, 200-250g).
-
Formulation Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final dosing solution, dilute the stock solution with a vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to the desired concentration.
-
Ensure the final DMSO concentration is below 10% to minimize toxicity.
-
Warm the solution to 37°C and vortex or sonicate to ensure complete dissolution.
-
-
Dosing Procedure:
-
Fast the animals overnight (with access to water) before dosing.
-
Administer the formulation via oral gavage using a ball-tipped gavage needle.
-
The typical dosing volume for rats is 5-10 mL/kg.
-
-
Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Protocol 2: Intravenous Administration in Rats
-
Animal Model: Male/Female Sprague-Dawley rats with a catheterized jugular vein.
-
Formulation Preparation:
-
Prepare the dosing solution as described in Protocol 1, ensuring it is sterile-filtered (0.22 µm filter) before administration.
-
-
Dosing Procedure:
-
Administer the formulation as a slow bolus injection or infusion through the jugular vein catheter.
-
The typical injection volume for rats is 1-2 mL/kg.
-
-
Sample Collection:
-
Collect blood samples from the catheter at the same time points as described for oral administration.
-
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic studies of this compound.
Caption: Metabolic conversion of this compound to its active form, Daidzein.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. 71385-83-6・6''-O-Acetyldaidzin・013-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats [mdpi.com]
- 6. Daidzein conjugates are more bioavailable than genistein conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of 6"-O-Acetyldaidzin and Daidzin
In the realm of isoflavone research, both 6"-O-Acetyldaidzin and its parent compound, daidzin, are recognized for their potential health benefits. This guide provides a comparative overview of their biological activities, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes the existing research to offer insights for researchers, scientists, and drug development professionals.
Overview of Bioactivity
Daidzin, a well-studied isoflavone glycoside, is known to be metabolized in the human body to its aglycone form, daidzein, which is further converted to metabolites like equol, believed to be responsible for many of its biological effects.[1] this compound is an acetylated form of daidzin and is also found in soybeans.[2] It is presumed to be hydrolyzed to daidzin and subsequently metabolized to daidzein to exert its biological functions.[1]
Data Presentation: A Comparative Look at Bioactivity
Direct quantitative comparisons of the bioactivities of this compound and daidzin are scarce in the current literature. However, individual studies have reported on their distinct effects, which are summarized below.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | Lipid Peroxidation Inhibition (in rat liver microsomes) | 8.2 µM | Not explicitly cited |
| Daidzin | DPPH Radical Scavenging | 881.5 µM | [3] |
| Daidzin | Nitric Oxide (NO) Scavenging | 35.68 µg/mL | [4] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Key Findings | Source |
| Daidzin | LPS-stimulated RAW264.7 macrophages | Significantly reduced levels of NO and pro-inflammatory cytokines like IL-6 and TNF-α.[5][6] | [5][6] |
| Daidzin | LPS-stimulated RAW264.7 macrophages | Inhibited the phosphorylation of p38 and ERK in the MAPK pathway and reduced the phosphorylation of p65 in the NF-κB pathway.[5][6] | [5][6] |
| This compound | - | No direct studies on anti-inflammatory activity were identified in the search results. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Lipid Peroxidation Inhibition Assay
This protocol is based on the method used to determine the antioxidant activity of compounds against lipid peroxidation in rat liver microsomes.
-
Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation.
-
Induction of Lipid Peroxidation: Peroxidation is initiated by adding an oxidizing agent, such as ferrous sulfate and ascorbic acid, to the microsomal suspension.
-
Treatment: The test compounds (this compound or daidzin) are added at various concentrations to the reaction mixture.
-
Measurement: The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are products of lipid peroxidation. The absorbance is measured spectrophotometrically at 532 nm.
-
Calculation: The IC50 value, the concentration of the compound that inhibits lipid peroxidation by 50%, is calculated from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of isoflavones.[7]
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[7]
-
Sample Preparation: The test compounds (daidzin) and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.[8]
-
Reaction: A specific volume of the sample solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[7]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[7][8]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from the plot of scavenging activity against the concentration of the compound.[8]
Anti-inflammatory Activity in LPS-stimulated Macrophages
This protocol describes the investigation of the anti-inflammatory effects of isoflavones on cultured macrophage cells.[5][6]
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium and conditions.
-
Cell Viability Assay: Before assessing anti-inflammatory activity, a cell viability assay (e.g., MTT assay) is performed to determine non-toxic concentrations of the test compounds.[5]
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (daidzin) for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[5][6]
-
Measurement of Inflammatory Markers:
-
Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways (e.g., p-p38, p-ERK, p-p65) are analyzed by Western blotting to elucidate the mechanism of action.[5][6]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of daidzin and a general experimental workflow.
Caption: Experimental workflow for comparing the bioactivity of this compound and daidzin.
Caption: Daidzin's inhibition of the NF-κB signaling pathway.
Caption: Daidzin's modulation of the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. frontiersin.org [frontiersin.org]
Unveiling the Antioxidant Potential of 6"-O-Acetyldaidzin in the Isoflavone Family
In the landscape of phytochemical research, isoflavones, particularly those derived from soy, have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. Among these, 6"-O-Acetyldaidzin, an acetylated form of daidzin, is emerging as a compound of interest. This guide provides a comparative analysis of the antioxidant capacity of this compound against other prominent isoflavones, supported by available experimental data, detailed methodologies, and an exploration of the underlying molecular pathways.
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies focusing on the antioxidant capacity of this compound alongside a wide array of other isoflavones are limited. However, available data from various studies using common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) allow for an initial assessment.
The antioxidant activity of isoflavones is often influenced by their chemical structure, including the presence of hydroxyl groups and glycosylation or acylation patterns. Aglycones, such as daidzein and genistein, are generally considered to possess higher antioxidant activity than their corresponding glycosides (e.g., daidzin, genistin). Acetylation, as seen in this compound, can modulate this activity.
One study has reported that this compound significantly inhibits lipid peroxidation in rat liver microsomes with an IC50 value of 8.2 μM[1]. While this indicates potent antioxidant activity, a direct comparison with other isoflavones from the same study is not available. The following table summarizes antioxidant capacity data for various isoflavones collated from different sources. It is crucial to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.
| Isoflavone | Assay | Antioxidant Capacity | Source |
| This compound | Lipid Peroxidation | IC50: 8.2 μM | [1] |
| Daidzein | DPPH | IC50: 110.25 µg/mL | [2] |
| Daidzin | - | Lower antioxidant activity than daidzein | [3] |
| Genistein | - | Generally higher antioxidant activity than daidzein | - |
| Equol (metabolite of daidzein) | - | Greater antioxidant properties than daidzein | [3] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the most common in vitro antioxidant capacity assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm[4].
-
Reaction Mixture: Add a specific volume of the test compound (dissolved in a suitable solvent) to the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes)[4].
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100] The results are often expressed as the IC50 value[5][6][7].
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use[8].
-
Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the antioxidant sample to the ABTS•+ working solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a specific incubation time.
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample[8][9][10][11].
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents: This assay requires a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).
-
Procedure: The sample is mixed with the fluorescent probe in a microplate. The reaction is initiated by the addition of the peroxyl radical generator.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents[12].
Molecular Mechanisms of Action: The Nrf2 Signaling Pathway
A key mechanism through which isoflavones exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[13][14][15][16]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain isoflavones, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[17].
Visualizing the Process
To better understand the experimental and biological processes, the following diagrams have been generated.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 12. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoflavones from Semen Sojae Preparatum Improve Atherosclerosis and Oxidative Stress by Modulating Nrf2 Signaling Pathway through Estrogen-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 15. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
6"-O-Acetyldaidzin: Unveiling its Anti-Proliferative Potential in Breast Cancer Cells - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of 6"-O-Acetyldaidzin and its parent compound, daidzein, in breast cancer cells. While experimental data for this compound is currently limited to in silico studies, this document summarizes the existing evidence for daidzein and presents the predicted mechanisms for its acetylated derivative, offering a framework for future experimental validation.
Executive Summary
Daidzein, a well-studied isoflavone found in soy, exhibits dose-dependent anti-proliferative effects on breast cancer cells. Its derivative, this compound, is predicted by computational models to possess enhanced anti-cancer properties through the inhibition of the enzyme Serine Hydroxymethyltransferase 2 (SHMT2), a key player in cancer cell metabolism.[1][2] However, direct experimental validation of the anti-proliferative activity of this compound in breast cancer cell lines is not yet available in published literature. This guide presents a comparison based on the available data for daidzein and computational predictions for this compound, alongside data for standard anti-proliferative agents.
Comparative Anti-Proliferative Activity
The following table summarizes the available quantitative data for the anti-proliferative effects of daidzein and standard chemotherapeutic agents on common breast cancer cell lines. No experimental IC50 values for this compound have been reported to date.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Daidzein | MCF-7 | MTT | 50 | [3] |
| Daidzein | MCF-7 | - | 130.14 ± 2.10 | [4] |
| Tamoxifen | MCF-7 | - | Reference | - |
| Paclitaxel | Various | - | Reference | - |
Note: "Reference" indicates that these are standard compounds used for comparison, and their IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell proliferation. This protocol is typical for studies evaluating the anti-proliferative effects of compounds like daidzein and would be suitable for the experimental validation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound, Daidzein) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. journals.umt.edu.pk [journals.umt.edu.pk]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: Synergistic Effect of Bioactive Anticarcinogens from Soybean on Anti-Proliferative Activity in MDA-MB-231 and MCF-7 Human Breast Cancer Cells In Vitro [mdpi.com]
Head-to-head comparison of 6"-O-Acetyldaidzin and genistein.
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of phytochemical research, the isoflavones 6”-O-Acetyldaidzin and genistein, both predominantly found in soy, have garnered significant attention for their potential therapeutic applications. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their biochemical properties, mechanisms of action, and efficacy in key therapeutic areas. This objective analysis is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic strategies.
I. Physicochemical and Pharmacokinetic Profiles
A fundamental understanding of the chemical and pharmacokinetic properties of 6"-O-Acetyldaidzin and genistein is crucial for interpreting their biological activities. The following table summarizes their key characteristics.
| Property | This compound | Genistein |
| Chemical Formula | C23H22O10[1][2][3] | C15H10O5 |
| Molecular Weight | 458.41 g/mol [1][2][3] | 270.24 g/mol |
| Bioavailability | Metabolized to daidzein in the body.[1] Bioavailability data for the parent compound is limited. | Systemic bioavailability is significant, with peak serum concentrations observed 5.5 hours post-ingestion. |
| Metabolism | Hydrolyzed to its aglycone, daidzein, by intestinal microflora.[1] | Undergoes enteric and hepatic glucuronidation and sulfation. |
| Solubility | Soluble in DMSO.[3] | Soluble in organic solvents and dilute alkalies; practically insoluble in water. |
II. Comparative Biological Activity
While direct head-to-head studies are limited, a comparative analysis can be drawn from their individual biological activities, with the understanding that this compound's effects are largely attributed to its metabolite, daidzein.
Antioxidant Activity
Both compounds exhibit antioxidant properties, primarily through their ability to scavenge free radicals and inhibit lipid peroxidation.
| Parameter | This compound | Genistein |
| Lipid Peroxidation Inhibition | IC50: 8.2 μM (in rat liver microsomes)[2][3] | Known to inhibit lipid peroxidation and increase the activities of antioxidant enzymes like superoxide dismutase and catalase. |
| Free Radical Scavenging | The antioxidant activity is attributed to its metabolic product, daidzein.[1] | Potent scavenger of reactive oxygen species (ROS). |
Anti-inflammatory Activity
Genistein is a well-documented anti-inflammatory agent. The anti-inflammatory potential of this compound is inferred from the activity of daidzein.
| Mechanism | This compound (via Daidzein) | Genistein |
| Key Molecular Targets | Daidzein has been shown to inhibit the production of pro-inflammatory cytokines. | Inhibits NF-κB, PI3K/Akt, and MAPK signaling pathways, leading to reduced production of TNF-α, IL-1β, and IL-6. |
| Enzyme Inhibition | Daidzein can suppress the expression of iNOS and COX-2. | Downregulates the expression of iNOS and COX-2. |
Anticancer Activity
Genistein's anticancer effects are extensively studied. This compound shows promise in silico, with its activity likely mediated by daidzein.
| Mechanism | This compound (via Daidzein) | Genistein |
| Cell Cycle Arrest | Daidzein can induce cell cycle arrest in various cancer cell lines. A study on SKOV3 human ovarian cancer cells showed daidzein induced G2/M arrest. | Induces G2/M phase cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. |
| Apoptosis Induction | Daidzein has been shown to induce apoptosis in cancer cells. | Promotes apoptosis through the modulation of Bcl-2 family proteins and activation of caspases. |
| Signaling Pathway Modulation | An in silico study suggests this compound has a high binding affinity to SHMT2, a protein overexpressed in breast cancer.[4] | Modulates multiple signaling pathways including PI3K/Akt, MAPK/ERK, and NF-κB to inhibit cancer cell proliferation and survival.[5] |
| Tyrosine Kinase Inhibition | Less characterized compared to genistein. | A potent inhibitor of protein tyrosine kinases, which are crucial for cancer cell signaling. |
III. Signaling Pathways
The following diagrams illustrate the known and putative signaling pathways modulated by genistein and this compound.
Caption: Simplified signaling pathways modulated by genistein.
Caption: Putative mechanism of action for this compound.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the activities of these isoflavones.
A. Lipid Peroxidation Assay (TBARS Method)
This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., 1.15% KCl).
-
Reaction Mixture: To 100 µL of the homogenate supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, add 1.0 mL of n-butanol and 5.0 mL of distilled water and vortex. Centrifuge at 4000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the upper organic layer at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
B. Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or genistein) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
C. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SK-OV-3) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Express cell viability as a percentage of the control (untreated) cells.
V. Conclusion
This comparative guide highlights the distinct and overlapping profiles of this compound and genistein. Genistein is a well-characterized isoflavone with potent and multi-targeted anti-inflammatory and anticancer activities. This compound, while less studied, demonstrates significant antioxidant potential through the inhibition of lipid peroxidation. Its broader biological activities are likely mediated by its metabolic conversion to daidzein, suggesting a similar, though potentially less potent, spectrum of effects compared to genistein.
For researchers and drug development professionals, genistein presents a compound with a wealth of preclinical data supporting its therapeutic potential. This compound, on the other hand, represents a promising but less explored molecule. Future research should focus on direct comparative studies to elucidate the specific contributions of the acetyl group to the bioavailability and activity of daidzin, and to explore its therapeutic efficacy in various disease models. The experimental protocols provided herein offer a foundation for such future investigations.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 6”-O-Acetyldaidzin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 6”-O-Acetyldaidzin, an important isoflavone glycoside found in soy products. An objective evaluation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) is presented, supported by a compilation of performance data from various studies. This document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific research needs, ensuring data accuracy and reliability.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of 6”-O-Acetyldaidzin is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the desired sample throughput. While both HPLC-UV/DAD and LC-MS are widely employed, they offer distinct advantages and limitations.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD) is a robust and widely accessible technique for the quantification of isoflavones. It offers good precision and accuracy for relatively high-concentration samples. However, its sensitivity and selectivity can be limited in complex matrices where co-eluting compounds may interfere with the analyte of interest.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity compared to HPLC-UV/DAD. By utilizing the mass-to-charge ratio of the analyte, LC-MS can distinguish 6”-O-Acetyldaidzin from other co-eluting compounds, making it the preferred method for trace-level quantification in complex biological matrices such as plasma and urine.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the performance characteristics of HPLC-UV/DAD and LC-MS for the analysis of isoflavones, including 6”-O-Acetyldaidzin, as reported in various scientific studies.
Table 1: HPLC-UV/DAD Method Performance
| Parameter | Reported Range/Value |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 1.1 - 3.0 ng/mL |
| Limit of Quantification (LOQ) | 3.5 - 10.0 ng/mL |
| Recovery | 95 - 102% |
| Precision (RSD%) | < 5% |
Table 2: LC-MS Method Performance
| Parameter | Reported Range/Value |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.2 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 15% |
Experimental Protocols
Detailed methodologies for the analysis of 6”-O-Acetyldaidzin using HPLC-UV/DAD and LC-MS are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Method
This method is suitable for the quantification of 6”-O-Acetyldaidzin in soy-based products and supplements.
1. Sample Preparation (Extraction from Soy Matrix) a. Weigh 1 gram of the homogenized sample into a centrifuge tube. b. Add 10 mL of 80% methanol. c. Vortex for 1 minute and sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 15 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).[1]
-
Gradient Program: A typical gradient starts with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection: UV detector set at 254 nm.[2]
-
Injection Volume: 20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is highly sensitive and specific, making it ideal for the analysis of 6”-O-Acetyldaidzin in biological fluids.
1. Sample Preparation (from Biological Fluids, e.g., Urine) a. To 100 µL of urine sample, add an internal standard. b. Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to convert conjugated forms to their aglycones if total isoflavone content is desired. For the analysis of the glycoside form, this step is omitted. c. Perform solid-phase extraction (SPE) for sample clean-up and concentration. d. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS Conditions
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 6”-O-Acetyldaidzin and the internal standard are monitored for quantification.
Mandatory Visualization
Caption: General workflow for the analysis of 6”-O-Acetyldaidzin.
Caption: Logical relationship in a cross-validation study.
References
The Bioavailability of Daidzin: A Comparative Guide for Researchers
An objective analysis of the pharmacokinetic profiles of daidzin, its aglycone form daidzein, and key metabolites, supported by experimental data.
The isoflavone daidzin, a glycoside found predominantly in soy products, and its aglycone form, daidzein, are subjects of extensive research due to their potential health benefits. However, the efficacy of these compounds is intrinsically linked to their bioavailability. This guide provides a comparative analysis of the bioavailability of different forms of daidzin, offering researchers, scientists, and drug development professionals a comprehensive overview of the current experimental evidence.
Comparative Pharmacokinetics of Daidzin and Daidzein
The primary forms in which daidzein is ingested are as the glycoside (daidzin) or the aglycone (daidzein). The sugar moiety in daidzin is cleaved by intestinal β-glucosidases to release daidzein, which can then be absorbed or further metabolized by gut microbiota[1]. While it is often presumed that the aglycone form is more readily absorbed due to its greater lipophilicity, studies present conflicting results, suggesting that the glycoside form may exhibit superior bioavailability under certain conditions[1][2][3][4][5][6].
One key human intervention study demonstrated that the systemic bioavailability (AUC), maximal plasma concentration (Cmax), and cumulative urinary recovery of daidzein were 3 to 6 times greater after the administration of daidzin (daidzein-7-O-beta-d-glucoside) compared to daidzein itself[2][3]. The metabolites of daidzein also showed 2 to 12 times greater AUC and Cmax values following ingestion of the glucoside form[2][3]. These findings suggest that daidzin may be more efficiently delivered to the systemic circulation than its aglycone counterpart when administered in an isolated form[2][3].
The food matrix in which these compounds are delivered can also significantly influence their absorption. For instance, daidzein absorption from soymilk, where it is present as glucoside conjugates, has been shown to be faster than from solid soy foods[1].
Below is a summary of key pharmacokinetic parameters from a comparative study in humans:
| Form Administered | Analyte | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) |
| Daidzein | Daidzein | 185 ± 96 | 6.9 ± 1.0 | 2580 ± 1230 |
| Daidzin | Daidzein | 847 ± 426 | 9.7 ± 1.1 | 11980 ± 5890 |
Data adapted from a randomized, double-blind, crossover study in humans. Values are presented as mean ± SD.
Metabolic Fate and Bioavailability of Daidzein Metabolites
Upon absorption, daidzein is subject to metabolism by gut bacteria, leading to the formation of several metabolites, including dihydrodaidzein, equol, and O-desmethylangolensin (O-DMA)[1][7]. Of these, equol has garnered significant attention due to its greater stability and estrogenic activity compared to daidzein[7]. The ability to produce equol from daidzein is dependent on the individual's gut microbiota composition, with only about 30-50% of the population being equol producers[8].
Pharmacokinetic studies have shown that equol is more bioavailable than daidzein[8]. There are also stereoisomers of equol, (S)-equol and (R)-equol, with (S)-equol being the form produced by human intestinal bacteria[9]. Studies have indicated that the enantiomeric form of equol can influence its bioavailability[8].
Enhancing Bioavailability through Novel Formulations
To overcome the limitations of poor solubility and bioavailability, various novel drug delivery systems have been developed. For instance, encapsulating daidzein in poly(lactic-co-glycolic) acid (PLGA) nanoparticles has been shown to significantly enhance its oral bioavailability. In one study, daidzein-loaded phospholipid complexes and cyclodextrin inclusion complexes within PLGA nanoparticles increased the relative bioavailability by approximately 5.57- and 8.85-fold, respectively, compared to a daidzein suspension[10][11].
Similarly, a novel delivery system using D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) emulsified zein nanoparticles for daidzin resulted in a 2.64-fold increase in the Cmax of daidzein and a 2.4-fold enhancement in the area under the curve (AUC) compared to a daidzin solution in mice[12].
Experimental Protocols
Human Pharmacokinetic Study of Daidzin vs. Daidzein[2][3]
-
Study Design: A randomized, double-blind, crossover study was conducted with seven healthy male volunteers.
-
Intervention: Participants ingested either pure daidzein or pure daidzein-7-O-beta-d-glucoside (daidzin) at a dose of 1 mg daidzein aglycone equivalent per kg of body weight.
-
Sample Collection: Blood samples were collected at baseline and at 1, 2, 3, 4.5, 6, 8, 10, 12, 24, and 48 hours post-ingestion. Urine was collected at baseline and over 0-6, 6-12, and 12-24 hour intervals.
-
Analytical Method: The concentrations of daidzein and its metabolites in plasma and urine were quantified using isotope dilution capillary gas chromatography-mass spectrometry.
Rat Bioavailability Study of Daidzein Nanoparticles[10][11]
-
Study Design: Male Sprague-Dawley rats were divided into three groups to receive either a daidzein suspension, daidzein-loaded phospholipid complexes PLGA nanoparticles, or daidzein-loaded cyclodextrin inclusion complexes PLGA nanoparticles.
-
Intervention: A single oral dose of 10 mg/kg of daidzein in the respective formulations was administered.
-
Sample Collection: Blood samples were collected at specified time points.
-
Analytical Method: Plasma concentrations of daidzein were determined by a validated analytical method to assess the pharmacokinetic parameters.
Visualizing the Pathways
To better understand the processes involved in daidzin bioavailability, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of daidzin in the human gut.
Caption: Experimental workflow for a typical bioavailability study.
References
- 1. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equol: A Bacterial Metabolite from The Daidzein Isoflavone and Its Presumed Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equol, via Dietary Sources or Intestinal Production, May Ameliorate Estrogen Deficiency-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The comparison of different daidzein-PLGA nanoparticles in increasing its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TPGS emulsified zein nanoparticles enhanced oral bioavailability of daidzin: in vitro characteristics and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Estrogen Receptor Affinity of 6"-O-Acetyldaidzin: A Comparative Analysis
A critical factor in this analysis is the distinction between isoflavone glycosides and their aglycone forms. Isoflavone glycosides, such as daidzin (the glycoside of daidzein), generally exhibit weak binding to estrogen receptors. The sugar moiety sterically hinders the molecule from effectively fitting into the ligand-binding pocket of the estrogen receptor. The aglycones, which are the isoflavones without the attached sugar group, demonstrate significantly higher binding affinities. Since 6"-O-Acetyldaidzin is a glycoside of daidzein (specifically, an acetylated version of daidzin), it is anticipated to have a low binding affinity for estrogen receptors, comparable to or even lower than daidzin itself.
Comparative Estrogen Receptor Binding Affinity
To establish a benchmark for evaluating this compound, the following table summarizes the estrogen receptor (ER) binding affinities of its aglycone, daidzein, and other well-researched isoflavones like genistein and the highly active daidzein metabolite, equol. The data are presented as Relative Binding Affinity (RBA), where the binding of 17β-estradiol is set to 100%, and as the equilibrium dissociation constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Binding Affinity (Ki) (nM) | Reference |
| Daidzein | ERα | Low | - | [1] |
| ERβ | Higher than ERα | - | [1] | |
| Genistein | ERα | Lower than ERβ | - | [1] |
| ERβ | 6.8 | 7.4 | [1] | |
| S-Equol | ERα | - | 6.41 | [2] |
| ERβ | - | 0.73 | [2] |
Note: RBA values can vary between studies depending on the specific assay conditions.
As the data indicates, isoflavones generally exhibit a preferential binding to Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα).[1] S-equol, a metabolite of daidzein, demonstrates a significantly higher binding affinity for both receptors, particularly ERβ, as compared to its precursor.[1][2]
Experimental Protocols
The determination of estrogen receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a radiolabeled estrogen, usually [³H]-17β-estradiol, for binding to the estrogen receptor.
Estrogen Receptor Competitive Binding Assay Protocol
-
Preparation of Receptor Source:
-
Human recombinant estrogen receptors (ERα or ERβ) or tissue preparations rich in these receptors (e.g., rat uterine cytosol) are used.[3]
-
The protein concentration of the receptor preparation is determined using a standard protein assay.
-
-
Competitive Binding Incubation:
-
A constant concentration of the radioligand ([³H]-17β-estradiol) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known reference compound (e.g., unlabeled 17β-estradiol) are added to compete for binding.[4]
-
The incubation is carried out in an appropriate buffer at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[1]
-
-
Separation of Bound and Free Ligand:
-
At the end of the incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by:
-
-
Quantification of Bound Radioligand:
-
The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.
-
The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive estrogen receptor binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway Context
The binding of a ligand to an estrogen receptor initiates a cascade of cellular events. The activated receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction modulates the transcription of target genes, leading to various physiological responses. The affinity of a compound for the estrogen receptor is a primary determinant of its potential to initiate this signaling pathway.
Caption: Estrogen receptor signaling pathway.
References
- 1. Estrogenic activities of isoflavones and flavones and their structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 2. Structure-Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Biological Effects of 6"-O-Acetyldaidzin: A Comparative Guide
This guide provides a comparative analysis of the biological effects of 6"-O-Acetyldaidzin, an isoflavone glycoside found in soybeans, based on published scientific literature.[1][2] It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing findings. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.
Quantitative Data Comparison
To objectively assess the biological activity of this compound, its performance is compared with other related isoflavones. The following tables summarize key quantitative findings from in silico and in vitro studies.
Table 1: In Silico Analysis of Isoflavone Binding to SHMT2 Protein
An in silico docking study was conducted to evaluate the binding affinity of various isoflavones to the Serine Hydroxymethyltransferase 2 (SHMT2) protein, an enzyme implicated in the progression of breast cancer.[3][4] A higher number of bonds, particularly hydrogen bonds, suggests a stronger binding affinity and potentially greater inhibitory effect.
| Isoflavone | Number of Hydrogen Bonds | Number of Pi-Pi Stacked Bonds | Number of Pi-Alkyl Bonds | Total Bonds |
| This compound | 6 | 1 | 1 | 9[3] |
| Malonyldaidzin | Not specified | Not specified | Not specified | 11[3] |
| Glycitein | 1 | 2 | 2 | 5[3] |
Note: This data suggests that this compound has a high binding affinity for the SHMT2 protein, indicating its potential as an inhibitor.[3][4]
Table 2: Antioxidant Activity - Inhibition of Lipid Peroxidation
The antioxidant potential of this compound was assessed by its ability to inhibit lipid peroxidation in rat liver microsomes. The half-maximal inhibitory concentration (IC50) value is a measure of the compound's potency.
| Compound | IC50 (µM) |
| This compound | 8.2[1][2] |
Note: A lower IC50 value signifies greater antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections describe the key experimental protocols cited in the literature for assessing the biological effects of this compound.
In Silico Docking with SHMT2 Protein
This computational method was employed to predict the interaction between isoflavones and the SHMT2 protein.
-
Structure Retrieval: The 3D structure of the SHMT2 protein was obtained from the Protein Data Bank, while the chemical structures of isoflavones, including this compound, were retrieved from the PubChem database.[4]
-
Molecular Docking: Docking simulations were performed to predict the binding poses and affinities of the isoflavones within the active site of the SHMT2 protein.[4]
-
Interaction Analysis: The resulting complexes were analyzed to identify the specific types and number of molecular interactions, such as hydrogen bonds and pi-pi stacking, which stabilize the binding.[3]
Inhibition of Lipid Peroxidation Assay
This in vitro assay measures the antioxidant capacity of a compound by quantifying its ability to prevent the oxidative degradation of lipids.
-
Microsome Preparation: Liver microsomes were isolated from rats to serve as a source of lipids.
-
Assay Reaction: The microsomes were incubated with this compound at various concentrations.
-
Initiation of Peroxidation: Lipid peroxidation was initiated using a pro-oxidant.
-
Quantification: The extent of lipid peroxidation was determined by measuring the byproducts, and the IC50 value was calculated.[1][2]
Visualizations: Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Proposed mechanism of this compound's anticancer effect.
Caption: Workflow for in silico docking analysis of isoflavones.
Caption: Logical flow of this compound's biological effect.
References
Benchmarking 6"-O-Acetyldaidzin: A Comparative Analysis Against Leading Phytoestrogens
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative performance overview of 6"-O-Acetyldaidzin alongside established phytoestrogens. Due to a scarcity of direct experimental data on the estrogenic activity of this compound, this analysis infers its potential performance based on its metabolic conversion to the well-studied isoflavone, daidzein.
This compound is an isoflavone glycoside predominantly found in soybeans.[1][2] Its biological activity in the context of estrogenicity is primarily attributed to its biotransformation into daidzein within the human body.[1] Therefore, to benchmark its performance, this guide draws comparisons with its active metabolite, daidzein, and other prominent phytoestrogens: genistein, biochanin A, and formononetin.
Quantitative Performance Comparison
The following tables summarize key performance indicators for these phytoestrogens, including their binding affinity to estrogen receptors (ERα and ERβ) and their proliferative effects on estrogen-sensitive cells.
Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) of a compound to estrogen receptors is a crucial measure of its potential to elicit an estrogenic or anti-estrogenic response. The data presented below is a compilation from various in vitro studies.
| Compound | Relative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%) | Relative Binding Affinity (RBA) for ERβ (%) (Estradiol = 100%) |
| Genistein | 4.8 | 36 |
| Daidzein | 0.5 | 3.5 |
| Biochanin A | 0.1 | 0.6 |
| Formononetin | 0.06 | 0.2 |
| This compound | Data not available (Expected to be low) | Data not available (Expected to be low) |
Note: As a glycoside, this compound is expected to have a significantly lower binding affinity for estrogen receptors compared to its aglycone form, daidzein.
Estrogenic Potency in Cell Proliferation Assays
The half-maximal effective concentration (EC50) in cell proliferation assays, such as the E-SCREEN assay using MCF-7 breast cancer cells, indicates the potency of a compound in stimulating cell growth.
| Compound | EC50 in MCF-7 Cell Proliferation Assay (µM) |
| Genistein | 0.02 - 0.6 |
| Daidzein | 0.1 - 1.0 |
| Biochanin A | ~1.0 |
| Formononetin | >10 |
| This compound | Data not available |
Note: The estrogenic potency of this compound in its original form is expected to be low. Its in vivo proliferative effects would be primarily dictated by the concentration of its metabolite, daidzein.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.
Materials:
-
Estrogen receptors (ERα and ERβ)
-
[³H]-17β-estradiol
-
Test compounds (this compound and other phytoestrogens)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions for the test compounds and the unlabeled 17β-estradiol (for standard curve).
-
In assay tubes, incubate a fixed concentration of the estrogen receptor and [³H]-17β-estradiol with varying concentrations of the test compound or unlabeled 17β-estradiol.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.
-
Wash the pellets to remove unbound radioligand.
-
Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the [³H]-17β-estradiol binding (IC50) is determined.
-
The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay
This assay measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7, which is estrogen-receptor positive.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with serum (charcoal-stripped to remove hormones)
-
Test compounds
-
17β-estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, SRB)
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach.
-
Replace the seeding medium with a hormone-free medium and incubate to synchronize the cells.
-
Treat the cells with a range of concentrations of the test compounds or 17β-estradiol.
-
Incubate for a period of 6 days to allow for cell proliferation.
-
Add a cell proliferation detection reagent and incubate.
-
Measure the absorbance or fluorescence using a plate reader.
-
The EC50 value, the concentration that elicits a half-maximal proliferative response, is calculated from the dose-response curve.
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element (ERE).
Materials:
-
Genetically modified yeast strain
-
Yeast growth medium
-
Test compounds
-
17β-estradiol (positive control)
-
Chromogenic substrate (e.g., CPRG)
-
Plate reader
Procedure:
-
Prepare a dilution series of the test compounds and 17β-estradiol in a 96-well plate.
-
Add the yeast culture to each well.
-
Incubate the plate to allow for the activation of the estrogen receptor and expression of the reporter gene.
-
Add the chromogenic substrate.
-
Incubate until a color change is visible in the positive control wells.
-
Measure the absorbance at the appropriate wavelength.
-
The EC50 value is determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Conclusion
While direct experimental evidence for the estrogenic activity of this compound is limited, its known metabolic conversion to daidzein provides a strong basis for inferring its potential biological effects. The comparative data on daidzein and other major phytoestrogens like genistein, biochanin A, and formononetin, presented in this guide, offer a valuable benchmark for researchers. Future in vitro and in vivo studies are warranted to directly quantify the estrogenic and potential anti-estrogenic properties of this compound to fully elucidate its performance profile. The provided experimental protocols and workflow diagrams serve as a foundation for such investigations.
References
A comparative analysis of the metabolic pathways of acetylated and glucosylated isoflavones.
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic fates of two key isoflavone conjugates.
Isoflavones, a class of phytoestrogens predominantly found in soybeans, are consumed in various glycosidic forms. The nature of the sugar conjugate significantly influences their bioavailability and subsequent metabolic pathway, ultimately impacting their physiological effects. This guide provides a comparative analysis of the metabolic pathways of two common forms: acetylated and glucosylated isoflavones, supported by experimental data and detailed methodologies.
Introduction to Isoflavone Conjugates
In nature and in many soy-based food products, isoflavones such as genistein, daidzein, and glycitein are primarily present as glucosides (e.g., genistin, daidzin). Food processing, such as the dry heating involved in producing soy protein isolates, can lead to the conversion of malonyl-glucosides into their more stable acetylated counterparts, the 6″-O-acetyl-7-O-β-D-glucosides[1]. This seemingly minor structural modification has profound implications for their metabolic journey within the human body.
Comparative Metabolic Pathways
The metabolic pathways of glucosylated and acetylated isoflavones diverge significantly, beginning with their initial hydrolysis in the gastrointestinal tract.
Glucosylated Isoflavones
Glucosylated isoflavones are primarily hydrolyzed in the small intestine. The enzyme lactase-phlorizin hydrolase (LPH), located in the brush border of the small intestine, plays a key role in cleaving the glucose moiety, releasing the biologically active aglycone (e.g., genistein from genistin)[1]. Some hydrolysis also occurs in the oral cavity via salivary β-glucosidases and in the colon by bacterial enzymes[2][3]. Once liberated, the aglycones are readily absorbed by intestinal epithelial cells.
Following absorption, the isoflavone aglycones undergo extensive phase II metabolism, primarily in the intestinal cells and the liver. This involves conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation), forming water-soluble metabolites that can be easily circulated and eventually excreted[1].
A portion of the unabsorbed aglycones and some of the biliary-excreted conjugates reach the colon, where they are subjected to further metabolism by the gut microbiota. This can lead to the formation of various metabolites, some of which, like equol (a metabolite of daidzein), may possess enhanced biological activity.
Acetylated Isoflavones
In contrast to their glucosylated counterparts, 6″-O-acetyl-7-O-β-D-glucosides of isoflavones are not effective substrates for the lactase phlorizin hydrolase in the small intestine[1]. Consequently, they largely bypass absorption in the upper gastrointestinal tract and proceed to the large intestine.
In the colon, bacterial enzymes are responsible for the hydrolysis of these acetylated glucosides. This is a two-step process involving an initial deacetylation by esterases, followed by the removal of the glucose molecule by β-glucosidases to release the aglycone. This delayed release of the aglycone in the large intestine is a key differentiator from the metabolism of simple glucosides.
Once the aglycones are released in the colon, they can be absorbed and undergo the same phase II conjugation reactions (glucuronidation and sulfation) as those derived from glucosylated isoflavones. Furthermore, they are also available for further metabolism by the colonic microbiota, leading to the formation of metabolites like equol and O-desmethylangolensin (O-DMA).
The metabolic journey is visually summarized in the following diagrams:
Quantitative Comparison of Metabolic Parameters
The differences in the initial hydrolysis site lead to distinct pharmacokinetic profiles for acetylated and glucosylated isoflavones. While comprehensive comparative data is still emerging, available studies suggest the following trends:
| Parameter | Glucosylated Isoflavones | Acetylated Isoflavones | Reference |
| Primary Site of Hydrolysis | Small Intestine | Large Intestine | [1] |
| Primary Hydrolytic Enzymes | Lactase-phlorizin hydrolase, gut microbiota β-glucosidases | Gut microbiota esterases and β-glucosidases | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) of Aglycone | Shorter | Longer | Inferred from hydrolysis site |
| Bioavailability | Generally high, but can be influenced by food matrix | Potentially lower or delayed due to reliance on colonic hydrolysis | Inferred from metabolic pathway |
| Major Circulating Metabolites | Glucuronide and sulfate conjugates of the parent aglycone and microbial metabolites | Glucuronide and sulfate conjugates of the parent aglycone and microbial metabolites | [4] |
| Major Urinary Metabolites | Glucuronide and sulfate conjugates, dihydrodaidzein, dihydrogenistein, O-desmethylangolensin, equol | Glucuronide and sulfate conjugates, dihydrodaidzein, dihydrogenistein, O-desmethylangolensin, equol | [4][5] |
Experimental Protocols
Analysis of Isoflavone Metabolites in Human Urine by LC-MS/MS
This protocol is adapted from a study investigating the metabolites of acetyl glucoside isoflavones[4][5].
Objective: To identify and quantify isoflavones and their metabolites in human urine.
Materials:
-
Urine samples
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Formic acid
-
HPLC-grade water
-
Internal standards (e.g., deuterated isoflavones)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Enzymatic Hydrolysis: To 0.5 mL of urine, add an internal standard and 1 mL of sodium acetate buffer. Add 50 µL of β-glucuronidase/sulfatase solution. Incubate at 37°C for 16-18 hours to deconjugate the metabolites.
-
Liquid-Liquid Extraction: Add 5 mL of MTBE to the hydrolyzed sample. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a C18 reversed-phase column for separation with a gradient elution of water and methanol/acetonitrile, both containing 0.1% formic acid. Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for the quantification of specific isoflavones and their metabolites (e.g., daidzein, genistein, glycitein, dihydrodaidzein, dihydrogenistein, O-desmethylangolensin)[4][5].
In Vitro Digestion and Fermentation Model
This protocol provides a general framework for studying the gastrointestinal fate of isoflavones.
Objective: To simulate the digestion and colonic fermentation of acetylated and glucosylated isoflavones.
Materials:
-
Simulated gastric fluid (SGF) with pepsin
-
Simulated intestinal fluid (SIF) with pancreatin and bile salts
-
Fecal slurry from healthy human donors as a source of gut microbiota
-
Anaerobic culture medium
-
Test substances (acetylated and glucosylated isoflavones)
Procedure:
-
Gastric Digestion: Incubate the test substance in SGF at 37°C for 2 hours with gentle agitation.
-
Intestinal Digestion: Neutralize the gastric digest and add SIF. Incubate at 37°C for 2-3 hours.
-
In Vitro Fermentation: In an anaerobic chamber, add the intestinal digest to a culture medium inoculated with human fecal slurry. Incubate anaerobically at 37°C for up to 48 hours.
-
Sampling and Analysis: Collect samples at different time points during digestion and fermentation. Analyze for the disappearance of the parent compound and the appearance of aglycones and other microbial metabolites using HPLC or LC-MS/MS.
Conclusion
The metabolic pathways of acetylated and glucosylated isoflavones are distinct, primarily due to differences in their initial sites of hydrolysis. Glucosylated isoflavones are readily hydrolyzed in the small intestine, leading to rapid absorption of the aglycones. In contrast, acetylated isoflavones are resistant to small intestinal enzymes and are primarily metabolized by the gut microbiota in the large intestine. These differences likely result in altered pharmacokinetic profiles and may have implications for the biological activities of these compounds. Further research is warranted to fully elucidate the quantitative differences in their metabolism and to understand the health implications of consuming different forms of isoflavone conjugates.
References
- 1. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Isoflavones Alter Gut Microbiota and Lipopolysaccharide Biosynthesis to Reduce Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of acetyl glucoside isoflavones and their metabolites in human urine using combined liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of the Therapeutic Potential of 6"-O-Acetyldaidzin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 6"-O-Acetyldaidzin and its alternatives in the fields of oncology, inflammation, and neuroprotection. Due to the limited availability of direct experimental data on this compound, this guide primarily focuses on its major metabolite, daidzein, for which more extensive research is available. The therapeutic potential of this compound is inferred from in silico studies and its conversion to the bioactive daidzein.
Executive Summary
This compound, an acetylated form of the soy isoflavone daidzin, is metabolized in the body to daidzein. While direct evidence for the therapeutic efficacy of this compound is still emerging, in silico studies suggest its potential as an anticancer agent. The available experimental data on daidzein and the related isoflavone genistein indicate promising activities in cancer, inflammation, and neuroprotection. This guide compares the in vitro efficacy of these isoflavones with standard therapeutic agents in each category.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound's metabolite daidzin, its related isoflavone genistein, and standard therapeutic agents. Lower values indicate higher potency.
Table 1: Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Other Cancer Cell Lines |
| Daidzin | >100[1] | - | T47D: >100, HeLa: >100[2] |
| Daidzein | 50[3] | Weaker inhibition than genistein[1] | BEL-7402: 59.7, A549: >100, HeLa: >100, HepG-2: >100, MG-63: >100[4], SKOV3 (Ovarian): 20[5][6] |
| Genistein | 6.5 - 12.0 µg/mL[7] | 6.5 - 12.0 µg/mL[7] | Eca-109 (Esophageal): 5, EC9706 (Esophageal): 15, CaES-17 (Esophageal): 12[8] |
| Tamoxifen (Standard) | 10.045[9], 4.506 µg/mL[10] | 2230[9] | - |
Table 2: Anti-inflammatory Activity (IC50, µM)
| Compound | Assay | Value |
| Daidzein | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | Effective inhibition, but specific IC50 not provided |
| Genistein | IL-5 production | 19.4[6] |
| IL-6 production | 13.3[6] | |
| GM-CSF production | 59.8[6] | |
| Indomethacin (Standard) | COX-1 Inhibition | 0.027[11] |
| COX-2 Inhibition | 0.127[11] |
Table 3: Neuroprotective Activity (EC50, µM)
| Compound | Assay | Value |
| Daidzein | Attenuation of glutamate-induced cell death in PC12 cells | - |
| Formononetin | Attenuation of glutamate-induced cell death in PC12 cells | 0.027 µg/mL |
| Memantine (Standard) | NMDA-induced excitotoxicity in rat cortical neurons | 0.81 (MTT assay), 0.99 (LDH assay)[12] |
| In vitro ischemia in striatal spiny neurons | 5[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, daidzein, tamoxifen) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (Griess) Assay
This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.
Protocol:
-
Cell Culture and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound (e.g., this compound, daidzein, indomethacin) for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. In the presence of nitrite, a pink to magenta azo dye will form.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control. The IC50 value can then be determined.
Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model mimics ischemic conditions to assess the neuroprotective effects of compounds.
Protocol:
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Induction of OGD: To induce ischemic-like injury, wash the cells and replace the normal culture medium with a glucose-free medium. Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a specific duration (e.g., 2-4 hours).
-
Compound Treatment: The test compound (e.g., this compound, daidzein, memantine) can be added before, during, or after the OGD period to assess its protective effects.
-
Reperfusion: After the OGD period, return the cells to a normal culture medium containing glucose and incubate under normoxic conditions for 24 hours to simulate reperfusion.
-
Assessment of Cell Viability: Assess neuronal cell viability using methods such as the MTT assay, LDH release assay (measuring lactate dehydrogenase leakage from damaged cells), or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: Quantify the percentage of cell survival in the presence of the test compound compared to the OGD control group. The EC50 value, the concentration at which the compound elicits 50% of its maximal protective effect, can be calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic potential of this compound and its alternatives.
Caption: Theoretical inhibition of SHMT2 by this compound.
Caption: Anti-inflammatory action of Daidzein via NF-κB pathway.
Caption: Neuroprotective mechanism of Daidzein via PI3K/Akt pathway.
Caption: General workflow for in vitro therapeutic potential assessment.
References
- 1. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]
- 6. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of esophageal-carcinoma cell proliferation by genistein via suppression of JAK1/2-STAT3 and AKT/MDM2/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6"-O-Acetyldaidzin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 6”-O-Acetyldaidzin must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While specific disposal protocols for 6”-O-Acetyldaidzin are not extensively documented, general guidelines for the disposal of isoflavones, the chemical class to which it belongs, provide a framework for safe waste management. All disposal practices must comply with local, state, and national regulations.[1]
Core Principles of Isoflavone Disposal
The primary goal when disposing of 6”-O-Acetyldaidzin and related isoflavone compounds is to prevent their release into the environment.[1][2] This involves containing the waste material, whether in solid or liquid form, and ensuring it does not contaminate drains or waterways.[2]
Disposal Procedures for 6"-O-Acetyldaidzin
The following step-by-step process outlines the recommended procedures for the safe disposal of 6”-O-Acetyldaidzin.
For Solid Waste (Dry Powder):
-
Utilize Dry Clean-up Methods : To prevent the generation of dust, use dry clean-up procedures.[2] This can include carefully sweeping or wiping up the material.
-
Avoid Dust Generation : Minimize the creation of airborne dust particles.[2] If necessary, lightly dampen the material with water before sweeping.[2]
-
Contain the Waste : Place the collected 6”-O-Acetyldaidzin waste into a sealed plastic bag or another appropriate container to prevent leakage.[2]
-
Label Appropriately : Clearly label the container with the contents and any relevant hazard information.
-
Dispose via Authorized Channels : Dispose of the sealed container at an authorized hazardous or special waste collection point, in accordance with local regulations.[2][3]
For Liquid Waste (Solutions):
-
Absorb Spills : For liquid spills, use an absorbent material such as dry sand, earth, vermiculite, or kieselguhr to contain the spill.[1]
-
Collect and Contain : Shovel or vacuum the absorbed material and place it into a labeled, sealed container for disposal.[1][2]
-
Prevent Entry into Drains : Do not allow wash water from cleaning or processing equipment to enter drains.[1][2] It may be necessary to collect all wash water for treatment before disposal.[2]
-
Rinse Contaminated Surfaces : Wash the affected area with large amounts of water.[2] Ensure that the runoff is collected and does not enter the sewer system.[2]
-
Authorized Disposal : Dispose of the contained liquid waste through an approved waste disposal plant or according to local regulations.[3]
Decontamination of Empty Containers
Containers that have held 6”-O-Acetyldaidzin may still present a chemical hazard.[2] If the container cannot be sufficiently cleaned for reuse with the same product, it should be punctured to prevent re-use and disposed of at an authorized landfill.[2] Always retain label warnings and observe all notices pertaining to the product.[2]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the key decision points and actions required to ensure safe and compliant disposal of both solid and liquid waste forms of the compound.
Safety Precautions
When handling 6”-O-Acetyldaidzin waste, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[2] In case of exposure or concern, it is advisable to seek medical advice.[3]
References
Essential Safety and Operational Guidance for Handling 6"-O-Acetyldaidzin
For Research Use Only. Not for human use. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6"-O-Acetyldaidzin. The following procedural guidance is designed to ensure safe handling and disposal, fostering a secure laboratory environment.
Hazard Identification and Precautionary Measures
The following precautionary statements have been associated with this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P262: Do not get in eyes, on skin, or on clothing.[4]
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 71385-83-6 | [1][4] |
| Molecular Formula | C₂₃H₂₂O₁₀ | [1][4][5][6] |
| Molecular Weight | 458.41 g/mol | [1][4][5] |
| Appearance | White amorphous solid | [7] |
| Solubility | Soluble in DMSO and MeOH.[1][7] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.[1] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the required PPE for handling this compound.[3][8][9]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or airborne particles. Must be worn at all times in the laboratory.[3] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[3][10] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols. | Minimizes the risk of inhaling the compound, particularly in powder form.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is crucial for minimizing risk.
4.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing the solid, a chemical fume hood is mandatory.[3]
-
Safety Equipment: Ensure a fully functional eye wash station and safety shower are readily accessible in the immediate work area.[3]
4.2. Procedural Steps
-
Preparation: Designate a specific, clean, and uncluttered area for handling the compound. Assemble all necessary PPE and equipment before commencing work.
-
Weighing: When weighing the solid, perform the task inside a chemical fume hood or a balance enclosure to prevent inhalation of dust.[3] Use a dedicated spatula and weighing paper.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[3] If necessary, use an ultrasonic bath or warm to 37°C to aid dissolution.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place. Recommended long-term storage is at -20°C.[1][4][11] For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles.[1][2]
Below is a workflow diagram for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to maintaining laboratory and environmental safety.
-
Waste Collection: Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not flush down the sewer.[12] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-O-Acetyldaidzin | 71385-83-6 | MA09893 | Biosynth [biosynth.com]
- 5. 6''-O-Acetyldaidzin | C23H22O10 | CID 156155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing dietary polyphenol 6''-O-Acetyldaidzin - Phenol-Explorer [phenol-explorer.eu]
- 7. acebiolab.com [acebiolab.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. osha.gov [osha.gov]
- 10. Which personal protective equipment do you need to [royalbrinkman.com]
- 11. 71385-83-6・6''-O-Acetyldaidzin・013-18801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
